molecular formula C7H17NO B1590333 4-(Isopropylamino)butanol CAS No. 42042-71-7

4-(Isopropylamino)butanol

Cat. No.: B1590333
CAS No.: 42042-71-7
M. Wt: 131.22 g/mol
InChI Key: IPLWOCGPIGUXOR-UHFFFAOYSA-N
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Description

4-(Isopropylamino)butanol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(propan-2-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLWOCGPIGUXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513753
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42042-71-7
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Isopropylamino)butanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Isopropylamino)butanol (CAS 42042-71-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropylamino)butanol, with the CAS registry number 42042-71-7, is a pivotal chemical intermediate in the pharmaceutical industry. This bifunctional molecule, containing both a secondary amine and a primary alcohol, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural attributes make it particularly valuable in the development of cardiovascular and pulmonary hypertension therapies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic routes with a comparative analysis, robust analytical methodologies for quality control, and an exploration of its significant applications in drug development, including its role as a key precursor to Selexipag and various β-blockers. Furthermore, this document addresses potential synthetic impurities and outlines essential safety and handling protocols, offering a holistic resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a faint amine-like odor.[1] Its bifunctional nature, possessing both a hydrophilic alcohol group and a secondary amine, grants it moderate solubility in water and miscibility with common organic solvents such as ethanol and acetone.[1][2]

PropertyValueReference(s)
CAS Number 42042-71-7[2]
Molecular Formula C₇H₁₇NO[2]
Molecular Weight 131.22 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 85 °C at 1 mmHg[3]
Density 0.889 g/cm³[3]
Refractive Index 1.4480-1.4520[3]
pKa 15.13 ± 0.10 (Predicted)[3]
Storage Temperature 2–8 °C under inert gas[3]
SMILES CC(C)NCCCCO[4]
InChIKey IPLWOCGPIGUXOR-UHFFFAOYSA-N[4]

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is crucial for its application in the pharmaceutical industry. Several synthetic routes have been developed, each with its own set of advantages and disadvantages concerning yield, purity, cost, and scalability. Below is a comparative analysis of the most common synthetic strategies.

Reductive Amination of 4-Amino-1-butanol

This is one of the most direct and widely cited methods for the synthesis of this compound.[2] It involves the reaction of 4-amino-1-butanol with acetone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination pathway for this compound synthesis.

Protocol: A common procedure involves dissolving 4-amino-1-butanol in a mixture of acetone and a suitable solvent like ethanol.[2] A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the mixture.[2] The reaction is then carried out under hydrogen pressure (e.g., 10 atmospheres) for several hours.[2] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product, often in high purity and quantitative yield.[2]

Advantages:

  • High yield and purity.[2]

  • Direct, one-pot reaction.

  • Readily available and relatively inexpensive starting materials.

Disadvantages:

  • Requires specialized high-pressure hydrogenation equipment.

  • The use of hydrogen gas poses safety risks on a large scale.

  • Palladium catalysts can be expensive.

Nucleophilic Substitution of a Butyl Derivative

This method involves the reaction of isopropylamine with a 4-substituted butanol derivative, where the substituent is a good leaving group such as a halide (e.g., bromine) or a sulfonate ester. A patent describes a multi-step process starting from tetrahydrofuran.[5]

Caption: Nucleophilic substitution pathway for this compound synthesis.

Protocol:

  • Preparation of 4-bromo-1-acetoxyl butane: Tetrahydrofuran is reacted with an acetic acid solution of hydrogen bromide to yield 4-bromo-1-acetoxyl butane.[5]

  • Amination: The resulting bromo-acetate is then reacted with isopropylamine, often in the presence of a base like triethylamine or sodium bicarbonate, to form 4-isopropylamino-1-acetoxyl butane via an S_N2 reaction.[5]

  • Hydrolysis: The acetate protecting group is removed by hydrolysis, typically using a base such as sodium hydroxide in an alcoholic solvent, to afford the final product.[5] The product is then purified by distillation under vacuum.[5]

Advantages:

  • Avoids the use of high-pressure hydrogenation.

  • Utilizes readily available and inexpensive starting materials.

  • The process is amenable to large-scale industrial production.[6]

Disadvantages:

  • Multi-step synthesis may lead to lower overall yields.

  • Potential for side reactions, such as elimination, which can reduce yield and purity.[7]

  • The use of bromine compounds requires careful handling.

Reduction of an Amide Precursor

An alternative route involves the reduction of an amide, such as N-isopropyl-4-hydroxybutyramide.

Protocol: This method involves the initial formation of N-isopropyl-4-hydroxybutyramide from the reaction of γ-butyrolactone with isopropylamine. The resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound.

Advantages:

  • Can be a high-yielding process.

Disadvantages:

  • Lithium aluminum hydride is expensive, highly reactive, and dangerous to handle on a large scale, especially in the presence of protic solvents.[6]

  • The workup procedure to quench the LiAlH₄ can be hazardous and generates significant waste.[6]

  • This method is generally not favored for industrial-scale production due to safety and cost concerns.[6]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount, especially when it is intended for use as a pharmaceutical intermediate.[8] A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Chromatographic Techniques

Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and quantifying any volatile impurities.

  • Typical Protocol: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is often used. The analysis is performed with a temperature gradient to ensure the separation of components with different boiling points. A Flame Ionization Detector (FID) is suitable for quantification, while Mass Spectrometry (MS) can be used for identification of unknown impurities.[6][9] Patents have reported achieving purities of ≥99.5% as determined by GC.[5][6]

High-Performance Liquid Chromatography (HPLC): HPLC is used to analyze non-volatile impurities and can be adapted for purity assays.

  • Typical Protocol: A reversed-phase method using a C18 column is a common starting point. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol.[10] Detection is usually carried out using a UV detector.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and confirmation of the identity of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm): 3.51 (t, J=5.2 Hz, 2H, -CH₂OH), 2.76 (m, 1H, -CH(CH₃)₂), 2.58 (t, J=5.6 Hz, 2H, -NHCH₂-), 1.62 (m, 2H, -CH₂CH₂OH), 1.55 (m, 2H, -NHCH₂CH₂-), 1.02 (d, J=6.4 Hz, 6H, -CH(CH₃)₂).[5]

  • ¹³C NMR: Spectral data for this compound is available in public databases such as PubChem, which can be used for identity confirmation.[11]

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are unique to the compound, thus confirming its identity and helping to identify impurities.[12]

  • Expected [M+H]⁺: 132.13829[13]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • Characteristic Peaks: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a peak around 3200-3400 cm⁻¹ for the N-H stretch of the secondary amine. C-H stretching peaks will be observed around 2850-2960 cm⁻¹.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex pharmaceutical molecules.[1]

Synthesis of Selexipag

This compound is a crucial starting material for the synthesis of Selexipag, an oral prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[14]

Caption: Role of this compound in the synthesis of Selexipag.

In the synthesis of Selexipag, the secondary amine of this compound is reacted with a di-substituted pyrazine derivative (e.g., 2-chloro-5,6-diphenylpyrazine) in a nucleophilic aromatic substitution reaction.[15] The hydroxyl group of the resulting intermediate is then further elaborated through several steps to complete the synthesis of the Selexipag molecule.[15] The high purity of this compound is critical for the success of this multi-step synthesis, as impurities can lead to the formation of difficult-to-remove related substances in the final API.[6]

Precursor to β-Blockers

The structural motif of an amino alcohol is central to the class of drugs known as β-blockers (beta-adrenergic receptor antagonists), which are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[16] While not a direct precursor to all β-blockers, the aryloxypropanolamine structure of many of these drugs highlights the importance of amino alcohols like this compound as key synthetic building blocks. The synthesis of many β-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine, such as isopropylamine.[17] The structural features of this compound make it a valuable synthon for the development of novel β-blockers and other related pharmacological agents.

Potential Impurities and Quality Considerations

For its use as a pharmaceutical intermediate, a thorough understanding and control of potential impurities in this compound is essential.[18] Impurities can arise from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: Residual 4-amino-1-butanol, acetone, or 4-bromo-1-acetoxyl butane may be present if the reaction does not go to completion.

  • Over-alkylation Products: In the reductive amination pathway, there is a potential for the formation of tertiary amines if the newly formed secondary amine reacts further.

  • Byproducts from Nucleophilic Substitution: In the synthesis from 4-bromo-1-butanol, elimination reactions can lead to the formation of unsaturated byproducts.[7] Additionally, the intramolecular reaction of 4-bromo-1-butanol can form tetrahydrofuran.[19]

  • Catalyst Residues: If a heterogeneous catalyst like Pd/C is used, trace amounts of the metal may remain in the product if filtration is not efficient.

Rigorous quality control using the analytical methods described in Section 3 is necessary to ensure that the levels of these and other potential impurities are below the acceptable limits for pharmaceutical manufacturing.[20]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[11] It is also known to cause skin and serious eye irritation.[11]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]

  • Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[21] It should be handled in a well-ventilated area or a fume hood.[1] Keep away from heat, sparks, and open flames.[21]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Toxicology: Detailed toxicological data for this compound is limited.[1] However, as with other aliphatic amines and alcohols, it may cause respiratory irritation upon inhalation.[1] General toxicological studies on aliphatic alcohols suggest that toxicity can be related to their membrane-disrupting properties.[22]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its value is underscored by its critical role in the production of life-saving medications such as Selexipag and its relevance to the synthesis of β-blockers. A thorough understanding of its chemical properties, synthetic pathways, and analytical controls is essential for drug development professionals. The choice of synthetic route requires a careful evaluation of factors such as scale, cost, safety, and desired purity. As the demand for novel and efficient pharmaceuticals continues to grow, the importance of high-quality intermediates like this compound will undoubtedly increase, making the information contained in this guide invaluable to the scientific community.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(isopropylamino)butanol, a key bifunctional molecule of significant interest in pharmaceutical synthesis. This document delves into the nuanced details of its molecular architecture, supported by an interpretation of its spectroscopic characteristics. We will explore the primary synthetic routes employed in its preparation, highlighting the chemical principles that underpin these methodologies. A significant focus is placed on its critical role as a building block in the synthesis of the prostacyclin receptor agonist, Selexipag. Furthermore, this guide will address the known safety and handling considerations essential for laboratory and industrial settings. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and utility of this compound.

Introduction

This compound, with the CAS number 42042-71-7, is a secondary amino alcohol that has garnered substantial attention in the pharmaceutical industry.[1][2] Its structure, featuring both a nucleophilic secondary amine and a primary hydroxyl group, makes it a versatile intermediate for the construction of more complex molecular frameworks. While it has applications as a solvent for paints, varnishes, and lacquers, its most prominent role is as a pivotal precursor in the synthesis of active pharmaceutical ingredients (APIs).[3][4] This guide will provide a deep dive into the molecular characteristics, synthesis, and primary application of this important chemical entity.

Molecular Structure and Properties

The molecular integrity and reactivity of this compound are dictated by its structural features. A thorough understanding of its chemical and physical properties is paramount for its effective utilization in synthetic chemistry.

Chemical Identity
  • IUPAC Name: 4-(propan-2-ylamino)butan-1-ol[5]

  • Synonyms: 4-(Isopropylamino)butan-1-ol, 4-hydroxy-N-isopropylbutan-1-amine, 4-[(1-Methylethyl)amino]-1-butanol[6]

  • CAS Number: 42042-71-7[1]

  • Molecular Formula: C₇H₁₇NO[6][7]

  • Molecular Weight: 131.22 g/mol [5][6][7]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a faint amine-like odor.[1] It is soluble in water and miscible with common organic solvents such as ethanol and acetone.[1][8]

PropertyValueSource(s)
Boiling Point 85 °C / 1 mmHg[3]
Density 0.889 g/cm³[3]
pKa 15.13 ± 0.10 (Predicted)[3]
Refractive Index 1.4480 - 1.4520[3]
Spectroscopic Profile

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While raw spectra are proprietary to data providers, a detailed interpretation based on established chemical shift and absorption principles is presented below.

2.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

  • A doublet corresponding to the six chemically equivalent protons of the two methyl groups on the isopropyl moiety.

  • A multiplet (septet) for the single proton on the tertiary carbon of the isopropyl group, coupled to the six methyl protons.

  • Triplets for the two methylene groups in the butanol chain adjacent to the nitrogen and oxygen atoms, respectively.

  • Multiplets for the two central methylene groups of the butanol chain.

  • Broad singlets for the amine (N-H) and hydroxyl (O-H) protons, which may exchange with deuterium in D₂O.

2.3.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would show distinct peaks for each of the unique carbon atoms in the molecule, providing a carbon fingerprint.

  • A signal for the two equivalent methyl carbons of the isopropyl group.

  • A signal for the tertiary carbon of the isopropyl group.

  • Four distinct signals for the four carbon atoms of the butanol chain, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field due to the deshielding effect of these electronegative atoms.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.[5]

  • A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

  • A weaker band in the same region (often overlapping with the O-H band) for the N-H stretching of the secondary amine.

  • Bands in the 2850-2970 cm⁻¹ region due to the C-H stretching of the alkyl groups.

  • A band around 1050-1150 cm⁻¹ for the C-O stretching of the primary alcohol.

  • An N-H bending vibration may be observed around 1550-1650 cm⁻¹.

2.3.4. Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (131.22 g/mol ). The fragmentation pattern would likely involve cleavage alpha to the nitrogen and oxygen atoms, providing further structural confirmation. Predicted m/z values for common adducts include [M+H]⁺ at 132.13829 and [M+Na]⁺ at 154.12023.[9]

Synthesis of this compound

The synthesis of this compound is well-documented, with the most common and industrially scalable method being reductive amination.

Reductive Amination of 4-Amino-1-butanol

This widely used method involves the reaction of 4-amino-1-butanol with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Logical Workflow for Reductive Amination:

G cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst & Conditions cluster_product Product 4-Amino-1-butanol 4-Amino-1-butanol Imine Formation Imine Formation 4-Amino-1-butanol->Imine Formation Acetone Acetone Acetone->Imine Formation Hydrogenation Hydrogenation Imine Formation->Hydrogenation This compound This compound Hydrogenation->this compound Pd/C or PtO2 Pd/C or PtO2 Pd/C or PtO2->Hydrogenation H2 Pressure H2 Pressure H2 Pressure->Hydrogenation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Hydrogenation

Caption: Reductive amination of 4-amino-1-butanol with acetone.

Experimental Protocol:

A general and scalable procedure for the synthesis of this compound is as follows:[4][7]

  • In a suitable hydrogenation reactor, dissolve 200 g of 4-amino-1-butanol in a solvent mixture of 400 ml of acetone and 1000 ml of ethanol.

  • Carefully add 20 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Seal the reactor and pressurize with hydrogen gas to 10 atmospheres.

  • The reaction mixture is then stirred at a suitable temperature for 4 to 5 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., GC, TLC).

  • Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to afford this compound as a colorless oil in quantitative yield.

Other Synthetic Routes

Alternative synthetic strategies have also been reported, such as the nucleophilic substitution of a butanediol derivative with isopropylamine.[1] Another patented method involves the preparation from tetrahydrofuran and an acetic acid solution of hydrogen bromide to form an intermediate, 4-isopropylamino-1-acetoxyl butane, which is then hydrolyzed to the final product.[10]

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key starting material in the synthesis of Selexipag.

Intermediate in the Synthesis of Selexipag

Selexipag is a prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH). This compound constitutes a critical fragment of the Selexipag molecule. The synthesis involves the nucleophilic substitution of a halogenated pyrazine derivative with this compound.

Role of this compound in Selexipag Synthesis:

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Halogenated Pyrazine Derivative Halogenated Pyrazine Derivative Halogenated Pyrazine Derivative->Nucleophilic Substitution Selexipag Intermediate Selexipag Intermediate Nucleophilic Substitution->Selexipag Intermediate Further Elaboration Further Elaboration Selexipag Intermediate->Further Elaboration Selexipag (API) Selexipag (API) Further Elaboration->Selexipag (API)

Caption: The role of this compound in Selexipag synthesis.

This reaction underscores the importance of this compound in providing the N-isopropyl-N-(4-hydroxybutyl)amino moiety of the final drug molecule. The hydroxyl group is subsequently etherified in a later step of the synthesis.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

This compound is classified as a flammable liquid and vapor (Category 3). It is also known to cause skin irritation (Category 2) and serious eye irritation (Category 2A).[5][11][12]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][5][11][12]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Take precautionary measures against static discharge.

  • Avoid contact with skin and eyes.

First Aid Measures
  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[11]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]

Storage

Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3] Keep the container tightly closed.

Conclusion

This compound is a fundamentally important molecule with a well-defined structure and a critical role in modern pharmaceutical manufacturing. Its bifunctional nature, combining a secondary amine and a primary alcohol, makes it an ideal building block for complex drug molecules like Selexipag. A thorough understanding of its synthesis, spectroscopic properties, and safe handling is crucial for any scientist or researcher working with this compound. As drug development continues to advance, the demand for such versatile and well-characterized intermediates is likely to remain high, solidifying the importance of this compound in the field of medicinal chemistry.

References

physical and chemical properties of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 4-(Isopropylamino)butanol

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 42042-71-7), a bifunctional molecule of interest in pharmaceutical and chemical synthesis. It consolidates available data on its physicochemical properties, outlines established and potential synthetic routes with mechanistic insights, and discusses its reactivity, safety, and applications. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Nomenclature

This compound is a secondary amino alcohol that serves as a valuable building block in organic synthesis. Its structure incorporates both a nucleophilic secondary amine and a primary alcohol, allowing for a diverse range of chemical transformations. This bifunctional nature makes it a useful intermediate, particularly in the synthesis of pharmaceutical compounds such as Selexipag, a drug used for treating pulmonary hypertension.[1] While not as extensively documented as some commodity chemicals, a significant body of practical data exists, enabling a thorough characterization.

Systematic and Common Identifiers:

  • IUPAC Name: 4-(propan-2-ylamino)butan-1-ol[]

  • CAS Number: 42042-71-7[3]

  • Molecular Formula: C₇H₁₇NO[4]

  • Molecular Weight: 131.22 g/mol [4]

  • Synonyms: 4-(Isopropylamino)butan-1-ol, 4-hydroxy-N-isopropylbutan-1-amine, 4-[(1-Methylethyl)amino]-1-butanol[4][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid at room temperature with a characteristic faint amine-like odor.[6] Its physical properties are dictated by the interplay between the polar amine and alcohol functional groups and the nonpolar alkyl backbone.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[4][6]
Boiling Point 242 °C (at 760 mmHg) 85 °C (at 1 mmHg)[4][7][8]
Density 0.889 g/cm³[4]
Refractive Index 1.4480 - 1.4520[4]
pKa (Predicted) 15.13 ± 0.10[4]
Solubility Soluble in water. Miscible with ethanol, acetone, and dichloromethane.[4][6]

The presence of both N-H and O-H moieties allows for significant intermolecular hydrogen bonding, resulting in a relatively high atmospheric boiling point. Its solubility in water is good, a consequence of these same hydrogen-bonding capabilities.[4][6]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Route 1: Reductive Amination

A common and efficient laboratory and industrial-scale synthesis involves the reductive amination of 4-amino-1-butanol with acetone.[4][9] This "one-pot" method is highly effective and proceeds via an intermediate imine which is reduced in situ.

Workflow: Reductive Amination

G cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_product Product A 4-Amino-1-butanol P1 Dissolve amine in acetone/ethanol mixture A->P1 B Acetone (Solvent/Reagent) B->P1 C 10% Pd/C Catalyst P2 Add Pd/C catalyst C->P2 D H₂ (Hydrogen Gas) P3 Pressurize with H₂ (10 atm) Heat for 4-5 hours D->P3 P1->P2 P2->P3 P4 Filter to remove catalyst P3->P4 P5 Concentrate filtrate (Evaporate solvent) P4->P5 Z This compound (Colorless Oil) P5->Z

Caption: Workflow for synthesis via reductive amination.

Detailed Protocol:

  • Reaction Setup: 4-amino-1-butanol is dissolved in a solvent mixture of acetone and ethanol.[4][9] Acetone serves as both a solvent and the carbonyl source for imine formation.

  • Catalyst Addition: A palladium on carbon (10% Pd/C) catalyst is added to the mixture.[4][9]

  • Hydrogenation: The reaction vessel is sealed and pressurized with hydrogen gas to approximately 10 atmospheres. The mixture is heated and stirred for 4 to 5 hours.[4][9] During this step, the primary amine reacts with acetone to form an imine, which is immediately reduced by the catalytic hydrogenation to the desired secondary amine.

  • Workup: Upon completion, the reaction mixture is cooled and filtered to remove the solid Pd/C catalyst.[4][9]

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvents, yielding the target compound, this compound, typically as a colorless oil in high yield.[4][9]

Causality: This method is favored for its high atom economy and procedural simplicity. Using a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. The in situ reduction of the imine prevents potential side reactions or isolation difficulties associated with unstable imine intermediates.[10]

Route 2: Nucleophilic Substitution

An alternative synthetic approach involves the nucleophilic substitution of a butanol derivative with isopropylamine. A patent describes a multi-step process starting from tetrahydrofuran.[11]

  • Ring Opening: Tetrahydrofuran is reacted with a hydrogen bromide solution in acetic acid to form 4-bromo-1-acetoxybutane.[11]

  • Amination: The resulting bromo-acetate intermediate is then reacted with isopropylamine. The amine acts as a nucleophile, displacing the bromide to form 4-isopropylamino-1-acetoxybutane.[11]

  • Hydrolysis: The final step is the hydrolysis of the acetate ester to yield the desired this compound.[11]

Mechanistic Insight: This route leverages classic Sₙ2 reactions. Isopropylamine, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom.[12] The final hydrolysis step is a standard ester cleavage, typically performed under basic or acidic conditions, to unmask the primary alcohol.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical behavior and utility.

Reactivity Profile
  • Amine Group: The secondary amine is nucleophilic and basic. It readily reacts with acids to form ammonium salts.[4][7] It can undergo further N-alkylation, acylation with acid chlorides or anhydrides to form amides, and other standard amine transformations.[12][13]

  • Alcohol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.[14]

  • Intramolecular Reactions: Under certain conditions, such as with γ-Al₂O₃ at high temperatures, amino alcohols can undergo intramolecular cyclization to form heterocyclic compounds like pyrrolidines.[15]

The reactivity of amines is generally greater than that of alcohols in nucleophilic reactions.[16] Therefore, reactions targeting the alcohol group may require protection of the more reactive amine function.

Key Applications
  • Pharmaceutical Intermediate: Its most prominent application is as a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist for treating pulmonary arterial hypertension.[1][5]

  • Research Chemical: It is widely used as a building block in medicinal chemistry and for developing new synthetic methodologies.[3][5]

  • Solvent: It has been cited for use as a solvent for various paints, varnishes, and lacquers.[4][7]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

    • A multiplet for the methine proton of the isopropyl group (-CH(CH₃)₂).

    • A doublet for the two methyl groups of the isopropyl moiety.

    • Broad signals for the O-H and N-H protons, which may exchange with D₂O.

    • Multiple overlapping multiplets for the other methylene groups in the butane chain. A patent provides ¹H-NMR data for the acetylated precursor, 4-isopropylamino-1-acetoxybutane, which supports this general pattern.[11] The analysis of butanol isomers demonstrates how the position of the hydroxyl group significantly influences chemical shifts and splitting patterns, a principle that applies here.[17][18]

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule. Data for related compounds are available in chemical databases.[19][20]

  • IR Spectroscopy: The infrared spectrum would be characterized by:

    • A broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations.

    • Absorptions in the 2850-2960 cm⁻¹ range due to C-H stretching.

    • A C-O stretching band around 1050-1150 cm⁻¹.

    • A C-N stretching band around 1020-1250 cm⁻¹. FTIR spectral data is available on PubChem, confirming these characteristic peaks.[19]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[4][19]

GHS Hazard Information:

  • Pictograms: Flame, Exclamation Mark[4]

  • Signal Word: Warning[]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[][19]

    • H315: Causes skin irritation.[][19]

    • H319: Causes serious eye irritation.[][19]

Handling and Storage:

  • Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon), preferably at 2–8 °C.[4][5] The compound is noted to be air-sensitive.

  • Precautions: Use personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, and open flames. Ensure adequate ventilation.[19]

Conclusion

This compound is a functionally rich molecule with established utility in both industrial and research settings. Its synthesis is well-characterized, with reductive amination offering a particularly efficient and scalable route. The compound's dual amine and alcohol reactivity provides a platform for diverse chemical modifications, cementing its role as a valuable intermediate in the synthesis of complex targets, most notably pharmaceuticals like Selexipag. Proper handling and storage are essential due to its flammability and irritant properties. This guide consolidates the core technical information necessary for its safe and effective use in a professional scientific environment.

References

4-(Isopropylamino)butanol solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(Isopropylamino)butanol

Abstract

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility. It details both qualitative and quantitative experimental protocols for solubility determination, grounded in established scientific principles. The document synthesizes available data and provides expert insights into predicting and measuring the solubility of this versatile amino alcohol in aqueous and organic solvent systems, serving as an essential resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Solubility Profiling

This compound, with the CAS number 42042-71-7, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it is used as an intermediate for active pharmaceutical ingredients (APIs).[1][2]

The solubility of a chemical intermediate is a critical physical property that influences every stage of the drug development pipeline. For process chemists, solvent selection is crucial for controlling reaction kinetics, ensuring homogeneity, and managing product isolation and purification. For formulation scientists, solubility dictates the bioavailability of a potential drug candidate and informs the choice of delivery vehicle. Therefore, a robust and accurate solubility profile is not merely academic; it is a foundational dataset that enables efficient, scalable, and reproducible chemical processes.

This guide explains the causality behind the solubility behavior of this compound and provides detailed, self-validating protocols for its experimental determination.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, is the guiding concept.[3][4] this compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) and isopropylamino (-NH-) groups are polar and capable of hydrogen bonding, while the butyl chain and isopropyl group are non-polar (lipophilic). This amphiphilic nature dictates its solubility across a range of solvents.

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 42042-71-7[1][5]
Molecular Formula C₇H₁₇NO[1][5]
Molecular Weight 131.22 g/mol [5]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 242 °C (at 760 mmHg); 85 °C (at 1 mmHg)[6]
Density ~0.88 g/cm³
Predicted pKa 15.13 ± 0.10[7]
LogP 1.14780[2]

The presence of the basic amino group is particularly significant. It allows the compound to be protonated in acidic conditions, forming a salt. This transformation from a neutral molecule to an ionic species dramatically increases its aqueous solubility, a principle often exploited during extractions and purifications.

Aqueous and Organic Solvent Solubility Profile

Aqueous Solubility

This compound is reported to be soluble in water.[7][6] One source provides a quantitative value of 182 g/L at 25 °C .[1] This high solubility is attributable to the ability of the polar hydroxyl and amino groups to form strong hydrogen bonds with water molecules.

The solubility in aqueous systems is highly dependent on pH. In acidic solutions, the secondary amine is protonated to form an ammonium salt, as illustrated in the diagram below. This ionic species is significantly more polar than the neutral molecule, leading to enhanced solubility in water. Conversely, in strongly basic solutions, the compound will remain in its less soluble neutral form.

Protonation_Equilibrium cluster_main pH-Dependent Aqueous Solubility Neutral This compound (Less Soluble Form) Protonated Protonated Salt (Highly Soluble Form) Neutral->Protonated + H⁺ (Acidic pH) Protonated->Neutral - H⁺ (Basic pH)

Caption: pH-dependent equilibrium of this compound in water.

Organic Solvent Solubility

Literature indicates that this compound is miscible with common polar organic solvents such as ethanol, acetone, and dichloromethane.[1] This is expected due to favorable dipole-dipole interactions and hydrogen bonding between the solute and these solvents. Its solubility is expected to decrease significantly in non-polar (hydrocarbon) solvents like hexane, where the primary solute-solvent interactions would be weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonds of the solute.

Experimental Protocols for Solubility Determination

The following sections provide standardized, step-by-step methodologies for determining the solubility of this compound. These protocols are designed to be self-validating and ensure the generation of reliable, reproducible data.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS). This compound is classified as a flammable liquid and is known to cause skin and serious eye irritation.[5][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Ensure a Class B fire extinguisher is accessible.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility in a range of solvents, confirming the compound's acid-base properties and general polarity.[9][10] The workflow is based on a standard organic qualitative analysis scheme.

Qualitative_Solubility_Workflow start Start: Add ~25 mg of sample to 0.75 mL of solvent water Solvent: Water start->water result_water_sol Result: Soluble (Polar Compound, <5 Carbons) water->result_water_sol Vigorous shaking results in one phase result_water_insol Result: Insoluble (Proceed to next test) water->result_water_insol Two phases remain hcl Solvent: 5% HCl result_hcl_sol Result: Soluble (Organic Base) hcl->result_hcl_sol result_hcl_insol Result: Insoluble hcl->result_hcl_insol naoh Solvent: 5% NaOH hexane Solvent: Hexane naoh->hexane If insoluble, test non-polar solvent result_water_insol->hcl result_hcl_insol->naoh Use fresh sample

Caption: Workflow for qualitative solubility analysis.

Methodology:

  • Preparation: Label four small test tubes, one for each solvent: deionized water, 5% HCl (aq), 5% NaOH (aq), and hexane.

  • Sample Addition: Add approximately 25 mg (or 0.05 mL) of this compound to each test tube.

  • Solvent Addition: Add 0.75 mL of the corresponding solvent to each test tube in small portions.

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.

  • Observation: Observe whether the compound dissolves completely (forms a single clear phase) or is insoluble/partially soluble (remains as a separate layer or causes turbidity).

  • Interpretation:

    • Solubility in Water: Confirms the presence of polar functional groups.

    • Insolubility in Water, Solubility in 5% HCl: This is the expected result and strongly indicates the presence of a basic amino group, which forms a soluble hydrochloride salt.[9]

    • Insolubility in 5% NaOH: Confirms the absence of strongly acidic functional groups.

    • Insolubility in Hexane: Confirms the compound's overall polar nature.

Protocol 2: Quantitative Solubility by Shake-Flask Method

The isothermal shake-flask method is the gold standard for reliably determining the equilibrium solubility of a compound.[11] This protocol describes how to determine the solubility of this compound in water at a specific temperature (e.g., 25 °C).

Shake_Flask_Workflow cluster_protocol Quantitative Shake-Flask Protocol step1 Step 1: Add excess solute to a known volume of solvent in a sealed flask. step2 Step 2: Agitate at constant temperature (e.g., 25°C) for >24 hours. step1->step2 Ensure equilibrium step3 Step 3: Allow solution to settle, letting undissolved solid sediment. step2->step3 Phase separation step4 Step 4: Carefully withdraw an aliquot of the supernatant using a filtered syringe. step3->step4 Avoid solids step5 Step 5: Dilute the aliquot with a known volume of solvent. step4->step5 Prepare for analysis step6 Step 6: Quantify concentration using a calibrated analytical method (e.g., GC-FID). step5->step6 step7 Step 7: Calculate original solubility (e.g., in g/L). step6->step7

Caption: Experimental workflow for the shake-flask solubility determination.

Methodology:

  • System Preparation: In a sealed, temperature-controlled vessel (e.g., a jacketed glass flask), add a known volume of the desired solvent (e.g., 10 mL of deionized water).

  • Addition of Solute: Add an excess amount of this compound to the solvent. The key is to ensure that undissolved solute remains visible after equilibration, confirming that the solution is saturated.

  • Equilibration: Seal the vessel and place it in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically required.[11] The system has reached equilibrium when solubility measurements of samples taken at different time points (e.g., 24h and 48h) are consistent.

  • Sample Collection: Stop the agitation and allow the mixture to stand undisturbed at the same temperature until the excess solute has fully sedimented. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved micro-particles.

  • Quantification: Accurately dilute the collected aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated method such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature. Express the final result in appropriate units, such as g/L or mol/L.

Summary of Solubility Data

The table below consolidates the available literature data and the expected results from the qualitative analysis protocol.

SolventTypeExpected/Reported SolubilityRationale / Citation
Water Polar, Protic182 g/L @ 25 °C High solubility due to hydrogen bonding with the -OH and -NH groups.[1]
5% HCl (aq) Acidic, AqueousHighly Soluble / Miscible The basic amino group is protonated to form a highly polar, water-soluble salt.[9]
5% NaOH (aq) Basic, AqueousSoluble (Similar to Water) The compound is stable in base; solubility is governed by its inherent polarity.
Ethanol Polar, ProticMiscible "Like dissolves like"; strong hydrogen bonding and dipole-dipole interactions.[1]
Acetone Polar, AproticMiscible "Like dissolves like"; strong dipole-dipole interactions.[1]
Dichloromethane Moderately PolarMiscible Capable of dissolving moderately polar compounds.[1]
Hexane Non-PolarInsoluble / Sparingly Soluble Mismatch in polarity; weak solute-solvent interactions cannot overcome solute-solute H-bonds.

Conclusion and Practical Implications

This compound is a polar amino alcohol with high solubility in water and polar organic solvents, and low solubility in non-polar solvents. Its aqueous solubility is enhanced under acidic conditions due to the formation of a soluble ammonium salt. This comprehensive solubility profile is critical for practical applications:

  • For Process Chemistry: The high solubility in solvents like ethanol and acetone makes them suitable candidates for reaction media. The pH-dependent aqueous solubility provides a powerful tool for purification; the compound can be extracted into an acidic aqueous phase, washed to remove non-basic impurities, and then recovered by basifying the aqueous layer and extracting into an organic solvent.

  • For Formulation Science: The significant aqueous solubility suggests that developing aqueous-based formulations is feasible. Understanding the solubility limit is the first step in preventing precipitation upon storage and in designing liquid dosage forms.

The experimental protocols provided in this guide offer a robust framework for generating the precise solubility data required to support drug development and other chemical research endeavors.

References

A Spectroscopic Guide to 4-(Isopropylamino)butanol: In-Depth Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropylamino)butanol, also known as 4-(propan-2-ylamino)butan-1-ol (CAS No. 42042-71-7), is a bifunctional organic molecule featuring a secondary amine and a primary alcohol.[1][2] Its structure lends itself to applications as a chemical intermediate in pharmaceutical synthesis and as a solvent.[3][4] Accurate structural confirmation and purity assessment are critical for its use in regulated industries. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer an expert interpretation of the expected spectral data, grounding our analysis in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. Understanding the arrangement of its functional groups is paramount to interpreting the data logically.

  • Chemical Formula: C₇H₁₇NO[5]

  • Molecular Weight: 131.22 g/mol [1]

  • Key Structural Features:

    • Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a site of hydrogen bonding, which profoundly influences its IR signature. The adjacent methylene protons and carbon are significantly deshielded in NMR spectra.

    • Secondary Amine (-NH-): The nitrogen atom and its attached proton provide characteristic signals in IR and NMR. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway in mass spectrometry.[6]

    • Isopropyl Group (-CH(CH₃)₂): This group provides a distinctive septet-doublet pattern in ¹H NMR due to spin-spin coupling and contains two chemically equivalent methyl groups.

    • Butyl Chain (-CH₂CH₂CH₂CH₂-): The flexible four-carbon chain gives rise to a series of methylene signals in the aliphatic region of NMR spectra.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Expertise & Rationale

For this compound, ¹H NMR will resolve signals for each unique proton environment, with spin-spin coupling revealing which protons are adjacent to one another. ¹³C NMR will show a distinct signal for each of the seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., proximity to oxygen or nitrogen).

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes; it dissolves the sample without producing an overwhelming solvent signal in the ¹H spectrum.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.[8]

    • Set the spectral width from 0 to 220 ppm.

    • Use a 45-degree pulse angle with a 2-second relaxation delay.

    • Co-add 1024-4096 scans due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the residual CDCl₃ signal at 77.16 ppm.[8]

    • Integrate the ¹H NMR signals and analyze the multiplicities.

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data & Interpretation

The following table outlines the expected signals. Protons nearer to the electronegative oxygen and nitrogen atoms are deshielded and appear at a higher chemical shift (further downfield).[9]

Assigned Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
(CH₃)₂CH- (2x CH₃)~1.0-1.1Doublet (d)6HSplit by the single adjacent CH proton.
-CH₂CH₂CH₂OH~1.4-1.6Multiplet (m)4HComplex overlapping signals from the two central methylenes of the butyl chain.
-NH-CH -(CH₃)₂~2.7-2.9Septet (sept)1HSplit into seven lines by the six equivalent protons of the two methyl groups.[7]
-NH-CH ₂-~2.5-2.7Triplet (t)2HAdjacent to a CH₂ group. Deshielded by the nitrogen atom.
-CH ₂-OH~3.6-3.8Triplet (t)2HAdjacent to a CH₂ group. Highly deshielded by the oxygen atom.
-NH - and -OH 1.0-4.0 (variable)Broad Singlet (br s)2HThese protons are exchangeable, often resulting in broad signals that do not couple with adjacent protons. Their position is highly dependent on concentration and solvent.[10]
Predicted ¹³C NMR Spectral Data & Interpretation

Carbons bonded directly to heteroatoms (O, N) are significantly deshielded and have the highest chemical shifts. The effect diminishes with distance.[8]

Assigned Carbon (Label)Predicted δ (ppm)Rationale
C H₂-OH (C-1)60-65Directly attached to the highly electronegative oxygen atom.
-C H₂-CH₂OH (C-2)30-35Beta to the oxygen atom.
-NH-CH₂-C H₂- (C-3)25-30Gamma to both heteroatoms, least deshielded of the butyl chain.
-NH-C H₂- (C-4)48-52Directly attached to the nitrogen atom.
-NH-C H-(CH₃)₂ (C-5)45-50Directly attached to the nitrogen atom.
-CH(C H₃)₂ (2x CH₃)20-25Alkyl carbons, furthest from heteroatoms, most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Rationale

For this compound, IR is essential for confirming the presence of the hydroxyl (-OH) and secondary amine (-NH) groups. These groups exhibit characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. The key diagnostic challenge is distinguishing the broad O-H stretch from the sharper N-H stretch, a hallmark of amino alcohols.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the method of choice for liquid samples as it requires minimal sample preparation and is highly reproducible. The technique involves placing the liquid directly onto a crystal (e.g., diamond or zinc selenide) for analysis.[1]

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth soaked in isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • With the clean, empty crystal, acquire a background spectrum (typically 32 scans). This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of neat this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Acquire the sample spectrum using the same acquisition parameters as the background.

  • Data Processing & Cleanup:

    • The instrument software will automatically perform the background subtraction.

    • Label the significant peaks on the resulting spectrum.

    • Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Data & Interpretation

The spectrum will be dominated by absorptions from the O-H, N-H, and C-H bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3200-3500 (Broad)O-H Stretch (H-bonded)StrongThe broadness is a classic indicator of intermolecular hydrogen bonding from the alcohol group.[12]
~3300-3350 (Sharp)N-H StretchWeak-MediumThis peak for the secondary amine will appear superimposed on the broad O-H band. It is characteristically sharper than the O-H stretch.[10][13]
2850-2970C-H Stretch (sp³ Aliphatic)StrongRepresents the C-H bonds of the isopropyl and butyl groups.
1550-1650N-H BendMediumBending vibration (scissoring) of the secondary amine.[14]
1250-1020C-N StretchMediumStretching vibration of the aliphatic amine C-N bond.[13]
1050-1150C-O StretchStrongStretching vibration of the primary alcohol C-O bond.

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Rationale

For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. It will protonate the basic amine group, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 132.1.[15] This immediately confirms the molecular weight. Subsequent fragmentation (MS/MS) will be driven by the presence of the nitrogen and oxygen atoms, with alpha-cleavage being the most probable pathway, providing definitive structural evidence.[6][16]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound at ~1 mg/mL in methanol.

    • Create a dilute solution for injection by taking 10 µL of the stock and diluting it into 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation of the amine.

  • Instrument Setup (Time-of-Flight or Quadrupole Analyzer):

    • The instrument is operated in positive ion mode.

    • The sample is introduced via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 132.1) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the m/z of the pseudomolecular ion to confirm the molecular weight.

    • Analyze the m/z values of the fragment ions to deduce the structure.

Caption: Workflow for ESI-MS/MS structural analysis.

Mass Spectrum Data & Interpretation

The fragmentation of amino alcohols is predictable and highly informative. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is the most favored pathway because it results in a resonance-stabilized cation.[16][17]

m/z (Predicted)Ion FormulaOriginInterpretation
132.1[C₇H₁₈NO]⁺[M+H]⁺Pseudomolecular ion, confirming the molecular weight (131.22 Da).[15]
114.1[C₇H₁₆N]⁺[M+H - H₂O]⁺Loss of a neutral water molecule (18 Da) via dehydration, a common fragmentation for alcohols.[15][17]
86.1[C₅H₁₂N]⁺Alpha-cleavageCleavage of the C-C bond adjacent to the nitrogen, losing an ethyl radical. Results in a stable iminium ion.
72.1[C₄H₁₀N]⁺Alpha-cleavageCleavage of the C-C bond on the other side of the nitrogen, losing a propyl radical. Another stable iminium ion.
44.1[C₂H₆N]⁺Alpha-cleavageCleavage of the C-C bond adjacent to the nitrogen, specific to the isopropyl group, losing a C₅H₁₁ radical.

Summary of Spectroscopic Profile

This table consolidates the key spectroscopic features that, when taken together, provide an unambiguous identification of this compound.

TechniqueKey Identifying Feature(s)Expected Value(s)
¹H NMR Septet for the isopropyl CH proton; Triplet for the -CH₂OH protons.~2.7-2.9 ppm; ~3.6-3.8 ppm
¹³C NMR Signal for the carbon bonded to oxygen; Signals for carbons bonded to nitrogen.~60-65 ppm; ~45-52 ppm
IR Broad O-H stretch with a superimposed, sharper N-H stretch.~3200-3500 cm⁻¹
MS (ESI) Pseudomolecular ion [M+H]⁺; Key fragment from alpha-cleavage.m/z 132.1; m/z 86.1 or 72.1

This comprehensive spectroscopic profile serves as a robust fingerprint for the positive identification and quality control of this compound in research and industrial applications.

References

An In-depth Technical Guide to the Biological Activity of 4-(Isopropylamino)butanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 4-(Isopropylamino)butanol Scaffold - A Privileged Structure in Adrenergic Modulation

The this compound moiety represents a cornerstone chemical scaffold in modern pharmacology. In its basic form, it is a colorless to pale yellow liquid, recognized primarily as a versatile synthetic intermediate.[1] Its true significance, however, lies in its incorporation into a vast array of derivatives that exhibit potent and specific biological activities. These derivatives are central to the development of drugs targeting the adrenergic system, the physiological network that regulates many vital functions, including heart rate, blood pressure, and airway resistance.

This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives. Moving beyond a simple catalog of effects, we will explore the causal relationships between chemical structure and biological function, delve into the mechanistic basis of their action on the cardiovascular system, provide detailed protocols for their evaluation, and outline the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important pharmacophore. The primary focus will be on their well-established role as β-adrenergic receptor antagonists, commonly known as beta-blockers.[2]

Part 1: The Adrenergic System: A Rationale for Therapeutic Targeting

The adrenergic system is a critical component of the sympathetic nervous system, mediating the "fight-or-flight" response through the release of catecholamines like norepinephrine and epinephrine. These neurotransmitters act on two main classes of G-protein-coupled receptors (GPCRs): α- and β-adrenergic receptors. The β-adrenergic receptors are further subdivided into β1, β2, and β3 subtypes, each with distinct tissue distributions and physiological roles.

  • β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate (chronotropy), contractility (inotropy), and conduction velocity.

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and uterus. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

In pathological states such as hypertension, chronic heart failure, and angina, excessive or sustained stimulation of β1-receptors can be detrimental, leading to increased cardiac workload, oxygen demand, and arrhythmias. This provides a clear rationale for the development of antagonists—agents that block the receptor and prevent its activation—as a first-line therapeutic strategy.[3][4] The this compound scaffold is a key structural element in many of the most successful β-adrenergic antagonists.

The binding of an agonist (like norepinephrine) to a β-adrenergic receptor initiates a downstream signaling cascade, as illustrated below. Antagonists derived from the this compound scaffold physically occupy the binding pocket, preventing this cascade from occurring.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular BAR β-Adrenergic Receptor (βAR) G_protein G Protein (Gs) α β γ BAR->G_protein:g_alpha Activates AC Adenylyl Cyclase G_protein:g_alpha->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->BAR Binds & Activates Antagonist Antagonist (e.g., Butanol Derivative) Antagonist->BAR Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cell_Response Phosphorylates Targets

Caption: Simplified β-Adrenergic Receptor Signaling Pathway.

Part 2: Structure-Activity Relationships (SAR) of β-Adrenergic Antagonists

The biological activity of this compound derivatives is exquisitely sensitive to their chemical structure. Decades of research into aryloxypropanolamine beta-blockers, which share the core aminobutanol features, have established a clear set of structure-activity relationships (SAR).[5]

  • The Amino Group: A secondary amine is essential for optimal activity. The substituent on the nitrogen is critical for both potency and receptor affinity. A branched alkyl group, specifically an isopropyl or tert-butyl group, confers the highest potency for β-receptor blockade.[6] This is the foundational feature provided by the this compound starting scaffold.

  • The Hydroxyl Group: The hydroxyl group on the butanol chain (or the propanol chain in aryloxypropanolamines) is crucial. It is believed to form a key hydrogen bond interaction within the receptor binding site. For optimal affinity, the stereochemistry at this carbon must be the (S)-configuration.[5]

  • The Aryl Group: The nature and substitution pattern of an aromatic ring, typically attached via an ether linkage to the butanol chain, is the primary determinant of β1/β2 selectivity and other pharmacological properties.[6]

    • Para-substitution on the aromatic ring, particularly with larger groups, tends to confer selectivity for the β1 receptor (cardioselectivity).

    • Ortho-substitution generally leads to potent, non-selective β-blockers.[6]

    • Electron-withdrawing groups on the aromatic ring can influence intrinsic sympathomimetic activity (ISA), a partial agonist effect seen with some beta-blockers.[6]

G cluster_sar Key Pharmacophoric Features of a Butanolamine-based β-Blocker Aryl Aromatic Ring (Determines Selectivity) Linker Linker (e.g., -O-CH2-) Aryl->Linker p1 Linker->p1 Hydroxyl Hydroxyl Group (Essential for Binding) Amine Secondary Amine (Essential for Activity) Isopropyl Isopropyl Group (Confers Potency) Amine->Isopropyl p1->Hydroxyl p2 p1->p2 p2->Amine p3 p4 p5

Caption: Core pharmacophoric elements for β-adrenergic antagonism.

Table 1: Influence of Structural Modifications on Biological Activity

Derivative Modification (Relative to a base scaffold)Expected Biological EffectRationale
Nitrogen Substituent: Isopropyl or tert-butylHigh β-antagonist potencyBulky, branched groups fit optimally into a hydrophobic pocket of the β-receptor.[6]
Nitrogen Substituent: Methyl or ethylReduced β-antagonist potencySmaller groups have a suboptimal fit in the receptor's binding pocket.
Aromatic Moiety: Large para-substituent (e.g., acylamido group)Increased β1 selectivity (Cardioselective)The para-position interacts with amino acid residues unique to the β1 receptor subtype, sterically hindering binding to the β2 receptor.[6]
Aromatic Moiety: No substitution or small ortho/meta substitutionNon-selective β1/β2 antagonismThe unsubstituted aromatic ring can bind effectively to the highly conserved binding pockets of both β1 and β2 receptors.
Stereochemistry: (S)-enantiomer at hydroxyl carbonHigh affinity and potencyThe (S)-configuration correctly orients the hydroxyl group for a critical hydrogen bond interaction with an asparagine residue (e.g., Asn113) in the receptor.[5][7]
Stereochemistry: (R)-enantiomer at hydroxyl carbon>100-fold lower affinityThe incorrect orientation of the hydroxyl group prevents the formation of the essential hydrogen bond.[5]

Part 3: Experimental Workflow for Biological Activity Assessment

To validate the biological activity of novel this compound derivatives, a robust and reproducible experimental workflow is paramount. Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for its target receptor, providing direct evidence of interaction and a reliable measure of potency.[8]

Causality in Experimental Design: The choice of a competitive binding assay is deliberate. It allows us to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a high-affinity, subtype-selective radioligand whose binding characteristics are already well-defined. This approach is highly trustworthy as it directly probes the interaction at the orthosteric binding site and yields quantitative, comparable data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Source of β1-receptors) Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Compound_Prep 2. Compound Dilution (Serial dilution of test derivative) Compound_Prep->Incubation Separation 4. Separation (Rapid filtration to separate bound vs. free radioligand) Incubation->Separation Reaction Mixture Counting 5. Quantification (Scintillation counting of bound radioactivity) Separation->Counting Filters Curve_Fit 6. Curve Fitting (Plot % Inhibition vs. [Compound] to determine IC50) Counting->Curve_Fit CPM Data Ki_Calc 7. Ki Calculation (Cheng-Prusoff Equation) Curve_Fit->Ki_Calc IC50 Value

Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Protocol: β1-Adrenergic Receptor Competitive Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of a novel this compound derivative for the human β1-adrenergic receptor.

1. Principle of the Assay: This assay quantifies the ability of a non-radioactive test compound to compete with a fixed concentration of a radiolabeled antagonist (the "radioligand") for binding to β1-adrenergic receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

2. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human β1-adrenergic receptor.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP). A β-receptor selective radioligand can also be used.

  • Test Compound: Novel this compound derivative, dissolved in DMSO to create a 10 mM stock solution.

  • Non-specific Binding Control: Propranolol or another high-affinity, non-selective β-blocker (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.

  • Filtration Apparatus: Cell harvester (e.g., Brandel or PerkinElmer).

  • Filters: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter & Cocktail: For quantifying radioactivity.

3. Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen cell membrane aliquot on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per assay tube.

  • Assay Setup: Set up triplicate tubes for each condition in 12x75 mm polypropylene tubes:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Propranolol.

    • Test Compound: 50 µL of each serial dilution of the novel derivative (e.g., from 1 pM to 100 µM final concentration).

  • Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]-DHA) to all tubes. The concentration should be approximately equal to its Kd value for the β1 receptor to ensure adequate specific binding.

  • Add Membranes: Add 400 µL of the diluted membrane preparation to all tubes to initiate the binding reaction. The final volume is 500 µL.

  • Incubation: Vortex tubes gently and incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium. Rationale: This time is determined from kinetic experiments to ensure the reaction is complete.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand. Rationale: Rapid, cold washing is critical to minimize dissociation of the ligand-receptor complex while ensuring complete removal of unbound radioactivity.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

4. Data Analysis (Self-Validation):

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM). The specific binding should ideally be >80% of the total binding for a robust assay.

  • Generate Competition Curve: Convert the CPM for each test compound concentration into a percentage of the maximal specific binding. Plot this percentage against the logarithm of the molar concentration of the test compound. The resulting data should fit a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Conclusion

The this compound framework is a validated and highly valuable scaffold in medicinal chemistry, particularly for the development of cardiovascular therapeutics. Its derivatives, primarily acting as β-adrenergic receptor antagonists, have a well-understood mechanism of action and a clear structure-activity relationship that allows for the rational design of compounds with desired properties like cardioselectivity.[5][6] The robust experimental workflows available, such as competitive radioligand binding assays, provide a reliable pathway for assessing the biological activity and potency of novel analogs.[8] While their primary role is in adrenergic modulation, the potential for derivatives of this class to exhibit other biological activities remains an open area for future investigation. Continued exploration of this versatile scaffold promises to yield next-generation therapeutics with improved efficacy and safety profiles.

References

4-(Isopropylamino)butanol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(Isopropylamino)butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 42042-71-7) is a valuable bifunctional molecule utilized as a building block and intermediate in the pharmaceutical and fine chemical industries.[1][2] As a member of the amino alcohol class, its dual reactivity, conferred by the secondary amine and primary alcohol functional groups, makes it a versatile reagent.[3][] However, this reactivity also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling requirements for this compound, grounded in authoritative data. It is designed to empower researchers, scientists, and drug development professionals with the expertise to manage this chemical responsibly, ensuring personnel safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a colorless to pale yellow liquid with a faint, amine-like odor.[1] A thorough understanding of its chemical and physical properties is the foundation of a robust safety assessment.

Physicochemical Data

A summary of key physicochemical properties is presented below. This data is critical for assessing exposure risks, designing appropriate storage solutions, and planning emergency responses.

PropertyValueSource(s)
Molecular Formula C₇H₁₇NO[5][6]
Molecular Weight 131.22 g/mol [5][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 242°C (at 760 mmHg); 85°C (at 1 mmHg)[5][7][8]
Flash Point 56.16°C[2]
Density 0.889 g/cm³[7]
Solubility Soluble in water[1][7]
Storage Temperature 2-8°C, under inert atmosphere[1][9]
GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. This compound is classified as follows:

  • Flammable liquids, Category 3 (H226): Flammable liquid and vapor.[6][9][10]

  • Skin corrosion/irritation, Category 2 (H315): Causes skin irritation.[6][9][10]

  • Serious eye damage/eye irritation, Category 2A (H319): Causes serious eye irritation.[6][9][10]

The corresponding signal word is Warning .[6][10]

It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] This lack of comprehensive data underscores the importance of treating the substance with a high degree of caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for all exposures.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management in the laboratory environment moves beyond simple reliance on Personal Protective Equipment (PPE). The "Hierarchy of Controls" is a systematic approach that prioritizes risk mitigation strategies from most to least effective. This framework is essential for handling this compound safely.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Is the use of this reagent truly necessary?) Substitution Substitution (e.g., Can a less hazardous amino alcohol be used?) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, safety glasses, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

  • Elimination & Substitution: The most effective controls involve removing the hazard. Before use, a critical assessment should determine if this compound is indispensable or if a less flammable or less irritating alternative could achieve the same scientific objective.

  • Engineering Controls: These controls physically separate the user from the hazard. All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to mitigate the inhalation of flammable vapors and potential aerosols.[9]

  • Administrative Controls: These are work practices and procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and clearly designating areas where it can be handled and stored.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. Its effectiveness depends on proper selection, fit, and consistent use.

Standard Operating Protocol: Handling and Storage

Adherence to a strict, self-validating protocol is paramount. The causality behind each step is to prevent exposure, contain the material, and ensure chemical stability.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[9] Given its classification as a serious eye irritant (H319), standard safety glasses may be insufficient to prevent vapor or splash exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact with the outer surface.[9] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: While engineering controls (fume hood) are the primary method for vapor control, a risk assessment may indicate the need for respiratory protection during large-scale transfers or spill clean-up. Use of a respirator requires specialized training and fit-testing.[11]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[10] Have a chemical spill kit readily accessible.

  • Reagent Retrieval: Retrieve the container from its designated storage location (2-8°C, inert atmosphere).[1] Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.

  • Aliquotting: Perform all transfers and measurements within the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) for transfers to minimize drips and splashes.

  • Reaction Setup: If adding to a reaction vessel, do so slowly. Be aware that reactions involving amino alcohols can be exothermic.

  • Post-Handling: Tightly close the primary container.[10] Wipe down the exterior of the container with a damp cloth if necessary, and decontaminate any surfaces that may have been exposed. Return the container to its proper storage location.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

Storage Requirements
  • Temperature and Atmosphere: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][9][12] This mitigates degradation and pressure build-up from vaporization.

  • Location: Store in a well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and other ignition sources.[10]

  • Incompatibilities: Amino alcohols can be corrosive to copper and aluminum.[3] Avoid storing near strong oxidizing agents or acids, with which they can react exothermically.

Emergency Procedures: Spill and Exposure Response

A pre-planned and well-rehearsed emergency response plan is a critical component of laboratory safety.[11]

Emergency Response Decision Flow

Emergency_Spill_Response Start Spill of this compound Occurs Alert Alert others in the immediate area Start->Alert Assess Assess Spill: Is it a Major or Minor Spill? (>1L, high fire risk, injury) MajorSpill MAJOR SPILL Assess->MajorSpill Major MinorSpill MINOR SPILL Assess->MinorSpill Minor Alert->Assess Evacuate Evacuate the area. Pull fire alarm if necessary. Call Emergency Services (911). MajorSpill->Evacuate Report Report to Supervisor / EHS. Evacuate->Report PPE_Spill Don appropriate PPE (goggles, gloves, lab coat). MinorSpill->PPE_Spill Contain Contain the spill with absorbent materials (dike the perimeter). PPE_Spill->Contain Cleanup Absorb the spill, working from outside in. Place waste in a sealed, labeled container. Contain->Cleanup Decontaminate Decontaminate the area with soap and water. Cleanup->Decontaminate Decontaminate->Report

Caption: A decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spills)

This protocol applies only to minor spills (<1 Liter) that laboratory personnel are trained and equipped to handle safely.

  • Alert & Secure: Immediately alert personnel in the vicinity.[11] Control all ignition sources.[13]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-nitrile gloves.

  • Containment: Confine the spill to a small area. Use absorbent materials like vermiculite, sand, or a commercial spill pillow to create a dike around the spill's perimeter to prevent it from spreading.[14][15]

  • Absorption: Apply absorbent material over the spill, working from the outside edge inward.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container (e.g., a heavy-duty plastic bag or bucket) for hazardous waste disposal.[11]

  • Decontamination: Clean the spill surface with soap and water.

  • Disposal: Label the waste container as "Spill Debris containing this compound" and dispose of it through your institution's hazardous waste program.

  • Reporting: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.[11]

First Aid and Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected skin area thoroughly with soap and plenty of water.[9] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[9] Collect waste in a clearly labeled, sealed, and appropriate container. Consult with your institution's EHS department for specific disposal procedures, which must comply with local, state, and federal regulations.

Conclusion

This compound is a chemical that demands respect and careful handling. Its flammability and irritant properties necessitate a multi-layered safety approach, prioritizing engineering and administrative controls over sole reliance on PPE. By understanding its physicochemical properties, adhering to the detailed handling and emergency protocols outlined in this guide, and fostering a proactive safety culture, researchers can effectively mitigate the risks associated with this valuable compound. The absence of comprehensive toxicological data should serve as a constant reminder to handle this substance with the utmost care, ensuring the safety of all laboratory personnel.

References

4-(Isopropylamino)butanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-(Isopropylamino)butanol

This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for this compound (CAS No. 42042-71-7). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Section 1: Chemical Identity and Core Properties

This compound is a secondary amine and a primary alcohol, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] Its utility as a building block, for instance in the synthesis of Selexipag, necessitates a thorough understanding of its chemical personality and physical properties by any professional handling it.[3]

The molecule's structure, featuring a hydrophilic alcohol group and a secondary amine, dictates its physical behavior. It is a colorless to almost colorless liquid with a characteristic faint amine-like odor.[1] Its solubility in water and miscibility with common organic solvents like ethanol and acetone are direct consequences of its polar functional groups.[1][4][5]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Chemical Name This compound[1][]
Synonyms 4-(propan-2-ylamino)butan-1-ol, 4-hydroxy-N-isopropylbutan-1-amine[3][][7][8]
CAS Number 42042-71-7[1][2][3][]
Molecular Formula C7H17NO[1][][7]
Molecular Weight 131.22 g/mol [5][][9]
Appearance Colorless to pale yellow clear liquid[1][3][10]
Boiling Point 85°C @ 1 mmHg; approx. 194-242°C @ 760 mmHg[3][4][5][7][8]
Density ~0.88 g/cm³[3][5][8]
Flash Point 56.16°C[3]
Water Solubility Soluble (182 g/L at 25°C)[1][4][5]
Storage Temperature 2-8°C, under inert atmosphere[5][8][11]

Insight: The significant variation in reported atmospheric boiling points highlights the importance of vacuum distillation for purification, as indicated by the more consistent value of 85°C at 1 mmHg.[4][7][8] High-temperature distillation at atmospheric pressure risks thermal degradation.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Understanding these classifications is the first step in risk mitigation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation

Source(s):[9][11][12][13]

The signal word associated with this chemical is "Warning" .[9][12][13]

Caption: GHS Pictograms and associated hazards for this compound.

Expert Analysis: The skin and eye irritation potential is typical for aliphatic amines.[1] These compounds are alkaline and can saponify fats and lipids in tissues, leading to irritation and damage on contact. The flammability, with a flash point of 56.16°C, means that vapors can form ignitable mixtures with air at moderately elevated temperatures.[3] This necessitates stringent control of ignition sources.

Section 3: Proactive Handling, Storage, and Exposure Control

Safe science is built on proactive, not reactive, measures. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of this compound.

Engineering Controls

The primary line of defense is to engineer out the hazard.

  • Ventilation: Always handle this chemical within a certified chemical fume hood to prevent the accumulation of flammable and potentially irritating vapors.[11][14]

  • Ignition Source Control: Use intrinsically safe and explosion-proof electrical equipment.[13][15] Ensure all containers and receiving equipment are properly grounded and bonded to prevent static electricity discharge, a common and often overlooked ignition source.[13][16]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12] A face shield is recommended for splash-prone operations.[11]

  • Skin Protection: Wear impervious, flame-retardant clothing. Gloves must be inspected before use; nitrile or butyl rubber gloves are suitable for protection against amines and alcohols, but always consult the manufacturer's specific glove compatibility chart.[11]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge.[15][17]

Storage Protocol

The stability of this compound is contingent on proper storage.

  • Conditions: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][12] The recommended temperature is 2-8°C.[5][11]

  • Atmosphere: Amines can react with atmospheric carbon dioxide. For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[5][8][11]

  • Container: Keep the container tightly closed to prevent vapor release and moisture ingress.[12][13]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and acid anhydrides.[1][15]

Section 4: Validated Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

First_Aid Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Air Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->Move_Air Wash_Skin Remove contaminated clothing. Wash with soap & water for 15 min. Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for 15 min. Remove contact lenses if possible. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Move_Air->Seek_Medical Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Decision workflow for first-aid response to exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[11][12] Seek immediate medical attention.[14]

  • Skin Contact: Take off all contaminated clothing at once. Wash the affected area with plenty of soap and water for at least 15 minutes.[11] If irritation occurs or persists, get medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12][14] Never give anything by mouth to an unconscious person.[11] Rinse the mouth with water and seek immediate medical attention.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[11][12] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[14]

  • Specific Hazards: The compound is a flammable liquid.[9] Vapors are heavier than air and may travel to a source of ignition and flash back.[16] Thermal decomposition can produce toxic gases such as carbon oxides and nitrogen oxides.[15]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Isolate & Ventilate: Isolate the spill area and ensure adequate ventilation. Remove all sources of ignition.[15][18]

  • Containment: Prevent the spill from entering drains or waterways.[11]

  • Clean-up: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Use non-sparking tools for collection.[14][16]

  • Disposal: Place the contaminated material in a suitable, labeled container for disposal by a licensed professional waste disposal service.[11][12] Do not dispose of it as regular waste.

Section 5: Toxicological and Ecological Profile

  • Toxicology: Comprehensive toxicological data for this compound is limited, which is common for many research chemicals.[1] The primary known hazards are acute irritation to the skin and eyes upon direct contact.[1][9] No major regulatory agencies have classified it as a carcinogen.[1][11] However, the absence of data does not mean the absence of hazard. It should be handled with the assumption that it may have uninvestigated toxicological properties.

  • Ecotoxicity: Data on the environmental impact is largely unavailable. As a water-soluble organic compound, it should be prevented from entering soil, drains, and waterways to avoid unknown ecological consequences.[11]

Section 6: Experimental Protocol Example: Synthesis

This compound is typically prepared via reductive amination. The following is an illustrative protocol based on literature procedures, highlighting the integration of safety measures.[4][5]

Protocol: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from 4-amino-1-butanol and acetone.

Reagents & Equipment:

  • 4-Amino-1-butanol

  • Acetone (reagent grade)

  • Ethanol (anhydrous)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • High-pressure hydrogenation reactor (Parr shaker or similar)

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • Safety Prelude: Don personal protective equipment (safety goggles, lab coat, appropriate gloves). Conduct the entire procedure in a well-ventilated chemical fume hood. The Pd/C catalyst is pyrophoric when dry and must be handled with care; never allow it to dry completely in the air.

  • Reaction Setup: In the hydrogenation reactor vessel, dissolve 4-amino-1-butanol in a solvent mixture of acetone and ethanol.[4][5] The acetone serves as both a solvent and a reactant.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst to the reaction mixture. Causality: The inert atmosphere prevents the dry catalyst from potentially igniting upon contact with air or flammable solvent vapors.

  • Hydrogenation: Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atmospheres).[4][5]

  • Reaction: Begin agitation and heat the reaction if necessary. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-5 hours.[4][5]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through and ensures they remain wetted with solvent, minimizing the pyrophoric risk.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvents (ethanol and excess acetone). The remaining crude product, this compound, should be a colorless oil.[4][5] Further purification can be achieved via vacuum distillation if required.

References

A Technical Guide to 4-(Isopropylamino)butanol: Exploring Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Isopropylamino)butanol, a secondary amino alcohol, is currently recognized primarily as a key intermediate in the synthesis of the pulmonary hypertension drug Selexipag.[1][2][3] However, its structural motifs—a secondary amine, an isopropyl group, and a primary alcohol—suggest a much broader potential for scientific inquiry. This guide moves beyond its established role to explore novel, high-potential research applications. We will delve into its physicochemical properties, established synthesis protocols, and then pivot to its prospective utility in medicinal chemistry as a modulator of inflammatory pathways and as a building block for novel β-blockers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their next generation of discovery.

Core Molecular Profile of this compound

This compound (CAS: 42042-71-7) is a colorless to pale yellow liquid at room temperature.[4] Its structure features a hydrophilic butanol backbone and an isopropylamino group, lending it solubility in water and various organic solvents.[4][5] This amphiphilic nature is a key attribute for its potential as a drug candidate or a versatile chemical building block.

Physicochemical & Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueSource
CAS Number 42042-71-7[1][4][5][6][7]
Molecular Formula C₇H₁₇NO[4][5][8][9][10]
Molecular Weight 131.22 g/mol [5][8][9][10][11]
Appearance Colorless to almost colorless clear liquid[1][4][5]
Boiling Point 85°C @ 1 mmHg; 242°C @ 760 mmHg[5][11][12]
Density ~0.88 g/cm³[1][5]
Solubility Soluble in water (182 g/L at 25°C)[4][5]
GHS Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation[6][9]
Storage Store at 2-8°C under an inert atmosphere[5][11]

Synthesis Methodologies: A Validated Protocol

The synthesis of this compound is well-documented, with reductive amination being a common and efficient route. This process is self-validating through the purity and yield of the final product, which can be readily assessed by standard analytical techniques.

Reductive Amination of 4-Amino-1-butanol

A robust method involves the reaction of 4-amino-1-butanol with acetone in the presence of a catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere.[5][8]

Causality Behind Experimental Choices:

  • Acetone: Serves as the source for the isopropyl group. It reacts with the primary amine of 4-amino-1-butanol to form an intermediate imine.

  • Ethanol: A common solvent that readily dissolves both reactants.

  • 10% Pd/C Catalyst: A highly effective heterogeneous catalyst for hydrogenation. It facilitates the reduction of the imine intermediate to the desired secondary amine.

  • Hydrogen Pressure (10 atm): Ensures an adequate supply of hydrogen for the catalytic reduction, driving the reaction to completion efficiently.

Step-by-Step Protocol:

  • In a suitable pressure vessel, dissolve 200 g of 4-amino-1-butanol in a solvent mixture of 400 ml of acetone and 1,000 ml of ethanol.[5][8]

  • Carefully add 20 g of 10% Pd/C catalyst to the mixture.

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen to 10 atmospheres.[5][8]

  • Maintain the reaction with vigorous stirring for 4 to 5 hours. Monitor the reaction progress by analyzing aliquots via GC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[5][8]

  • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.[5][8] The yield is typically quantitative.

Potential Research Application I: Modulation of TLR4-Mediated Inflammation

Hypothesis: The β-amino alcohol scaffold is a known inhibitor of the Toll-Like Receptor 4 (TLR4) signaling pathway.[13][14] We hypothesize that this compound can act as a novel inhibitor of the TLR4/MD-2 complex, thereby suppressing downstream inflammatory responses induced by lipopolysaccharide (LPS).

Proposed Mechanism of Action

LPS, a component of Gram-negative bacteria, binds to the MD-2 co-receptor, inducing dimerization of TLR4 and initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines. We propose that this compound, due to its structural similarity to other β-amino alcohol inhibitors, can competitively bind to the TLR4/MD-2 complex, preventing LPS-induced activation.

TLR4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds & Activates Compound This compound Compound->TLR4_MD2 Binds & Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

Caption: Proposed inhibitory action of this compound on the LPS-induced TLR4 signaling pathway.

Experimental Workflow: In Vitro Validation

This workflow outlines the steps to validate the inhibitory potential of this compound on LPS-stimulated macrophages.

Experimental_Workflow cluster_assays Endpoint Assays start Culture RAW 264.7 Macrophages step1 Pre-treat cells with This compound (various concentrations) start->step1 step2 Stimulate with LPS (e.g., 100 ng/mL) step1->step2 step3 Incubate for 6-24 hours step2->step3 assay1 Measure Cytokine Levels (TNF-α, IL-6) via ELISA step3->assay1 assay2 Assess NF-κB Activation via Reporter Assay or Western Blot (p-p65) step3->assay2 assay3 Determine Cell Viability via MTT Assay step3->assay3 Synthesis_Beta_Blocker cluster_reactants cluster_products start This compound intermediate Tosylated Intermediate start->intermediate Step 1: Tosylation reagent1 TsCl, Pyridine reagent2 Ar-OH, K₂CO₃ final_product Novel Aryloxybutanolamine (β-Blocker Candidate) intermediate->final_product Step 2: Substitution

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-(Isopropylamino)butanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(isopropylamino)butanol from 4-amino-1-butanol. The primary method detailed is a one-pot reductive amination using acetone as the isopropyl source and catalytic hydrogenation for the reduction step. We delve into the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of pharmaceutical intermediates and fine chemicals.

Introduction and Significance

This compound (CAS No. 42042-71-7) is a secondary amino alcohol that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a key intermediate in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1] While several synthetic routes exist, including the reduction of amides with powerful reagents like lithium aluminum hydride, these methods often involve expensive, hazardous materials and complex workups, limiting their industrial scalability.[2]

The method detailed herein, direct reductive amination, offers a more efficient, economical, and safer alternative.[3] This process converts the primary amine of 4-amino-1-butanol into a secondary amine by first reacting it with acetone to form an imine intermediate, which is then reduced in situ to the desired product. This one-pot approach is highly favored in green chemistry for its atom economy and milder reaction conditions.[3]

The Chemistry: Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis. The conversion of 4-amino-1-butanol and acetone into this compound proceeds through two principal mechanistic stages occurring sequentially in the same reaction vessel.[3]

Stage 1: Imine Formation (Reversible) The reaction initiates with the nucleophilic attack of the primary amine (4-amino-1-butanol) on the electrophilic carbonyl carbon of acetone. This forms a transient hemiaminal intermediate. Under the reaction conditions, this hemiaminal readily undergoes dehydration to yield an N-substituted imine (also known as a Schiff base). This dehydration step is typically the rate-limiting step and is often facilitated by the removal of water or by weak acid catalysis to push the equilibrium toward the imine product.[4]

Stage 2: Imine Reduction (Irreversible) The C=N double bond of the imine is then selectively reduced to a single bond. This guide focuses on catalytic hydrogenation, where hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), adds across the double bond.[3][5] The catalyst provides a surface on which the hydrogenation occurs efficiently at moderate pressures and temperatures.[6] Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) can be used, which deliver a hydride ion (H⁻) to the imine carbon, followed by protonation to yield the final secondary amine.[7][8][9]

The overall transformation is highly efficient because the imine, once formed, is typically more reactive towards reduction than the starting ketone, allowing for a clean, one-pot conversion.[3]

Visualizing the Reaction Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_end Final Product A 4-Amino-1-butanol C Hemiaminal Intermediate A->C + Acetone B Acetone B->C D N-propyliden-4-hydroxybutan-1-amine (Imine Intermediate) C->D - H₂O (Dehydration) E This compound D->E + H₂ / Pd/C (Reduction)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the reductive amination of amino alcohols.[5][6][10] It is designed for a laboratory scale and can be scaled with appropriate considerations for heat and mass transfer.

Materials and Equipment
Reagents & Materials Grade/Specification Supplier Example CAS Number
4-Amino-1-butanol≥98%Sigma-Aldrich13325-10-5
AcetoneACS Grade, ≥99.5%Fisher Scientific67-64-1
Ethanol, Absolute200 Proof, ≥99.5%VWR64-17-5
Palladium on Carbon (Pd/C)10% Pd basis, dryAcros Organics7440-05-3
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas1333-74-0
Nitrogen (N₂) GasHigh Purity, InertAirgas7727-37-9
Celite® 545Filtration AidSigma-Aldrich68855-54-9
Equipment Specification
Parr Hydrogenator or similar pressure vesselCapable of ≥10 atm pressure
Three-neck round-bottom flaskSized appropriately for reaction scale
Magnetic stirrer and stir bar
Buchner funnel and filtration flask
Rotary evaporatorWith vacuum pump and water bath
Experimental Procedure: Step-by-Step

Safety First: This procedure involves flammable solvents (acetone, ethanol), a flammable gas (hydrogen), and a potentially pyrophoric catalyst (Pd/C). Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ground all equipment to prevent static discharge.

  • Reactor Setup: In a 2 L reaction vessel (e.g., the bottle for a Parr hydrogenator), add 200 g of 4-amino-1-butanol.

  • Solvent Addition: To the starting material, add 400 mL of acetone and 1000 mL of absolute ethanol. Stir the mixture until the 4-amino-1-butanol is fully dissolved. The solution should be clear and colorless.

  • Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 20 g of 10% Pd/C catalyst to the reaction mixture. Causality Note: Adding the catalyst under nitrogen prevents it from coming into contact with atmospheric oxygen, which can reduce its activity and poses a fire risk, as dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Securely attach the reaction vessel to the hydrogenation apparatus.

    • Purge the system by evacuating the vessel and backfilling with nitrogen gas three times.

    • Repeat the purge cycle, this time using hydrogen gas.

    • Pressurize the vessel with hydrogen to 10 atmospheres (approx. 150 psi).

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • The reaction is typically complete within 4-5 hours, indicated by the cessation of hydrogen uptake.[5] Monitor the pressure gauge; a stable reading indicates the reaction has concluded.

  • Catalyst Removal (Work-up):

    • Depressurize the reactor and purge the system with nitrogen gas to remove all residual hydrogen.

    • Prepare a filtration setup by placing a pad of Celite® (approx. 1-2 cm thick) over filter paper in a Buchner funnel. Self-Validation Note: Using a Celite pad prevents fine catalyst particles from passing through the filter paper, ensuring a particle-free filtrate.

    • Carefully filter the reaction mixture through the Celite pad. Crucially, do not allow the catalyst on the filter pad to dry out , as it can ignite upon exposure to air. Keep it wetted with ethanol during filtration.

    • Rinse the reaction vessel with a small amount of ethanol (approx. 50-100 mL) and pass it through the filter to ensure complete transfer of the product.

  • Product Isolation:

    • Transfer the clear filtrate to a suitably sized round-bottom flask.

    • Concentrate the solution using a rotary evaporator to remove the ethanol and excess acetone.

    • The final product, this compound, is obtained as a colorless to pale yellow oil.[1][5] The yield is reported to be quantitative.[5]

    • For applications requiring exceptional purity, the crude oil can be further purified by vacuum distillation (boiling point approx. 85°C at 1 mmHg).[2][11]

Visualizing the Experimental Workflow

G A 1. Dissolve 4-amino-1-butanol in Ethanol/Acetone B 2. Add Pd/C Catalyst (under N₂) A->B C 3. Hydrogenate (10 atm H₂, 4-5 hrs) B->C D 4. Filter Catalyst (via Celite® pad) C->D E 5. Concentrate Filtrate (Rotary Evaporation) D->E F 6. Obtain Product This compound E->F

Caption: Step-by-step workflow for the synthesis of this compound.

Data Summary and Characterization

Table 1: Reaction Parameters
ParameterValueUnit
4-Amino-1-butanol200g
Acetone400mL
Ethanol1000mL
10% Pd/C Catalyst20g
Hydrogen Pressure10atm
Reaction Time4 - 5hours
TemperatureAmbient°C
Expected YieldQuantitative%
Table 2: Physicochemical Properties
Compound4-Amino-1-butanol (Starting Material)This compound (Product)
CAS Number 13325-10-5[12]42042-71-7[13]
Molecular Formula C₄H₁₁NO[12]C₇H₁₇NO[13]
Molecular Weight 89.14 g/mol [12]131.22 g/mol [13]
Appearance Liquid[12]Colorless to pale yellow liquid[1]
Boiling Point 206 °C (lit.)[12]85 °C @ 1 mmHg (lit.)[11]
Density 0.967 g/mL at 25 °C (lit.)[12]0.889 g/cm³[11]
Product Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 131.22).

  • ¹H-NMR Spectroscopy: To confirm the structure. Expected signals for this compound (400 MHz, CDCl₃) are: δ 3.51 (t, 2H), 2.76 (m, 1H), 2.58 (t, 2H), 1.62 (m, 2H), 1.55 (m, 2H), 1.02 (d, 6H).[2]

References

Synthesis of 4-(Isopropylamino)butanol via Reductive Amination: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide for the synthesis of 4-(Isopropylamino)butanol, a key intermediate in the pharmaceutical industry, through reductive amination.[1][2] The document delves into the underlying chemical principles, offers a critical evaluation of various synthetic strategies, and presents detailed, field-proven protocols. This guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both the theoretical foundation and practical insights required for successful and efficient synthesis.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a versatile and highly efficient route to primary, secondary, and tertiary amines.[3][4][5] This one-pot reaction, which combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent, is favored for its operational simplicity and atom economy.[4][6] In the context of pharmaceutical development, the synthesis of this compound serves as a critical step in the production of various active pharmaceutical ingredients (APIs).[1][2]

The core of the reductive amination process involves two key transformations:

  • Imine/Iminium Ion Formation: The initial reaction between the carbonyl group of acetone and the primary amine of 4-aminobutanol forms a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (or its protonated form, the iminium ion).[6][7]

  • Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced to a single bond, affording the final amine product.[8]

The selection of an appropriate reducing agent is paramount to the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound.[9][10]

Mechanistic Overview

The reductive amination of 4-aminobutanol with acetone proceeds through a well-established mechanistic pathway. The reaction is typically performed under mildly acidic conditions to facilitate the dehydration step required for imine formation.[7][9]

G cluster_0 Imine Formation cluster_1 Reduction A 4-Aminobutanol (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Acetone (Electrophile) B->C D Imine C->D - H2O F This compound (Final Product) D->F Hydride Transfer E Reducing Agent (e.g., NaBH4) E->F

Figure 1: General mechanism of reductive amination.

Reagent Selection and Optimization

The choice of reagents significantly impacts the yield, purity, and scalability of the synthesis. Below is a comparative analysis of common reagents used in the reductive amination for this compound synthesis.

Starting Materials
  • 4-Aminobutanol: This bifunctional molecule contains both a primary amine and a primary alcohol. The amine is the more nucleophilic group and will selectively react with the ketone. It is commercially available, though its synthesis from precursors like γ-butyrolactone is also documented.[2][11][12]

  • Acetone: Serves as the carbonyl source to introduce the isopropyl group. It is a readily available and cost-effective reagent.

Reducing Agents

The selection of the reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate over the starting ketone.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Cost-effective, readily available, and effective for imine reduction.[9][13]Can also reduce the starting ketone, potentially lowering the yield.[6][9] Requires careful control of reaction conditions, often with the imine pre-formed.[14]
Sodium Cyanoborohydride (NaBH₃CN) Milder reducing agent, highly selective for imines/iminium ions over ketones.[9][15] Stable in mildly acidic conditions required for imine formation, allowing for a one-pot procedure.[6][15]Generates toxic cyanide byproducts, requiring careful handling and waste disposal.[15]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective reducing agent, a safer alternative to NaBH₃CN.[9][10] Effective in a one-pot procedure.[10]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd/C) "Green" reduction method, high yielding.[16]Requires specialized high-pressure hydrogenation equipment.[16]

For laboratory-scale synthesis, sodium borohydride offers a good balance of cost and reactivity, provided the reaction conditions are optimized. For larger-scale industrial production, catalytic hydrogenation is often preferred for its efficiency and cleaner profile.[16]

Experimental Protocols

Two distinct and reliable protocols for the synthesis of this compound are presented below.

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

This protocol separates the imine formation and reduction steps to maximize the yield by minimizing the reduction of the starting ketone.

Workflow:

G A Step 1: Imine Formation B Step 2: Reduction A->B C Step 3: Work-up B->C D Step 4: Purification C->D

Figure 2: Two-step reductive amination workflow.

Step-by-Step Procedure:

  • Imine Formation:

    • To a solution of 4-aminobutanol (1 equivalent) in methanol, add acetone (1.1 equivalents).

    • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

  • Purification:

    • The crude this compound can be purified by vacuum distillation (b.p. 85 °C at 1 mmHg) to afford a colorless oil.[2][17]

Protocol 2: One-Pot Reductive Amination via Catalytic Hydrogenation

This protocol is suitable for larger-scale synthesis and employs a greener reduction method.[16]

Workflow:

G A Step 1: Reaction Setup B Step 2: Hydrogenation A->B C Step 3: Catalyst Removal B->C D Step 4: Isolation C->D

Figure 3: Catalytic hydrogenation workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, dissolve 4-aminobutanol (1 equivalent) in a mixture of acetone (2 volumes) and ethanol (5 volumes).[16]

    • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w of 4-aminobutanol).[16]

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor to 10 atmospheres with hydrogen.[16]

    • Heat the mixture to the desired temperature and stir for 4-5 hours.[16]

  • Catalyst Removal:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[16]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the solvents, affording the target compound, this compound, as a colorless oil in quantitative yield.[16]

Safety and Handling

  • 4-Aminobutanol: Corrosive. Causes severe skin burns and eye damage.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Sodium Borohydride: Flammable solid. Toxic if swallowed. Reacts with water to produce flammable gases.

  • Palladium on Carbon: Flammable solid. May be pyrophoric.

  • Hydrogen Gas: Extremely flammable gas.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

Reductive amination is a robust and versatile method for the synthesis of this compound. The choice between a two-step procedure with sodium borohydride and a one-pot catalytic hydrogenation depends on the scale of the synthesis and the available equipment. Both protocols, when executed with care, provide high yields of the desired product. The detailed procedures and mechanistic insights provided in this application note should enable researchers to successfully synthesize this important pharmaceutical intermediate.

References

Application Note: Comprehensive Analytical Characterization of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 4-(Isopropylamino)butanol, a key intermediate in pharmaceutical synthesis.[1] We present a multi-faceted approach employing chromatographic and spectroscopic techniques to ensure identity, purity, and quality. The protocols and insights herein are designed for professionals in pharmaceutical development and quality control, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Introduction

This compound, with the chemical formula C7H17NO, is a secondary amine and alcohol derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its most notable application is as a key intermediate in the production of Selexipag, a drug used to treat pulmonary hypertension.[2][3] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the stringent characterization of this compound is paramount. Ensuring the identity, purity, and consistency of this intermediate is a foundational step in guaranteeing the safety and efficacy of the final drug product.

This guide moves beyond simple procedural lists to provide a scientifically grounded framework for analysis. We will explore the "why" behind method selection and parameter optimization, empowering researchers to not only execute protocols but also to troubleshoot and adapt them. The analytical strategy encompasses orthogonal techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for definitive structural elucidation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular Formula C₇H₁₇NO[4]
Molecular Weight 131.22 g/mol [4]
CAS Number 42042-71-7[1]
Appearance Colorless to pale yellow clear liquid[1][2]
Boiling Point 85°C @ 1 mmHg[5]
Density ~0.88 g/cm³[2]
Solubility Soluble in water and common organic solvents (ethanol, acetone)[1][6]

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. We employ both GC and HPLC to provide an orthogonal view of the sample's composition, as they rely on different separation principles (volatility vs. polarity).

Gas Chromatography (GC) for Purity Analysis

Expertise & Rationale: this compound has a boiling point suitable for GC analysis, making it an excellent technique for quantifying volatile and semi-volatile impurities.[5] A flame ionization detector (FID) is chosen for its robustness and wide linear range for carbon-containing compounds. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good selectivity for the analyte and potential process-related impurities, such as unreacted starting materials or side-products. A patent for the synthesis of this compound specifies the use of an Agilent 7890A Gas Chromatograph, indicating its suitability in an industrial setting.[7]

Experimental Protocol: GC-FID

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of methanol or isopropanol to create a 10 mg/mL solution.

  • Instrumentation: An Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and an FID.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector (FID) Temperature: 280°C.

  • Data Analysis: Calculate the area percent of the main peak to determine purity. Identify and quantify any impurities relative to the main peak. A typical purity specification for a pharmaceutical intermediate is >99.5%.[3][7]

Workflow for GC Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Inject 1 µL into GC B->C D Temperature Program Separation C->D E FID Detection D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Workflow for GC-FID purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: While GC is effective, HPLC is essential for detecting non-volatile impurities or thermally labile compounds. As a polar amine, this compound can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. To counteract this, the mobile phase should be buffered at a moderate pH (e.g., pH 6-7) to partially protonate the silanols, and a high-purity, end-capped column should be used. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is recommended as the analyte lacks a strong chromophore for UV detection.

Experimental Protocol: RP-HPLC-ELSD

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase A.

  • Instrumentation: An HPLC system with a binary pump, autosampler, column oven, and ELSD.

  • HPLC Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent end-capped column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Gradient Program:

      • 0-2 min: 5% B.

      • 2-15 min: 5% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18-18.1 min: 95% to 5% B.

      • 18.1-22 min: Equilibrate at 5% B.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer Temperature: 40°C, Drift Tube Temperature: 60°C, Gas Flow: 1.5 SLM.

  • Data Analysis: Assess purity based on relative peak areas.

Spectroscopic Methods: Identity and Structural Confirmation

Spectroscopic analysis provides an orthogonal confirmation of the molecule's identity by probing its chemical structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. Data from a US patent provides expected chemical shifts in CDCl₃, which we will use as a reference for validation.[7]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance 400.[7]

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Data Interpretation: The obtained spectra should be consistent with the structure of this compound.

Expected ¹H NMR Data (400 MHz, CDCl₃) [7]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.51 Triplet (t) 2H -CH₂-OH
~2.76 Septet (m) 1H -CH(CH₃)₂
~2.58 Triplet (t) 2H -NH-CH₂-
~1.62 Multiplet (m) 2H -CH₂-CH₂-OH
~1.55 Multiplet (m) 2H -NH-CH₂-CH₂-

| ~1.02 | Doublet (d) | 6H | -CH(CH₃)₂ |

Logical Relationship of Analytical Techniques

Sample This compound Sample GC GC-FID Sample->GC Purity >99.5% HPLC HPLC-ELSD Sample->HPLC Impurity Profile NMR NMR ('H, '³C) Sample->NMR Unambiguous Structure FTIR FTIR Sample->FTIR Functional Groups MS GC-MS Sample->MS Molecular Weight

Caption: Integrated strategy for sample characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique for confirming the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the O-H (alcohol), N-H (secondary amine), and C-H (aliphatic) bonds. An Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation. Spectral data is available in the PubChem database, providing a reference for comparison.[4]

Protocol: ATR-FTIR

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[4]

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, typically averaging 16 or 32 scans.

  • Data Interpretation: Compare the obtained spectrum against a reference and identify characteristic peaks.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 3500 (broad) O-H (Alcohol) Stretching
3250 - 3350 (sharp) N-H (Sec. Amine) Stretching
2850 - 2970 C-H (Aliphatic) Stretching
1470 - 1450 C-H Bending
1120 - 1050 C-O (Alcohol) Stretching

| 1180 - 1130 | C-N (Amine) | Stretching |

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS combines the separation power of GC with the detection capabilities of MS, providing molecular weight confirmation and fragmentation data that acts as a chemical fingerprint. Electron Ionization (EI) will generate a reproducible fragmentation pattern that can be used for identity confirmation against a library or reference spectrum.

Protocol: GC-MS (EI)

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in methanol.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions: Use the same or a similar temperature program as the GC-FID method.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 250.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Interpretation:

    • Molecular Ion: Confirm the presence of the molecular ion (M⁺) at m/z = 131.

    • Fragmentation: Analyze the fragmentation pattern. Key expected fragments would include the loss of a methyl group ([M-15]⁺ at m/z 116), loss of an isopropyl group ([M-43]⁺ at m/z 88), and the alpha-cleavage fragment from the amine (CH(CH₃)₂-NH-CH₂⁺ at m/z 86).

Conclusion

The analytical characterization of this compound requires a multi-technique, orthogonal approach to deliver a complete picture of its quality. The combination of chromatographic methods (GC, HPLC) for purity assessment and spectroscopic methods (NMR, FTIR, MS) for identity confirmation provides a robust, self-validating system. The protocols detailed in this application note serve as a comprehensive guide for researchers and quality control scientists, ensuring that this critical pharmaceutical intermediate meets the high standards required for API synthesis.

References

Application Note: Unveiling the Structure of 4-(Isopropylamino)butanol through 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Isopropylamino)butanol is a secondary amine derivative that serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, containing both a hydroxyl and a secondary amine group, presents a unique spectroscopic challenge and opportunity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, including a detailed experimental protocol, in-depth spectral interpretation, and expert insights into the nuances of the spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol is designed to yield a high-resolution ¹H NMR spectrum of this compound.

Materials and Reagents
  • This compound (Purity >98%)

  • Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O)

  • Tetramethylsilane (TMS) (for CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Glass wool

  • Vortex mixer

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, due to the presence of labile -OH and -NH protons, D₂O can be used to confirm their presence through proton exchange. For this primary analysis, CDCl₃ with a trace amount of TMS as an internal standard is recommended.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution.[3] Pack a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter into a clean 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Nucleus: ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30-45 degrees

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum for this compound is not publicly available in the search results, a detailed prediction can be made based on the analysis of its constituent functional groups and data from analogous compounds such as 4-amino-1-butanol and other butanol derivatives.[4][5]

Molecular Structure and Proton Environments

The structure of this compound (C₇H₁₇NO) contains several distinct proton environments, which will give rise to a unique set of signals in the ¹H NMR spectrum.

Diagram: Molecular Structure of this compound with Proton Labeling

Caption: Labeled protons in this compound.

Predicted Chemical Shifts, Multiplicities, and Integration

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~1.5 - 3.5Broad singlet1H-OH
b ~3.65Triplet2H-CH₂-OH
c ~1.58Multiplet2H-CH₂-CH₂-OH
d ~2.65Triplet2H-N-CH₂-
e ~1.5 - 3.5Broad singlet1H-NH -
f ~2.80Septet1H-CH(CH₃)₂
g ~1.05Doublet6H-CH(CH ₃)₂
Detailed Signal Analysis
  • -OH and -NH Protons (a, e): The chemical shifts of the hydroxyl (-OH) and amine (-NH) protons are highly variable and depend on factors such as concentration, temperature, and solvent. They typically appear as broad singlets and their signals can be confirmed by adding a drop of D₂O to the NMR tube, which will cause them to exchange with deuterium and disappear from the spectrum.[5]

  • -CH₂-OH Protons (b): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear downfield around 3.65 ppm. They will be split into a triplet by the neighboring -CH₂- protons (c).

  • Methylene Protons (c, d): The two methylene groups in the butanol chain will have distinct chemical shifts. The protons at position 'c' are expected to resonate around 1.58 ppm as a multiplet due to coupling with the protons at 'b' and 'd'. The protons at 'd', being adjacent to the nitrogen atom, will be deshielded and appear further downfield at approximately 2.65 ppm as a triplet, coupled to the protons at 'c'.

  • Isopropyl Group Protons (f, g): The isopropyl group will give rise to two characteristic signals. The methine proton ('f') will appear as a septet around 2.80 ppm due to coupling with the six equivalent methyl protons ('g'). The six methyl protons ('g') will appear as a doublet around 1.05 ppm, split by the single methine proton ('f'). The equivalence of the two methyl groups is typical, though hindered rotation can sometimes lead to non-equivalence.[6][7]

Troubleshooting and Advanced Interpretation

  • Peak Broadening: Broad peaks can result from the presence of paramagnetic impurities, high sample viscosity, or chemical exchange of labile protons.[2] Ensure the sample is free of solids and consider gentle heating if viscosity is an issue.

  • Solvent Peaks: Residual protonated solvent can obscure signals. Using high-purity deuterated solvents is crucial.

  • Complex Multiplets: Second-order coupling effects can lead to complex and non-ideal splitting patterns, especially in rigid molecules or at lower magnetic field strengths.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural verification of this compound. By understanding the principles of chemical shift, spin-spin coupling, and integration, researchers can confidently interpret the spectrum to confirm the identity and assess the purity of this important synthetic intermediate. The provided protocol and spectral analysis serve as a robust guide for obtaining and interpreting high-quality ¹H NMR data for this compound and related compounds.

References

Application Note: Structural Elucidation of 4-(Isopropylamino)butanol using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the analysis of 4-(Isopropylamino)butanol using Fourier-Transform Infrared (FT-IR) spectroscopy. As a bifunctional molecule featuring both a secondary amine and a primary alcohol, its infrared spectrum presents a unique fingerprint reflective of its molecular architecture. This document outlines the fundamental principles, a detailed experimental protocol for sample analysis using Attenuated Total Reflectance (ATR), and an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize FT-IR for structural characterization and quality control.

Introduction: The Role of FT-IR in Analyzing Bifunctional Molecules

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

This compound (C₇H₁₇NO) is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, containing both a secondary amine (-NH-) and a primary alcohol (-OH) group, makes it an excellent candidate for FT-IR analysis. The spectrum of this colorless liquid provides definitive evidence for the presence of these key functional groups, allowing for rapid identity confirmation and purity assessment.[1][3] This application note serves as a practical guide to obtaining and interpreting the FT-IR spectrum of this compound.

Molecular Structure and Expected Vibrational Modes

The key to interpreting an FT-IR spectrum lies in understanding the vibrational modes of the molecule's constituent functional groups. This compound possesses several key bonds that give rise to characteristic absorption bands.

  • O-H Group (Alcohol): The hydroxyl group exhibits a strong, broad stretching vibration due to intermolecular hydrogen bonding.[4] A C-O stretching vibration is also expected.

  • N-H Group (Secondary Amine): The secondary amine is characterized by a single N-H stretching vibration, which is typically less intense and sharper than the O-H stretch.[5][6] An N-H bending (wag) vibration is also anticipated in the fingerprint region.[6]

  • C-H Groups (Alkyl): The isopropyl and butyl chains will produce characteristic stretching and bending vibrations.

  • C-N Group (Amine): The stretching vibration of the carbon-nitrogen bond is also expected within the fingerprint region.[6]

Understanding these expected absorptions is foundational to a trustworthy and accurate spectral interpretation.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is an ideal sampling technique for liquid samples like this compound due to its simplicity, minimal sample preparation, and ease of cleaning.[7][8]

Materials and Instrumentation
  • Sample: this compound (liquid)[1]

  • Instrument: A standard FT-IR spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes (e.g., Kimwipes).

Data Acquisition Workflow

The process from sample preparation to data analysis follows a systematic workflow to ensure reproducibility and accuracy.

FT_IR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Post-Processing & Analysis A Clean ATR Crystal (Isopropanol & Wipe) B Acquire Background Spectrum (Clean, empty crystal) A->B Ensures no ambient interference C Apply Sample (1-2 drops of this compound) B->C Minimal sample volume needed D Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) C->D Collect IR data E Clean ATR Crystal D->E Good lab practice F Perform ATR & Baseline Correction D->F Software processing G Peak Picking & Identification F->G Identify key frequencies H Final Spectral Interpretation G->H Correlate peaks to structure

Figure 1: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Protocol
  • Crystal Cleaning: Before analysis, ensure the ATR crystal is impeccably clean. Wipe the crystal surface gently with a lint-free tissue soaked in isopropanol and allow it to dry completely.

  • Background Collection: With the clean, dry crystal, acquire a background spectrum. This is a critical step to ratio out the absorbance contributions from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application: Place a small drop (approximately 1-2 drops) of this compound directly onto the center of the ATR crystal.[7] Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition: Collect the sample spectrum using appropriate instrument parameters. Typical settings are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

  • Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using isopropanol and a lint-free wipe.[7]

Spectral Interpretation and Discussion

The FT-IR spectrum of this compound is dominated by features arising from its primary alcohol and secondary amine functional groups. The interpretation involves assigning the observed absorption bands to specific molecular vibrations.

Predicted Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established correlation data for alcohols and amines.[4][6][9]

Wavenumber Range (cm⁻¹)Intensity & ShapeVibrational ModeFunctional Group
3500–3200Strong, BroadO-H Stretch (H-bonded)Primary Alcohol
3350–3310Weak to Medium, SharperN-H StretchSecondary Amine
2975–2850StrongC-H Stretch (sp³)Alkyl (Butyl, Isopropyl)
1470–1450MediumC-H Bend (Scissoring)Alkyl (CH₂)
1385–1365MediumC-H Bend (Umbrella)Isopropyl (gem-dimethyl)
1250–1020StrongC-N StretchAliphatic Amine
1075–1000StrongC-O StretchPrimary Alcohol
910–665Medium to Strong, BroadN-H Wag (Out-of-plane bend)Secondary Amine
Detailed Analysis of Key Spectral Regions
  • The X-H Stretching Region (4000–2500 cm⁻¹): This is the most diagnostic region for this molecule. A very prominent, broad absorption band is expected between 3500 and 3200 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[4] Superimposed on this broad band, or appearing as a sharper shoulder, a weaker peak between 3350 and 3310 cm⁻¹ should be visible.[6][10] This peak is indicative of the N-H stretch of the secondary amine. Its intensity is generally lower than that of the O-H stretch. Immediately to the right, a series of strong, sharp peaks between 2975 and 2850 cm⁻¹ will confirm the presence of the aliphatic C-H bonds of the butyl and isopropyl groups.[11]

  • The Fingerprint Region (1500–400 cm⁻¹): This region contains a wealth of structural information from bending and stretching vibrations.

    • C-H Bending: Look for medium-intensity bending (scissoring) vibrations for CH₂ groups around 1470-1450 cm⁻¹. A doublet characteristic of the isopropyl group's gem-dimethyl structure should appear around 1385-1365 cm⁻¹.

    • C-O and C-N Stretching: Two strong peaks are anticipated between 1250 and 1000 cm⁻¹. The C-O stretch of the primary alcohol typically appears as a strong band between 1075-1000 cm⁻¹.[9][12] The C-N stretch of the aliphatic amine is also found in this area (1250-1020 cm⁻¹), and these peaks may overlap.[6]

    • N-H Bending: A broad, medium-to-strong N-H wagging band is expected in the 910-665 cm⁻¹ range, further confirming the secondary amine functionality.[6][13]

Conclusion

FT-IR spectroscopy provides a rapid and reliable method for the structural confirmation of this compound. The simultaneous presence of a broad O-H stretching band, a sharper N-H stretching band, and strong C-O and C-N stretching bands in the fingerprint region provides a definitive spectral signature. The protocol described herein, utilizing the ATR technique, offers a robust and efficient workflow for acquiring high-quality spectra suitable for qualitative analysis in research and industrial settings. This self-validating system, where multiple key functional group peaks corroborate the molecular structure, underscores the trustworthiness of FT-IR as a primary analytical tool.

References

Application Note: The Strategic Role of 4-(Isopropylamino)butanol in the Convergent Synthesis of Selexipag

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Selexipag (Uptravi®) is a potent, orally active, selective prostacyclin IP receptor agonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its molecular architecture features a diphenylpyrazine core linked via a butoxy chain to a methanesulfonyl acetamide side chain. The synthesis of this complex molecule is critically dependent on key intermediates that enable an efficient and convergent assembly. This application note provides a detailed examination of the pivotal role of 4-(isopropylamino)butanol, a bifunctional building block that is instrumental in constructing the core framework of Selexipag. We will explore its strategic importance, analyze various synthetic methodologies for its incorporation, and provide detailed protocols for its application in the synthesis of a key Selexipag intermediate.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening condition characterized by vasoconstriction and proliferative remodeling of the pulmonary arteries.[2] The prostacyclin pathway is a key therapeutic target, and Selexipag represents a significant advancement as a non-prostanoid IP receptor agonist.[2][3] Unlike earlier prostacyclin analogs, Selexipag offers the convenience of oral administration and high selectivity for the IP receptor, leading to vasodilation and inhibition of vascular smooth muscle cell proliferation.[2]

The chemical structure of Selexipag, 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butoxy}-N-(methylsulfonyl)acetamide, can be deconstructed into three primary fragments. The efficient synthesis of Selexipag hinges on a convergent strategy where these fragments are coupled in a logical sequence. Central to this strategy is the introduction of the C4 linker, which establishes the connection between the diphenylpyrazine heterocyclic core and the terminal side chain. This compound serves as the ideal reagent for this purpose, introducing a significant portion of the final molecule's carbon skeleton in a single, streamlined step.

The Bifunctional Advantage of this compound

This compound is a strategically important intermediate in pharmaceutical synthesis.[4][5] Its value lies in its bifunctional nature, possessing two distinct reactive sites:

  • A Secondary Isopropylamino Group: This nucleophilic amine is the key functional group for coupling with the electrophilic diphenylpyrazine core.

  • A Primary Hydroxyl Group: This terminal alcohol serves as the attachment point for the subsequent addition of the methanesulfonyl acetamide side chain via an ether linkage.

By incorporating both functionalities into a single molecule, this compound allows for a more convergent and atom-economical synthesis, avoiding the need for separate protection/deprotection steps or a more linear, multi-step introduction of the linker. The synthesis of this compound itself is commonly achieved through methods such as the reductive amination of 4-amino-1-butanol with acetone, often using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.[6][7][8]

Core Synthesis: Coupling with the Diphenylpyrazine Heterocycle

The central transformation involving this compound is its reaction with a halogenated diphenylpyrazine, typically 2-chloro- or 2-bromo-5,6-diphenylpyrazine. This reaction forms the key intermediate, 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.[9][10] Several distinct methodologies have been developed to achieve this critical C-N bond formation, each with its own mechanistic rationale and process advantages.

Selexipag_Synthesis_Pathway reactant reactant intermediate intermediate key_reagent key_reagent final_product final_product A 2-Chloro-5,6-diphenylpyrazine C 4-[N-(5,6-diphenylpyrazin-2-yl)-N- isopropylamino]-1-butanol A->C C-N Coupling (Various Methods) B This compound B->C E Selexipag C->E Williamson Ether Synthesis D 2-Chloro-N- (methylsulfonyl)acetamide D->E

Caption: Convergent synthesis pathway of Selexipag highlighting the key coupling step.

Method A: Direct Thermal Amination

This approach relies on high temperatures (140-195°C) to drive a nucleophilic aromatic substitution (SNAᵣ) reaction.[6] In many procedures, an excess of this compound is used neat (without an additional solvent), where it serves as both the nucleophile and the reaction medium.[6]

  • Causality: The high thermal energy overcomes the activation barrier for the substitution on the electron-deficient pyrazine ring. The excess amine also acts as a base to neutralize the HCl generated during the reaction. This method is straightforward but can require high temperatures and may lead to impurities if not carefully controlled.

Method B: Base-Mediated Amination

To improve reaction conditions and avoid extremely high temperatures, a strong base can be employed in a high-boiling inert solvent like N-methylpyrrolidone (NMP) or 1,4-dioxane.

  • Causality: The base (e.g., sodium tert-butoxide, potassium carbonate) deprotonates the secondary amine of this compound, significantly increasing its nucleophilicity and accelerating the rate of the SNAᵣ reaction. This allows the reaction to proceed at lower temperatures and with better control.

Method C: Palladium-Catalyzed C-N Cross-Coupling

For highly efficient and selective C-N bond formation, modern cross-coupling chemistry, such as the Buchwald-Hartwig amination, can be applied. This is particularly useful for less reactive aryl halides.[11]

  • Causality: This method utilizes a palladium catalyst (e.g., Pd(dba)₂) and a phosphine ligand (e.g., P(o-tolyl)₃) to create a catalytic cycle that facilitates the coupling of the amine and the aryl halide.[11] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to regenerate the active catalyst and deprotonate the amine.[11] This approach offers high yields and selectivity under relatively mild conditions.[11]

Comparative Summary of Coupling Methodologies
Parameter Method A: Thermal Amination Method B: Base-Mediated Method C: Pd-Catalyzed Coupling
Key Reagents Excess this compoundStrong base (e.g., K₂CO₃, NaH)Pd catalyst, phosphine ligand, base (e.g., NaOtBu)[11]
Solvent Neat or high-boiling (e.g., NMP)[6][10]High-boiling (e.g., NMP, Dioxane)[11]Anhydrous, inert (e.g., Dioxane, Toluene)[11]
Temperature High (140-195°C)[6]Moderate to High (100-180°C)[10]Mild to Moderate (80-120°C)[11]
Key Advantage Procedural simplicity; no catalyst needed.Improved reaction rates at lower temps.High yield and selectivity; mild conditions.[11]
Key Disadvantage High energy input; potential for side products.Requires stoichiometric base.Cost and sensitivity of catalyst and ligands.
References [6][9][10][11]

Experimental Protocols

The following protocols are representative examples derived from patent literature and are intended for informational purposes for trained professionals.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere, Solvent, Reagents) start->setup reaction Controlled Heating (e.g., 120°C, 1.8h) setup->reaction monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring In-Process Control monitoring->reaction workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization / Chromatography) workup->purification analysis Product Analysis (Purity, Characterization) purification->analysis end End: Pure Intermediate analysis->end

References

A Robust and Selective Protocol for the N-isopropylation of 4-Amino-1-butanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-isopropyl-4-amino-1-butanol

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the N-isopropylation of 4-amino-1-butanol. N-alkylated amino alcohols are pivotal structural motifs in medicinal chemistry and materials science. Traditional N-alkylation methods using alkyl halides often suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[1] To overcome these challenges, this guide details a highly selective, one-pot reductive amination protocol. The methodology employs acetone as the isopropyl source and sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high yields of the desired mono-alkylated product with minimal byproduct formation.[2] This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for synthesizing N-isopropyl butanolamine.

Scientific Principle: The Reductive Amination Pathway

Reductive amination, also known as reductive alkylation, is a cornerstone of modern amine synthesis due to its efficiency and control.[3] The overall transformation converts a carbonyl group and an amine into a more substituted amine in a two-step, one-pot process.

The Causality Behind the Method:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of butanolamine on the electrophilic carbonyl carbon of acetone. This forms a transient hemiaminal intermediate. Subsequent, reversible dehydration of this intermediate yields a Schiff base, commonly known as an imine.[3] This equilibrium is a critical control point in the reaction.

  • Selective Reduction: The formed imine (or its protonated form, the iminium ion) is then reduced to the target secondary amine. The choice of reducing agent is paramount for the success of this protocol. While a strong reductant like sodium borohydride (NaBH₄) could be used, it would also readily reduce the starting ketone (acetone).[4] We strategically employ Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) , a sterically hindered and less reactive hydride donor. STAB selectively reduces the protonated iminium ion much faster than it reduces the ketone, allowing all reagents to be present from the start without compromising the yield.[2] This high selectivity obviates the need for a two-step procedure and prevents the formation of unwanted alcohol byproducts.[5]

The overall reaction scheme is depicted below:

4-Amino-1-butanol + Acetone ⇌ Imine Intermediate --(NaBH(OAc)₃)--> N-isopropyl-4-amino-1-butanol

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 10 mmol scale reaction. For scaling up or down, reagent quantities should be adjusted proportionally.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierQuantityMolar Eq.
4-Amino-1-butanol≥98%Sigma-Aldrich0.891 g (0.92 mL)1.0
AcetoneACS Grade, AnhydrousFisher Scientific0.87 g (1.1 mL)1.5
Sodium Triacetoxyborohydride (NaBH(OAc)₃)95%Acros Organics2.54 g1.2
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab Prepared30 mL-
Brine (Saturated NaCl)AqueousLab Prepared30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore~5 g-
Silica Gel230-400 meshSorbent TechnologiesAs needed-
Ethyl Acetate / Methanol / TriethylamineHPLC GradeVariousAs needed-

2.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Rubber septum

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

2.3. Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into an oven-dried 100 mL round-bottom flask.

    • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to ensure an anhydrous atmosphere.

  • Reagent Addition:

    • Under the inert atmosphere, add 4-amino-1-butanol (0.92 mL, 10 mmol) to the flask via syringe.

    • Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the amine.

    • Add acetone (1.1 mL, 15 mmol, 1.5 eq.) to the stirring solution. Allow the mixture to stir for 20 minutes at room temperature to facilitate imine formation.

  • Reduction Step:

    • Carefully add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 eq.) to the reaction mixture in three portions over 10 minutes. Note: This can be a slightly exothermic process. Portion-wise addition helps maintain temperature control.

    • Allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent System: 89:10:1 Dichloromethane:Methanol:Triethylamine.

    • Visualization: Potassium permanganate stain.

    • The starting butanolamine will have a low Rf, while the product, N-isopropyl-4-amino-1-butanol, will have a higher Rf. The reaction is complete when the starting amine spot is no longer visible.

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) may occur.

    • Stir the biphasic mixture vigorously for 15 minutes.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).

    • Combine all organic layers and wash with 30 mL of brine to remove residual water.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification:

    • Purify the crude oil via silica gel column chromatography.

    • Eluent: A gradient of 1-10% Methanol in Dichloromethane, with 0.5% Triethylamine added to the mobile phase to prevent the amine product from tailing on the acidic silica gel.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield N-isopropyl-4-amino-1-butanol as a clear oil.

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process, from initial setup to final product characterization.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Prepare Anhydrous Flask under Inert Gas reagents 2. Add Butanolamine, DCM, and Acetone setup->reagents Sequential Addition add_stab 3. Add NaBH(OAc)₃ Portion-wise reagents->add_stab Initiate Reduction stir 4. Stir at RT (12-18 hours) add_stab->stir monitor 5. Monitor by TLC stir->monitor Periodic Sampling quench 6. Quench with Sat. NaHCO₃ monitor->quench Upon Completion extract 7. Extract with DCM quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Pure Product (NMR, MS, IR) purify->characterize Final Validation

Caption: Workflow for N-isopropylation of Butanolamine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Wet reagents/solvent.1. Ensure use of anhydrous solvents and fresh reagents. Dry glassware thoroughly.
2. Inactive NaBH(OAc)₃.2. Use a freshly opened bottle of NaBH(OAc)₃ or a properly stored one.
3. Insufficient reaction time.3. Allow the reaction to proceed for the full recommended time or longer, monitoring by TLC.
Significant Starting Ketone Remaining 1. Incomplete imine formation.1. Consider adding a catalytic amount of acetic acid (0.1 eq) to promote imine formation, but this may affect the reductant.
Formation of Di-isopropylamine Byproduct 1. This is highly unlikely with reductive amination.1. Confirm the identity of the byproduct by MS. If true, this indicates an alternative reaction pathway not typical for these conditions.[2]
Product Streaking on TLC Plate 1. Amine interacting with acidic silica.1. Add 0.5-1% triethylamine or ammonia in methanol to the TLC eluent system.
Difficult Purification 1. Product is highly polar.1. Use the recommended eluent system with triethylamine for column chromatography. If still difficult, consider conversion to a salt (e.g., HCl) for handling and then free-basing before use.

Safety Precautions

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water and protic solvents to release flammable hydrogen gas. It is also corrosive. Avoid contact with skin and eyes. Quench reactions carefully and slowly.

  • General: All chemical manipulations should be performed following standard laboratory safety procedures. Review the Safety Data Sheet (SDS) for each reagent before use.

References

4-(Isopropylamino)butanol reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-(Isopropylamino)butanol: Reaction Conditions and Protocols

Introduction

This compound, a key secondary amino alcohol (CAS No. 42042-71-7), serves as a critical building block in the synthesis of advanced pharmaceutical intermediates. Its structure is particularly valuable in the construction of complex molecules, most notably as a precursor to the pulmonary hypertension drug, Selexipag.[1][2][3] This guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, chemists, and process development professionals. We will explore the primary synthetic routes, delve into the causality behind reaction condition choices, and provide step-by-step protocols to ensure reproducible and high-yield outcomes.

Physicochemical & Safety Data

A thorough understanding of the target compound's properties and hazards is paramount before commencing any synthetic work.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₇NO[4][5]
Molecular Weight 131.22 g/mol [4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 85 °C @ 1 mmHg[2][4]
Density ~0.889 g/cm³[4]
Solubility Soluble in water and common organic solvents (ethanol, acetone)[6]
Storage Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[4]
Safety & Handling

This compound is classified as a flammable liquid and causes skin and serious eye irritation.[5][7]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][7]

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat. Handle in a well-ventilated fume hood.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][8] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[7]

  • Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[9]

Synthetic Strategies and Detailed Protocols

Two primary, industrially relevant methods for the synthesis of this compound are reductive amination and nucleophilic substitution (N-alkylation). A third, less common method involving amide reduction will also be discussed.

Method 1: Catalytic Reductive Amination (Preferred Route)

This is the most direct and atom-economical approach, involving a one-pot reaction between 4-amino-1-butanol and acetone, followed by reduction of the in-situ formed imine intermediate.[10]

Mechanism Insight: The reaction proceeds in two main steps. First, the primary amine of 4-amino-1-butanol nucleophilically attacks the carbonyl carbon of acetone to form a hemiaminal. This intermediate then dehydrates to form a Schiff base (imine). The imine is subsequently reduced to the final secondary amine. Catalytic hydrogenation is a highly efficient method for this reduction.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of imines. It offers excellent activity and can be easily removed by filtration post-reaction.[4][11]

  • Reducing Agent: Hydrogen gas (H₂) is the reductant in this catalytic cycle. It is clean, as the only byproduct is typically water, and highly effective.

  • Solvent: A mixture of ethanol and acetone is used. Acetone serves as both a reactant and a solvent, while ethanol is an excellent solvent for the starting material and the catalyst slurry.[4][11]

  • Pressure & Temperature: Elevated hydrogen pressure (e.g., 10 atm) increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate.[4][11] The reaction is typically run at or slightly above room temperature.

Materials:

  • 4-Amino-1-butanol (200 g)

  • Acetone (400 mL)

  • Ethanol (1,000 mL)

  • 10% Palladium on Carbon (Pd/C) catalyst (20 g)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In the vessel of a high-pressure reactor, dissolve 200 g of 4-amino-1-butanol in a solvent mixture of 400 mL of acetone and 1,000 mL of ethanol.[4][11]

  • Carefully add 20 g of 10% Pd/C catalyst to the solution under an inert atmosphere if possible, to prevent the dry catalyst from becoming pyrophoric.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 10 atmospheres.[4][11]

  • Begin vigorous stirring and maintain the reaction for 4 to 5 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and concentrate the solution using a rotary evaporator to remove the solvents.

  • The resulting residue is the target compound, this compound, typically obtained as a colorless oil in near-quantitative yield.[4][11] Further purification by vacuum distillation may be performed if necessary.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation reactants Dissolve 4-Amino-1-butanol in Acetone/Ethanol catalyst Add 10% Pd/C Catalyst reactants->catalyst seal Seal & Purge Reactor catalyst->seal pressurize Pressurize to 10 atm H₂ seal->pressurize react Stir for 4-5 hours pressurize->react filter Filter through Celite to Remove Catalyst react->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product This compound (Colorless Oil) concentrate->product

Caption: Workflow for Reductive Amination Synthesis.

Method 2: N-Alkylation of Isopropylamine

This method builds the target molecule by forming the C-N bond through a nucleophilic substitution reaction. It involves preparing an activated C4 electrophile, which then reacts with isopropylamine. A patented route uses readily available tetrahydrofuran (THF) as the starting material.[2][12]

Mechanism Insight: The synthesis proceeds in three stages:

  • Ring-Opening of THF: THF is opened by hydrogen bromide in acetic acid to form 4-bromo-1-acetoxyl butane. The acetate protects the hydroxyl group.

  • Nucleophilic Substitution: Isopropylamine, acting as a nucleophile, displaces the bromide from 4-bromo-1-acetoxyl butane to form the intermediate, 4-isopropylamino-1-acetoxyl butane.

  • Hydrolysis: The acetate protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final this compound.

Causality of Experimental Choices:

  • Starting Material: THF is an inexpensive and common solvent, making it an attractive starting point.[2]

  • Protecting Group: The acetate group is used to mask the hydroxyl functionality, preventing it from interfering with the subsequent N-alkylation step. It is easily removed under basic conditions.[2]

  • Base: A base like triethylamine can be used in the N-alkylation step to scavenge the HBr formed, driving the reaction forward. In the final step, a strong base like sodium hydroxide is used for efficient saponification of the ester.[2]

  • Purification: The final product is purified by vacuum distillation, which is effective for separating the liquid product from non-volatile impurities and salts.[2][12]

Step 2a: Synthesis of 4-bromo-1-acetoxyl butane This step is based on the patent literature and involves the ring-opening of THF.[2] The intermediate is commercially available but can be synthesized as described.

Step 2b: Synthesis of 4-isopropylamino-1-acetoxyl butane Materials:

  • 4-bromo-1-acetoxyl butane (39 g)

  • Isopropylamine (115 g, large excess)

  • Ethyl acetate (250 mL)

  • Water (50 mL)

Procedure:

  • To a 500 mL flask, add 39 g of 4-bromo-1-acetoxyl butane and 250 mL of ethyl acetate.

  • Add 115 g of isopropylamine dropwise to the mixture. Using a large excess of the amine also serves to neutralize the HBr byproduct.

  • Heat the mixture to 20 °C and stir for 5 hours. Monitor completion by TLC or GC.

  • After the reaction is complete, add 50 mL of water and stir for 10 minutes.

  • Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude intermediate. Recrystallization from ethyl acetate can be performed for higher purity.[2]

Step 2c: Hydrolysis to this compound Materials:

  • 4-isopropylamino-1-acetoxyl butane (34 g, from Step 2b)

  • Ethanol (200 mL)

  • Sodium hydroxide (8 g)

  • Water (20 mL)

  • Dichloromethane (200 mL)

Procedure:

  • In a 250 mL flask, dissolve 34 g of 4-isopropylamino-1-acetoxyl butane in 200 mL of ethanol.

  • Prepare a solution of 8 g of sodium hydroxide in 20 mL of water and add it dropwise to the flask, maintaining the temperature at 10 °C with an ice bath.[12]

  • After the addition is complete, allow the mixture to warm to 20 °C and stir for 2 hours.[12]

  • Remove the ethanol via rotary evaporation.

  • To the residue, add 200 mL of dichloromethane and 100 mL of water and perform an extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to remove the dichloromethane.

  • The residue is then purified by vacuum distillation, collecting the fraction at 83-85 °C and 1 mmHg pressure, to yield pure this compound.[2][12]

G THF Tetrahydrofuran Step1 + HBr, Acetic Acid THF->Step1 Intermediate1 4-bromo-1-acetoxyl butane Step1->Intermediate1 Step2 + Isopropylamine Intermediate1->Step2 Intermediate2 4-isopropylamino-1-acetoxyl butane Step2->Intermediate2 Step3 + NaOH, H₂O (Hydrolysis) Intermediate2->Step3 Product This compound Step3->Product

Caption: N-Alkylation route from THF.

Comparison of Synthetic Routes

FeatureMethod 1: Reductive AminationMethod 2: N-Alkylation
Starting Materials 4-Amino-1-butanol, AcetoneTetrahydrofuran, Isopropylamine
Number of Steps 1 (One-pot)3
Reagents H₂ gas, Pd/C catalystHBr, NaOH, Organic Solvents
Yield Quantitative[4][11]High (e.g., 95% in final step)[12]
Scalability Excellent, widely used in industry.Good, but multi-step process adds complexity.
Safety/Hazards Flammable H₂ gas under pressure, pyrophoric catalyst.Corrosive HBr, handling of volatile amines.
Waste Minimal, catalyst is recyclable.Salt byproducts from neutralization and hydrolysis.
Overall Assessment More efficient, atom-economical, and direct.A robust, high-yielding alternative.

A third route, mentioned in patent literature, involves the reduction of 3-isopropyl carbamoyl propionic acid (formed from succinic anhydride and isopropylamine) with lithium aluminum hydride (LAH).[2] This method is generally avoided in industrial settings due to the high cost, extreme reactivity (danger), and difficult workup associated with LAH, as well as the generation of significant aluminum waste.[12]

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and its identity must be confirmed.

  • Purification: The primary method for purifying the final liquid product is vacuum distillation . This is effective due to the relatively high boiling point of this compound, allowing for the removal of more volatile starting materials or solvents and less volatile impurities.[2][12]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure. Expected signals for this compound in CDCl₃ are: δ 3.51 (t, 2H, -CH₂OH), 2.76 (m, 1H, -CH(CH₃)₂), 2.58 (t, 2H, -NHCH₂-), 1.62 (m, 2H), 1.55 (m, 2H), 1.02 (d, 6H, -CH(CH₃)₂).[2]

    • Gas Chromatography (GC): Can be used to assess purity, with high-quality material showing >99.5% purity.[2][12]

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H and N-H stretching (broad, ~3300 cm⁻¹) and C-N stretching.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-pot catalytic reductive amination of 4-amino-1-butanol and acetone. This method is high-yielding, atom-economical, and readily scalable. For situations where starting materials or equipment for high-pressure hydrogenation are unavailable, the multi-step N-alkylation route provides a reliable, albeit more complex, alternative. Proper purification by vacuum distillation and confirmation of structure and purity by spectroscopic and chromatographic methods are essential for ensuring the quality of this critical pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Isopropylamino)butanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the common challenges and questions that arise during the synthesis of 4-(isopropylamino)butanol. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section is structured to help you identify the root cause of common problems encountered during the synthesis of this compound, particularly via the widely used reductive amination pathway.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

Low yield is the most common issue, typically stemming from one of three stages: imine formation, reduction, or product work-up. A systematic approach is crucial for diagnosis.

Logical Troubleshooting Workflow

Below is a diagnostic workflow to pinpoint the source of low yield.

G cluster_0 Phase 1: Imine Formation Check cluster_1 Phase 2: Reduction Check cluster_2 Phase 3: Side Reaction Check start Low Final Yield Observed check_imine Monitor reaction before adding reducing agent (TLC, GC, NMR). Is starting material (4-aminobutanol/acetone) consumed? start->check_imine imine_no No/Poor Imine Formation check_imine->imine_no No check_reduction Imine is formed, but final yield is low. Analyze crude mixture. Is imine the major component? check_imine->check_reduction Yes solution_imine Troubleshoot Imine Formation: 1. Ensure anhydrous conditions (use molecular sieves). 2. Add catalytic acid (e.g., acetic acid). 3. Increase reaction time for imine formation. imine_no->solution_imine end_point Yield Optimized solution_imine->end_point solution_reduction Troubleshoot Reduction Step: 1. Verify reducing agent activity (use fresh reagent). 2. Choose a more suitable reducing agent (see FAQ 2). 3. Check stoichiometry (use sufficient excess). check_reduction->solution_reduction Yes check_side_reactions Are significant byproducts observed? check_reduction->check_side_reactions No, product is major component solution_reduction->end_point solution_side_reactions Identify & Mitigate Side Reactions: - If starting ketone/aldehyde is reduced, use a milder reductant (NaBH(OAc)₃). - If over-alkylation occurs, control stoichiometry carefully. check_side_reactions->solution_side_reactions Yes check_side_reactions->end_point No solution_side_reactions->end_point

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Analysis of Potential Issues
  • Cause A: Incomplete Imine Formation The reaction between 4-amino-1-butanol and acetone forms an intermediate imine, which is then reduced. This initial step is a reversible equilibrium reaction.[1] If the imine does not form efficiently, the final yield will be poor.

    • Diagnosis: Before adding your reducing agent, take a sample from the reaction mixture and analyze it by TLC or crude ¹H NMR. You should see the consumption of the starting materials and the appearance of a new spot or characteristic imine proton signal.

    • Solution:

      • Water Removal: The formation of an imine releases water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the product. Use anhydrous solvents and consider adding 4Å molecular sieves.

      • Acid Catalysis: The reaction is often catalyzed by a mild acid. A catalytic amount of acetic acid protonates the carbonyl oxygen of acetone, making it a better electrophile for the amine to attack.[2] However, too much acid will protonate the starting amine, rendering it non-nucleophilic. A pH of around 5-6 is often optimal.[3]

  • Cause B: Inefficient Reduction If the imine forms successfully but is not reduced, the problem lies with your reducing agent or conditions.

    • Diagnosis: Analysis of the crude reaction mixture after the allotted time shows a large amount of the imine intermediate remaining.

    • Solution:

      • Reagent Activity: Hydride reducing agents like sodium borohydride can decompose upon improper storage. Use a fresh bottle or test the agent on a simple, reliable substrate (e.g., reducing acetone to isopropanol) to confirm its activity.

      • Choice of Reductant: Sodium borohydride (NaBH₄) can reduce the starting acetone if not managed carefully.[4][5] Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine (iminium ion) over the ketone.[6][7]

  • Cause C: Competing Side Reactions The most common side reaction is the reduction of the acetone starting material to isopropanol by the hydride reagent.

    • Diagnosis: GC-MS analysis of your crude product reveals the presence of isopropanol or other unexpected byproducts.

    • Solution:

      • Sequential Addition: If using a less selective reducing agent like NaBH₄, allow the imine to form completely before adding the reductant. This minimizes the concentration of acetone available for direct reduction.[5]

      • Use a Selective Reductant: As mentioned, NaBH(OAc)₃ or NaBH₃CN are excellent choices for one-pot reductive aminations because they react much faster with the iminium ion than with the starting ketone.[4][8]

Question 2: My final product is difficult to purify. What impurities should I expect and how can I remove them?

Purification challenges often arise from unreacted starting materials or byproducts with similar physical properties (e.g., boiling point) to the desired product.

  • Expected Impurities:

    • 4-amino-1-butanol (Starting Material): A polar, water-soluble compound.

    • Isopropanol (Byproduct): If acetone is reduced.

    • Di-isopropylamine (Potential Byproduct): Though less likely, over-alkylation is a possibility in some amine syntheses.

  • Purification Strategy:

    • Aqueous Wash: An initial work-up with a basic aqueous solution (e.g., dilute NaOH) followed by extraction into an organic solvent (like dichloromethane) can help remove unreacted 4-amino-1-butanol as it will prefer the aqueous layer, while your product is more organic-soluble.

    • Vacuum Distillation: this compound has a boiling point of approximately 83-85°C at 1 mmHg.[9][10] This is the most effective method for removing non-volatile impurities and lower-boiling solvents or byproducts like isopropanol.

    • Column Chromatography: While possible, distillation is often more scalable and economical for this particular compound.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for this compound?

While several routes exist, including those starting from tetrahydrofuran or succinic anhydride, the most common and straightforward method is the reductive amination of 4-amino-1-butanol with acetone .[9][12]

This reaction proceeds in two conceptual steps:

  • Imine Formation: The primary amine (4-amino-1-butanol) reacts with a ketone (acetone) to form a Schiff base or imine.

  • Reduction: The C=N double bond of the imine is reduced to a C-N single bond to yield the final secondary amine product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 4-Amino-1-butanol inter Imine r1->inter + Acetone - H₂O r2 Acetone prod This compound inter->prod + [H] (Reduction)

Caption: General scheme for reductive amination synthesis.

This method is favored for its high atom economy and often allows for a one-pot procedure, making it suitable for both lab-scale and industrial production.[1]

Q2: Which reducing agent is best for this synthesis?

The choice of reducing agent is critical and depends on factors like safety, cost, selectivity, and reaction conditions.

Reducing AgentTypical ConditionsProsCons
H₂ / Pd/C 10 atm H₂, Ethanol, 4-5 hours[13]High yield, clean reaction.Requires specialized high-pressure hydrogenation equipment.
Sodium Borohydride (NaBH₄) Methanol or EthanolInexpensive, readily available.Can reduce the starting ketone (acetone); requires careful sequential addition.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH ~6[3]Selective for imines over ketones, water-tolerant.Highly toxic (generates HCN in strong acid), environmental concerns.[7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Acetic Acid[6][7]Highly selective for imines, non-toxic byproducts, very reliable.More expensive, moisture-sensitive.[5]

Recommendation for Most Labs: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice for general laboratory synthesis due to its high selectivity and safety profile, which avoids the major pitfalls of using NaBH₄ and the toxicity of NaBH₃CN.[7]

Q3: Can you provide a standard laboratory protocol for the synthesis?

The following protocol is a robust starting point based on established procedures for reductive amination.

Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • 4-amino-1-butanol

  • Acetone (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add 4-amino-1-butanol (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 5-10 mL per gram of amine).

  • Addition of Ketone & Acid: Add acetone (1.5-2.0 eq) followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this step by TLC.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Quenching: Slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (Boiling Point: ~85°C @ 1 mmHg) to obtain this compound as a colorless to pale yellow liquid.[10][13]

Q4: What are the key safety precautions for this synthesis?
  • Flammability: this compound, acetone, and many solvents used (DCM, ethanol) are flammable. Keep away from ignition sources.[11][14]

  • Corrosivity/Irritation: The product and starting amine can cause skin and eye irritation.[11][14] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydride Reagents: Hydride reducing agents react violently with water and can release flammable hydrogen gas. Handle them in a moisture-free environment and quench reactions carefully.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

References

Technical Support Center: Troubleshooting Side Reactions in 4-(Isopropylamino)butanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Isopropylamino)butanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you identify, mitigate, and resolve common side reactions encountered during synthesis. By understanding the causality behind these impurities, you can optimize your reaction conditions to achieve higher yields and purity.

The predominant and most atom-economical route to this compound is the reductive amination of 4-amino-1-butanol with acetone.[1][2][3] This process, while efficient, is susceptible to several side reactions that can complicate purification and reduce overall yield. This guide focuses primarily on this synthetic pathway, addressing the most frequently asked questions from the field.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted 4-amino-1-butanol. What are the likely causes?

This is a common issue that typically points to incomplete imine formation or inefficient reduction. The reaction proceeds in two main stages: the formation of an N-isopropyl imine intermediate, which is in equilibrium with the starting materials, followed by its irreversible reduction.[4]

Causality Analysis:

  • Imine Formation Equilibrium: The initial condensation of 4-amino-1-butanol and acetone to form the imine is a reversible reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials according to Le Châtelier's principle.[4]

  • Catalyst Activity/Loading: In catalytic hydrogenations (e.g., using Pd/C), insufficient catalyst loading or poor catalyst activity (due to poisoning or age) will result in a slow or incomplete reduction of the imine intermediate.

  • Hydrogen Pressure & Mass Transfer: The reduction step is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Inadequate pressure or poor agitation can make this the rate-limiting step.

  • Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., ethanol) and reagents to minimize water content, which favors imine formation.

  • Verify Catalyst Integrity: Use fresh, high-quality Palladium on carbon (Pd/C) or an alternative catalyst like platinum oxide.[1][5] Ensure the catalyst is properly handled and not exposed to poisons.

  • Optimize Reaction Parameters:

    • Increase hydrogen pressure to enhance the rate of reduction. A typical pressure is 10 atmospheres.[1][2]

    • Ensure vigorous stirring to overcome mass transfer limitations.

    • Incrementally increase the reaction time and monitor progress via TLC or GC-MS.

  • Consider a Stepwise Approach: In challenging cases, the imine can be formed first, with removal of water using a Dean-Stark apparatus or a dehydrating agent, followed by the addition of the reducing agent.[6]

Q2: I'm observing a higher molecular weight impurity in my GC-MS analysis. Is this an over-alkylation product, and how can I prevent it?

Yes, the formation of a tertiary amine, 4-((diisopropyl)amino)butan-1-ol , is a known side reaction in this synthesis. While reductive amination is generally more selective than direct alkylation with alkyl halides, over-alkylation can still occur.[7][8]

Mechanistic Insight:

The desired product, this compound, is a secondary amine. This product can itself act as a nucleophile, reacting with another molecule of acetone to form a new iminium ion intermediate. Subsequent reduction of this intermediate leads to the undesired tertiary amine byproduct. This is particularly problematic when a significant excess of acetone is used.

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of acetone. Start with a molar ratio close to 1:1 (4-amino-1-butanol to acetone) and optimize from there.

  • Slow Addition: Add the acetone dropwise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of acetone low, minimizing the chance for the secondary amine product to react with it.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the secondary reaction more than the primary one, improving selectivity.

  • Stepwise Reduction: A more controlled method involves forming the primary imine and then adding a selective reducing agent. This can be more effective than a one-pot approach where all reagents are present simultaneously.[6]

Diagram of Over-Alkylation Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction: Over-Alkylation A 4-Amino-1-butanol (Primary Amine) C Imine Intermediate A->C + Acetone B Acetone B->C D This compound (Desired Secondary Amine) C->D + [H] (Reduction) D2 This compound (Secondary Amine) F Iminium Ion Intermediate D2->F + Acetone E Acetone E->F G 4-((Diisopropyl)amino)butan-1-ol (Tertiary Amine Byproduct) F->G + [H] (Reduction)

Caption: Mechanism of desired product formation and the over-alkylation side reaction.

Q3: My GC analysis shows the presence of isopropanol. Why is this forming and is it a problem?

The formation of isopropanol indicates a competitive reduction pathway is occurring. This is a common issue when using powerful, non-selective reducing agents like catalytic hydrogenation (Pd/C and H₂) or sodium borohydride (NaBH₄).[8]

Causality Analysis:

The reducing agent does not distinguish perfectly between the carbonyl group of acetone and the C=N double bond of the imine intermediate. If the rate of acetone reduction is competitive with the rate of imine formation and reduction, a portion of your acetone starting material will be converted directly to isopropanol.

Impact and Solutions:

  • Impact: This side reaction consumes both your acetone and your reducing agent, lowering the theoretical maximum yield of the desired product.

  • Solution 1 (Process Optimization): Adjusting reaction conditions can favor imine formation. Ensuring the imine has sufficient time to form before the reduction fully takes off can help. This can sometimes be achieved by adding the catalyst or initiating hydrogenation after the amine and ketone have been stirred together for a period.

  • Solution 2 (Alternative Reducing Agents): For syntheses where this is a persistent issue, switching to a more selective reducing agent is the standard solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder hydrides that are known to selectively reduce protonated imines (iminium ions) much faster than ketones or aldehydes.[8][9][10] This selectivity is crucial in one-pot direct reductive amination protocols.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues during the synthesis.

G start_node Start Synthesis Analysis decision_node Primary Issue? start_node->decision_node Analyze Crude Product (GC-MS, NMR) end_node Synthesis Optimized decision_node->end_node High Purity/ Good Yield process_node1 Check Reaction Conditions: - Anhydrous Solvents? - Catalyst Activity? - H₂ Pressure/Agitation? - Reaction Time? decision_node->process_node1 Low Yield/ High Starting Material process_node2 Over-Alkylation Suspected. - Reduce Acetone Stoichiometry - Use Slow Acetone Addition - Lower Reaction Temp decision_node->process_node2 High MW Impurity (>131 g/mol) process_node3 Ketone Reduction Occurring. - Allow Imine Formation Time - Consider Selective Reductant (e.g., NaBH(OAc)₃) decision_node->process_node3 Isopropanol Detected process_node process_node process_node1->end_node process_node2->end_node process_node3->end_node

Caption: A logical troubleshooting workflow for common synthesis issues.

Optimized Experimental Protocol

This protocol is based on literature procedures and incorporates best practices to minimize side reactions.[1]

Reductive Amination of 4-Amino-1-butanol

  • Reactor Setup: To a suitable high-pressure hydrogenation reactor, add 4-amino-1-butanol (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of amine).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight relative to the starting amine).

  • Reagent Addition: Add acetone (1.05 eq) to the mixture.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to 10 atmospheres with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40-50°C). Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-5 hours.[1]

  • Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure. Purge the reactor with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation (boiling point ~85°C @ 1 mmHg) to achieve high purity.[2][11]

Summary of Key Parameters vs. Side Products

ParameterEffect on Over-AlkylationEffect on Ketone ReductionRecommendation
Acetone Ratio Increases significantly with >1.2 eqMinor effect, but excess reagent is available for reductionUse 1.0 - 1.1 equivalents of acetone.
Temperature Higher temps can increase rateHigher temps can increase rateMaintain moderate temperature (40-60°C).
Reducing Agent Not a direct effectHigh for non-selective agents (H₂/Pd/C, NaBH₄)For problematic cases, switch to NaBH(OAc)₃.[10]
Reagent Addition Slow addition minimizes local excessNo significant effectAdd acetone dropwise over 30-60 minutes.

References

Technical Support Center: Purification of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Isopropylamino)butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable pharmaceutical intermediate. Here, we synthesize our in-depth knowledge of organic chemistry with practical, field-tested solutions to empower you to achieve the highest purity for your downstream applications.

Introduction to this compound and its Purification Significance

This compound is a secondary amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a versatile synthon. However, these same functional groups contribute to its purification challenges, including its high polarity, potential for side reactions, and thermal sensitivity. Achieving high purity is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide will provide a structured approach to troubleshooting the most common purification issues, from distillation and chromatography to crystallization, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are vacuum distillation and column chromatography.[2][3] Recrystallization is less common for the final product, which is a liquid at room temperature, but may be employed for solid intermediates or by converting the final product to a salt.[4]

Q2: What are the typical impurities I should expect in my crude this compound?

A2: Impurities will largely depend on the synthetic route. Common routes include the reductive amination of 4-aminobutanol with acetone or the reaction of a 4-halobutanol derivative with isopropylamine.[2][5] Potential impurities include:

  • Unreacted starting materials: 4-aminobutanol, acetone, or 4-halobutanol derivatives.

  • Over-alkylation products: 4-(Diisopropylamino)butanol.

  • Side-products from the synthesis: Depending on the specific reagents and conditions used.

  • Solvent residues: From the reaction or workup.

Q3: Is this compound thermally stable?

A3: While vacuum distillation is a common purification method, indicating a degree of thermal stability, high temperatures should be avoided to prevent decomposition.[6] Amino alcohols can be susceptible to degradation at elevated temperatures, potentially leading to color formation and the generation of impurities.[7] It is crucial to use a high-vacuum system to lower the boiling point.

Q4: How should I store purified this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture.

Troubleshooting Guides

Part 1: Vacuum Distillation

Vacuum distillation is a powerful technique for purifying this compound, which has a high boiling point at atmospheric pressure.[8] However, several issues can arise.

Problem 1: Product decomposition or discoloration during distillation.

  • Probable Cause: The distillation temperature is too high, leading to thermal degradation.

  • Solution:

    • Improve Vacuum: Ensure your vacuum system is capable of achieving a low pressure (e.g., <1 mmHg) to significantly reduce the boiling point of this compound. A typical boiling point is 85°C at 1 mmHg.[8]

    • Use a Fractionating Column: A short fractionating column can help to separate the product from higher-boiling impurities without requiring excessive heat.

    • Monitor Temperature Carefully: Use a thermometer to monitor the vapor temperature and keep the heating mantle temperature as low as possible to maintain a steady distillation rate.

Problem 2: Bumping or foaming of the crude material.

  • Probable Cause: Uneven boiling or the presence of surfactants or volatile impurities.[9][10]

  • Solution:

    • Use a Stir Bar or Boiling Chips: This will promote smooth boiling and prevent bumping.[9]

    • Gradual Heating and Vacuum Application: Apply heat and vacuum slowly to allow for controlled outgassing of any low-boiling components.[10]

    • Use a Bump Trap: A bump trap between the distillation flask and the condenser can prevent contamination of the distillate in case of bumping.[11]

    • Consider Anti-Foaming Agents: If foaming is persistent, a small amount of a suitable anti-foaming agent can be added, but ensure it will not contaminate the final product.[11]

Problem 3: Poor separation from a close-boiling impurity.

  • Probable Cause: The impurity has a boiling point very close to that of this compound. This could be a structural isomer or a compound with a similar molecular weight and polarity.

  • Solution:

    • Increase Column Efficiency: Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column).

    • Optimize Reflux Ratio: In a fractional distillation setup, increasing the reflux ratio can improve separation.

    • Consider Azeotropic Distillation: While not commonly reported for this specific compound, the formation of an azeotrope with a solvent could potentially be used to separate it from a close-boiling impurity.[12] This would require significant process development.

Part 2: Column Chromatography

Column chromatography is an excellent alternative or complementary technique to distillation, especially for removing non-volatile impurities or for smaller-scale purifications.

Problem 1: Significant tailing of the product on a silica gel column.

  • Probable Cause: The basic amine group of this compound interacts strongly with the acidic silanol groups on the surface of the silica gel.[13]

  • Solution:

    • Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your mobile phase.[13] This will compete with the product for binding to the acidic sites on the silica, reducing tailing.

    • Use a Different Stationary Phase:

      • Alumina (basic or neutral): This can be a good alternative to silica gel for purifying basic compounds.

      • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[14] The eluent would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.

      • Amine-Functionalized Silica: These specialized columns are designed to minimize interactions with basic compounds and can provide excellent peak shapes.[13]

Problem 2: Difficulty in visualizing the product on a TLC plate.

  • Probable Cause: this compound lacks a strong UV chromophore.

  • Solution: Use a chemical stain for visualization.[15]

    • Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized, such as alcohols and amines. It will appear as a yellow or brown spot on a purple background.[16]

    • Ninhydrin Stain: This is excellent for visualizing primary and secondary amines, typically producing a colored spot (often purple or yellow).[15]

    • Iodine Chamber: While not always effective for alcohols, it can sometimes visualize compounds by forming a temporary colored complex.[17]

Problem 3: The product does not elute from the silica gel column.

  • Probable Cause: The eluent is not polar enough to displace the highly polar this compound from the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. A common eluent system for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.[2]

    • Add a Basic Modifier: As mentioned for tailing, adding triethylamine or ammonia will also help to reduce the strong interaction with the silica and promote elution.[13]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is a general guideline and may need to be optimized based on the scale of your reaction and the nature of the impurities.

  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head or a short Vigreux column, a condenser, a receiving flask, and a vacuum trap. Ensure all glassware is dry and connections are well-sealed.

  • Charging the Flask: Charge the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Initiating Distillation:

    • Begin stirring.

    • Slowly apply vacuum, monitoring for any bumping or foaming.

    • Once the desired vacuum is reached and stable, gradually heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Collect any initial low-boiling fractions separately.

    • Monitor the vapor temperature. The main fraction of this compound should distill at a steady temperature (e.g., ~85°C at 1 mmHg).[8]

    • Collect the main fraction in a pre-weighed receiving flask.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

Protocol 2: Flash Column Chromatography of this compound

This protocol provides a starting point for purification on silica gel.

  • TLC Analysis:

    • Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) with the addition of 0.5% triethylamine.

    • The target Rf for the product should be around 0.2-0.3 for good separation on the column.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, applying gentle pressure.

    • Collect fractions and monitor the elution of the product by TLC, using an appropriate visualization stain.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Workflow for Troubleshooting Vacuum Distillation

G start Start Vacuum Distillation issue Problem Encountered? start->issue decomp Decomposition/ Discoloration issue->decomp Yes bump Bumping/ Foaming issue->bump Yes poor_sep Poor Separation issue->poor_sep Yes end Pure Product issue->end No sol_decomp Increase Vacuum Use Fractionating Column Monitor Temperature decomp->sol_decomp sol_bump Add Stir Bar/Boiling Chips Gradual Heating/Vacuum Use Bump Trap bump->sol_bump sol_poor_sep Increase Column Efficiency Optimize Reflux Ratio poor_sep->sol_poor_sep sol_decomp->end sol_bump->end sol_poor_sep->end

Caption: Troubleshooting workflow for vacuum distillation of this compound.

Decision Tree for Column Chromatography Purification

G start Crude This compound tlc TLC Analysis (DCM/MeOH + 0.5% TEA) start->tlc issue Good Separation? tlc->issue silica_col Silica Gel Column with Modified Eluent issue->silica_col Yes tailing Tailing/ No Elution issue->tailing No end Purified Product silica_col->end alt_phase Alternative Stationary Phase (Alumina, C18, Amine-functionalized) tailing->alt_phase alt_phase->end

Caption: Decision tree for selecting a column chromatography strategy.

References

Technical Support Center: Enhancing the Purity of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Isopropylamino)butanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with and looking to improve the purity of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the pulmonary hypertension drug Selexipag.[1][2][3] Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, experience-based solutions to common purification challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions
Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The two primary synthesis methods are reductive amination of 4-amino-1-butanol with acetone and nucleophilic substitution of a 4-substituted butanol with isopropylamine.

Common impurities include:

  • Unreacted Starting Materials: Such as 4-amino-1-butanol or a 4-substituted butanol derivative (e.g., 4-chlorobutanol or 4-bromo-1-acetoxyl butane).[1]

  • Over-alkylation Products: The most common over-alkylation product is 4-(diisopropylamino)butanol, which can be challenging to remove due to its similar physical properties.

  • Solvent Residues: Residual solvents from the reaction or workup, such as ethanol, acetone, or dichloromethane.[1][4]

  • Side-Reaction Products: Depending on the specific reagents and conditions used, various side-products can form. For instance, when using 4-chlorobutanol, elimination reactions can occur.[5][6][7][8][9]

A summary of potential impurities and their sources is provided in the table below:

ImpuritySource
4-amino-1-butanolUnreacted starting material in reductive amination.[4][10]
4-bromo-1-acetoxyl butaneUnreacted intermediate in some nucleophilic substitution routes.[1]
4-(diisopropylamino)butanolOver-alkylation of the amine.
IsopropylamineExcess reagent.
Residual Solvents (Ethanol, Dichloromethane, etc.)Reaction or extraction solvents.[1][2]
Q2: What is the recommended purification method for this compound on a laboratory scale?

A2: For laboratory-scale purification, vacuum distillation is the most effective method to obtain high-purity this compound, which exists as a colorless to pale yellow liquid at room temperature.[11] Patents describe achieving a purity of ≥99.5% using this technique.[1][2][12] The boiling point of this compound is reported to be 85°C at 1 mmHg.[4][13]

For challenging separations, particularly the removal of structurally similar impurities like 4-(diisopropylamino)butanol, conversion to a salt followed by recrystallization can be a powerful alternative or a supplementary step.

Troubleshooting Common Purification Issues
Q3: My distilled this compound has a persistent yellow color. What could be the cause and how can I resolve it?

A3: A persistent yellow color after distillation can be indicative of thermal degradation or the presence of high-boiling point, colored impurities. Amines, in general, can be susceptible to air oxidation, which can lead to colored byproducts.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to minimize oxidation.

  • Lower the Distillation Temperature: If possible, use a higher vacuum to lower the boiling point and reduce the risk of thermal decomposition.

  • Use a Short-Path Distillation Apparatus: For small-scale purifications, a Kugelrohr or short-path distillation apparatus can minimize the time the compound spends at high temperatures.

  • Activated Carbon Treatment: Before distillation, consider stirring the crude product with a small amount of activated carbon in a suitable solvent, followed by filtration. This can help remove some colored impurities.

Q4: GC analysis of my purified product shows a significant peak corresponding to 4-(diisopropylamino)butanol. How can I remove this impurity?

A4: The removal of 4-(diisopropylamino)butanol is challenging via distillation due to the likely small difference in boiling points. In this scenario, a chemical separation approach is often more effective.

Workflow for Removing 4-(diisopropylamino)butanol:

References

Technical Support Center: Degradation Pathways of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct, peer-reviewed studies detailing the specific degradation pathways of 4-(Isopropylamino)butanol are not extensively available in the public domain. This guide has been developed by a Senior Application Scientist to provide a robust, scientifically-grounded framework for researchers. The proposed pathways, experimental designs, and troubleshooting advice are based on established principles of organic chemistry and analogous data from forced degradation studies of structurally related pharmaceutical compounds, particularly those containing secondary amine and primary alcohol functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary sites of chemical instability in this compound are the secondary amine and the primary alcohol. The secondary amine is susceptible to oxidation and reactions with nitrosating agents.[1][2][3] The primary alcohol is prone to oxidation.[4]

Q2: What are the most probable degradation pathways for this molecule under stress conditions?

A2: Based on its structure, the most likely degradation pathways are:

  • Oxidation: The primary alcohol can be oxidized to form 4-(isopropylamino)butanal and subsequently 4-(isopropylamino)butanoic acid. The secondary amine can be oxidized to an N-oxide or a nitrone.

  • N-Nitrosation: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), the secondary amine can form a potentially genotoxic N-nitrosamine derivative.[1][5]

  • Dealkylation: While less common for simple aliphatic amines under typical pharmaceutical stress conditions, cleavage of the isopropyl group or fragmentation of the butyl chain could occur under harsh thermal or photolytic stress.

Q3: Which analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with mass spectrometry (LC-MS), is the most powerful tool.[6] HPLC with UV detection can quantify the parent compound and its degradants, while MS provides structural information for identification.[6] Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, particularly for volatile degradants, after appropriate derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[6]

Q4: Is this compound expected to be sensitive to light?

A4: Aliphatic amines and alcohols do not contain significant chromophores that absorb UV-Vis light in the range typically used for photostability testing (e.g., >290 nm). Therefore, significant direct photolytic degradation is not expected. However, photo-oxidation can occur, especially in the presence of photosensitizers.[7]

Proposed Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways based on the chemical functionalities of the molecule.

DegradationPathways cluster_main This compound Degradation cluster_oxidation Oxidative Degradation cluster_nitrosation N-Nitrosation parent This compound C7H17NO aldehyde 4-(Isopropylamino)butanal parent->aldehyde Mild Oxidation (Alcohol) n_oxide This compound N-oxide parent->n_oxide Oxidation (Amine) nitrosamine N-nitroso-4-(isopropylamino)butanol parent->nitrosamine Nitrosating agents (e.g., NaNO2, H+) acid 4-(Isopropylamino)butanoic Acid aldehyde->acid Further Oxidation

Caption: Proposed degradation pathways for this compound.

Troubleshooting Guide for Degradation Studies

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Poor peak shape (tailing) for the parent compound in RP-HPLC. Secondary interaction of the basic amine with residual silanols on the silica-based column.- Use a mobile phase with a competitive amine (e.g., triethylamine) or a higher buffer concentration.- Operate at a lower pH (e.g., 2.5-3.0) to ensure the amine is fully protonated.- Employ a modern, end-capped, high-purity silica column or a column specifically designed for basic compounds.
No degradation observed under oxidative stress (e.g., H₂O₂). The reaction may be slow at room temperature, or the compound is stable to the specific reagent.- Increase the temperature (e.g., to 40-60°C).- Use a higher concentration of the oxidizing agent.- Consider a more aggressive oxidation system, such as Fenton's reagent (H₂O₂ + Fe²⁺), but use with caution as it can be non-selective.
Mass balance is poor (<95%) after forced degradation. - A degradant is not being detected by the analytical method (e.g., lacks a chromophore).- A degradant is volatile and has been lost.- A degradant is precipitating out of solution or adsorbing to the container.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to UV.- For thermal studies, use sealed vials.- Visually inspect samples for precipitation. Check recovery from the sample vial by rinsing with a strong solvent.
Multiple new peaks appear, but their identity is unknown. This is the expected outcome of a successful forced degradation study.- Use LC-MS/MS to obtain the mass of the degradant and its fragmentation pattern.[6]- Compare retention times with commercially available standards if possible.- Isolate the impurity using preparative HPLC and perform structural elucidation using NMR.

Experimental Protocols: Forced Degradation Studies

These protocols are designed to induce approximately 5-20% degradation, which is ideal for validating a stability-indicating analytical method.[8]

Workflow for Forced Degradation Studies

Caption: General workflow for a forced degradation study.

Acidic and Basic Hydrolysis
  • Objective: To assess susceptibility to hydrolysis.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Prepare a control solution in purified water.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).

    • Cool the aliquots to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute with mobile phase to the target analytical concentration and analyze by HPLC.

  • Causality: The amine functionality will be protonated under acidic conditions, which may influence its stability and chromatographic behavior. The hydroxyl group is generally stable to hydrolysis.

Oxidative Degradation
  • Objective: To investigate the susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).

    • Dilute with mobile phase to the target analytical concentration and analyze immediately by HPLC.

  • Causality: H₂O₂ will primarily target the electron-rich secondary amine to form an N-oxide and may also oxidize the primary alcohol to an aldehyde and then a carboxylic acid.[9]

Thermal Degradation
  • Objective: To evaluate stability at elevated temperatures.

  • Protocol:

    • Place solid this compound in a controlled-temperature oven at 80°C.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in purified water and heat at 80°C.

    • Sample the solid and the solution at specified time points (e.g., 1, 3, 7 days).

    • For the solid sample, dissolve in a suitable solvent.

    • Dilute all samples to the target analytical concentration and analyze by HPLC.

  • Causality: High temperatures provide the energy needed to overcome activation barriers for various degradation reactions.

Photolytic Degradation
  • Objective: To assess stability upon exposure to light.

  • Protocol:

    • Expose a solution of this compound (e.g., 1 mg/mL) and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

    • After the exposure period, prepare the samples for analysis.

    • Analyze both the exposed and control samples by HPLC.

  • Causality: While direct photolysis is unlikely, the light energy can promote reactions with atmospheric oxygen (photo-oxidation).

References

Technical Support Center: A Guide to the Synthesis of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Isopropylamino)butanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of pharmaceuticals like Selexipag, a treatment for pulmonary hypertension, achieving a high-yield, high-purity synthesis of this compound is paramount.[1][2]

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and foundational knowledge to empower you to diagnose and resolve common experimental failures. We will focus on the most prevalent laboratory-scale synthesis method: the reductive amination of 4-amino-1-butanol with acetone.

Section 1: Understanding the Core Reaction: Reductive Amination

Reductive amination is a robust and highly controlled method for forming amines.[3][4] It avoids the common issue of overalkylation that can plague direct alkylation methods with alkyl halides.[3][5] The process occurs in two distinct, often concurrent, stages:

  • Imine Formation: The primary amine (4-amino-1-butanol) performs a nucleophilic attack on the carbonyl carbon of the ketone (acetone). This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is reversible and is often catalyzed by mild acid to facilitate the dehydration step.[3][4]

  • Reduction: A reducing agent, introduced into the reaction, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product, this compound.

Reaction Pathway: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-Amino-1-butanol 4-Amino-1-butanol Hemiaminal Hemiaminal 4-Amino-1-butanol->Hemiaminal + Acetone Acetone Acetone Imine_Intermediate Imine Intermediate (Schiff Base) Hemiaminal->Imine_Intermediate - H2O (Acid Catalyzed) Final_Product This compound Imine_Intermediate->Final_Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: The two-stage mechanism of reductive amination.

Section 2: Troubleshooting Guide

This section addresses the most common failures encountered during the synthesis of this compound via reductive amination.

Q1: My reaction has a very low or zero yield. What went wrong?

This is a frequent issue that can often be traced back to the reagents or the initial imine formation step.

  • Potential Cause A: Inactive Reducing Agent

    • Explanation: Hydride-based reducing agents like sodium borohydride (NaBH₄) and its derivatives are sensitive to moisture and can degrade over time, losing their potency.

    • Solution: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator. If you suspect the reagent is old, it is best to acquire a new supply.

  • Potential Cause B: Inefficient Imine Formation

    • Explanation: The reduction cannot occur if the imine intermediate is not formed in sufficient concentration. Imine formation is an equilibrium process. For ketones, this equilibrium can be unfavorable without a catalyst.[6]

    • Solution:

      • Catalyze the Reaction: Add a catalytic amount of acetic acid (typically ~0.5-1 equivalent). This will protonate the carbonyl, making it more electrophilic, and facilitate the final dehydration step.[3]

      • Allow Time for Formation: If using a less selective reducing agent like NaBH₄, it is crucial to allow the amine and ketone to stir together (for 30-60 minutes) to form the imine before adding the borohydride. This minimizes the competing reduction of acetone to isopropanol.[5][7]

  • Potential Cause C: Incorrect Stoichiometry

    • Explanation: Using an incorrect molar ratio of reactants can halt the reaction. An excess of acetone is often used to drive the imine formation equilibrium forward.

    • Solution: Ensure your calculations are correct. A typical stoichiometry is provided in the table below.

ReagentMolar EquivalentsPurpose
4-Amino-1-butanol1.0Limiting Reagent
Acetone1.5 - 2.5Reactant & Solvent; excess drives equilibrium
Reducing Agent (e.g., NaBH(OAc)₃)1.2 - 1.5Ensures complete reduction of the imine
Acetic Acid (optional catalyst)0.5 - 1.0Catalyzes imine formation

Q2: My reaction seems to have stalled; I see starting material remaining after the recommended reaction time.

  • Potential Cause A: Insufficient Reducing Agent

    • Explanation: If the reducing agent was partially degraded or if there are other reducible functional groups present as impurities, you may have an insufficient amount to complete the reaction.

    • Solution: Add another portion (e.g., 0.2-0.3 equivalents) of the reducing agent and continue to monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Potential Cause B: Low Temperature

    • Explanation: While many reductive aminations proceed well at room temperature, some combinations of substrates may require gentle heating to achieve a reasonable rate.

    • Solution: If the reaction has stalled at room temperature for several hours, consider gently warming the mixture to 35-40°C and continue monitoring its progress.

Q3: My final product is impure, showing multiple spots on TLC or peaks in GC.

  • Potential Cause A: Competing Reduction of Acetone

    • Explanation: This is a classic side reaction when using sodium borohydride (NaBH₄), which is strong enough to reduce both the imine and the starting ketone.[5][7] The presence of isopropanol in your product is a key indicator.

    • Solution:

      • Use a Selective Reductant: The best solution is to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents react much faster with the protonated imine than with the ketone, making them ideal for one-pot procedures.[3][5][6]

      • Procedural Control: If you must use NaBH₄, add it slowly in small portions to a cooled reaction mixture (0-5°C) only after you have confirmed imine formation.

  • Potential Cause B: Ineffective Work-up and Purification

    • Explanation: this compound is a polar, water-soluble compound, which can make extraction challenging.[8][9]

    • Solution:

      • Saturate the Aqueous Layer: During the work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine product and drive it into the organic layer.

      • Use an Appropriate Extraction Solvent: Dichloromethane or a 9:1 mixture of chloroform/isopropanol is often effective.

      • Purify by Vacuum Distillation: The product has a high boiling point at atmospheric pressure but can be effectively purified by vacuum distillation (boiling point is ~83-85°C at 1 mmHg).[8][10][11]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is the most reliable for laboratory scale? A: For typical lab-scale synthesis (1-50g), the one-pot reductive amination of 4-amino-1-butanol and acetone using sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is highly reliable. It avoids the hazards of cyanide and the selectivity issues of NaBH₄.[3][6]

  • Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system (e.g., 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide). The starting amine will have a low Rf, and the less polar product will have a higher Rf. Staining with ninhydrin can help visualize the primary amine starting material, which will stain strongly, while the secondary amine product will stain a different color (often yellow/orange) or not at all.

  • Q: What are the critical safety precautions? A:

    • Always work in a well-ventilated fume hood.

    • 4-amino-1-butanol is corrosive; wear gloves, safety glasses, and a lab coat.[12]

    • Borohydride reagents react with water and acid to release flammable hydrogen gas. Quench reactions and excess reagent carefully and slowly with an aqueous acid solution behind a blast shield.

    • If using sodium cyanoborohydride, be aware that it can release highly toxic hydrogen cyanide gas upon acidification. The work-up must be performed in a highly efficient fume hood.

  • Q: How should I store the reagents and the final product? A: 4-Amino-1-butanol is a low-melting solid (m.p. 16-18°C) and should be stored under an inert atmosphere (nitrogen or argon) in a refrigerator.[12] The final product, this compound, should also be stored refrigerated under an inert atmosphere to prevent oxidation and absorption of CO₂ and water.[1][8][13]

Section 4: Protocols & Visual Workflows

Protocol 1: Synthesis using Sodium Triacetoxyborohydride

This protocol is designed for high selectivity and operational simplicity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-amino-1-butanol (1.0 eq) and dichloromethane (DCM, ~5 mL per gram of amine).

  • Addition of Ketone: Add acetone (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.3 eq). The reaction may become slightly exothermic. Stir at room temperature.

  • Monitoring: Monitor the reaction by TLC every hour. The reaction is typically complete within 3-5 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting oil by vacuum distillation as described in Protocol 2.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Evacuation: Place the crude oil in the distillation flask. Begin to slowly apply vacuum using a vacuum pump protected by a cold trap.

  • Heating: Once a stable vacuum is achieved (~1 mmHg), gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills between 83-85°C.[10][11] The purified this compound should be a clear, colorless oil.

Troubleshooting Workflow Diagram

G start Reaction Failure Observed q1 What is the primary symptom? start->q1 low_yield Low / No Yield q1->low_yield Low Yield incomplete_rxn Incomplete Reaction (Starting Material Remains) q1->incomplete_rxn Incomplete impure_product Impure Product q1->impure_product Impure cause_reductant Cause: Inactive Reductant? low_yield->cause_reductant cause_time Cause: Insufficient Time/Temp? incomplete_rxn->cause_time cause_side_rxn Cause: Acetone Reduction? impure_product->cause_side_rxn cause_imine Cause: Poor Imine Formation? cause_reductant->cause_imine No sol_reductant Solution: Use fresh reducing agent. cause_reductant->sol_reductant Yes sol_imine Solution: Add catalytic acid (AcOH). Allow more time before reduction. cause_imine->sol_imine Yes sol_time Solution: Extend reaction time. Add more reducing agent. cause_time->sol_time Yes sol_side_rxn Solution: Use selective reductant (e.g., NaBH(OAc)3). cause_side_rxn->sol_side_rxn Yes sol_purify Solution: Improve work-up and vacuum distill product. cause_side_rxn->sol_purify No

Caption: A logical workflow for troubleshooting common reaction failures.

References

Technical Support Center: Catalyst Selection and Troubleshooting for 4-(Isopropylamino)butanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Isopropylamino)butanol (CAS: 42042-71-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important pharmaceutical intermediate.[1][2] Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Part 1: Frequently Asked Questions (FAQs) on Synthesis Strategy

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most industrially viable and scientifically sound method for synthesizing this compound?

A: The most recommended and widely documented method is the direct reductive amination of 4-Amino-1-butanol with acetone.[3][4][5] This one-pot reaction is efficient, atom-economical, and avoids the use of hazardous or expensive reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) that are mentioned in alternative, less favorable routes.[1][6]

Q2: What are the essential starting materials and reagents for this synthesis?

A: The core components are:

  • Amine Source: 4-Amino-1-butanol

  • Carbonyl Source: Acetone (which also often serves as a co-solvent)

  • Catalyst: A hydrogenation catalyst is required to reduce the intermediate imine.

  • Reducing Agent/Hydrogen Source: This can be either hydrogen gas (H₂) or a hydrogen donor for transfer hydrogenation.

  • Solvent: An alcohol, typically ethanol, is used to dissolve the reactants.[4][5]

Q3: Which catalysts are most effective for this reductive amination, and what are the key differences?

A: Catalyst choice is critical and depends on available equipment and safety considerations.

  • Palladium on Carbon (10% Pd/C): This is the most frequently cited catalyst for this specific transformation.[4][5] It is a heterogeneous catalyst, making it easy to remove by filtration post-reaction. It is robust and highly efficient but requires a hydrogen gas source and appropriate pressure equipment.

  • Platinum Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is effective for this reaction but is generally more expensive than Pd/C.[1] It also requires handling hydrogen gas.

  • Nickel Catalysts (e.g., Raney Ni): Nickel is a more cost-effective alternative to precious metal catalysts and is widely used for reductive aminations.[6] However, it may require higher temperatures or pressures and specific handling procedures.

  • Iridium Complexes: Modern iridium catalysts are highly efficient for transfer hydrogenation.[7][8] This approach avoids the need for high-pressure hydrogen gas, using hydrogen donors like formic acid or ammonium formate instead, which significantly enhances safety and simplifies the experimental setup.[8]

Q4: Is specialized high-pressure equipment mandatory for this synthesis?

A: Not necessarily. While traditional catalytic hydrogenation using Pd/C or PtO₂ requires a pressurized vessel to handle hydrogen gas (pressures from 2 to 10 atmospheres are reported), the use of transfer hydrogenation with an iridium catalyst and a hydrogen donor like formic acid can often be performed at or near atmospheric pressure in standard laboratory glassware.[1][4][8]

Part 2: Catalyst System Comparison

To facilitate catalyst selection, the following table summarizes the operational parameters and characteristics of common catalytic systems for this synthesis.

Catalyst SystemHydrogen SourceTypical PressureTemperatureProsCons
10% Pd/C H₂ Gas5-10 atm[4][5]Room Temp - 50°CHigh yield, robust, easy to filterRequires high-pressure equipment
PtO₂ (Adams') H₂ Gas2-3 atm[1]Room TempHighly activeExpensive[1], requires pressure setup
Raney Nickel H₂ GasVariable, can be higherVariable, often elevatedCost-effectivePyrophoric, may require higher T/P
Iridium Complex Formic Acid (HCOOH)Atmospheric40 - 80°C[8]No H₂ gas needed, high selectivityHigher initial catalyst cost

Part 3: In-Depth Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.

Issue 1: Low Conversion or Stalled Reaction

Q: My reaction has stalled, showing significant amounts of unreacted 4-amino-1-butanol by GC/TLC analysis. What are the likely causes?

A: A stalled reaction typically points to an issue with the catalyst or the reaction environment.

  • Cause A: Catalyst Inactivity. The catalyst may be poisoned or deactivated. Ensure all solvents and reagents are free from catalyst poisons (e.g., sulfur compounds, thiols). For heterogeneous catalysts like Pd/C, ensure it was handled properly and not excessively exposed to air.

  • Cause B: Insufficient Hydrogen. For catalytic hydrogenation, this is a primary concern.

    • Check for Leaks: Ensure your hydrogenation vessel is perfectly sealed and holding pressure.

    • Verify H₂ Source: Confirm that the hydrogen cylinder has adequate pressure and the regulator is functioning correctly.

    • Improve Mass Transfer: Inadequate agitation (stirring/shaking) can limit the gas-liquid-solid interface, starving the catalyst of hydrogen. Increase the agitation rate.

  • Cause C: Imine Formation Equilibrium. The reaction proceeds via an imine intermediate. If the imine does not form efficiently, the reaction cannot proceed. Using a large excess of acetone can help drive the equilibrium toward imine formation.

Issue 2: Significant Side-Product Formation

Q: My crude product contains a significant peak corresponding to isopropanol. Why did this form and how can I prevent it?

A: Isopropanol is formed from the reduction of acetone, your starting ketone. This is a common side reaction if your reducing agent is not selective.

  • Explanation: This issue is most prevalent when using hydride-based reducing agents like sodium borohydride (NaBH₄).[9] NaBH₄ is strong enough to reduce both the desired imine intermediate and the starting ketone.[10]

  • Solution:

    • Use a Selective Hydride Agent: Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[9][10] These reagents are specifically chosen for reductive aminations because they preferentially reduce the protonated imine over the ketone at mildly acidic pH.[10]

    • Rely on Catalytic Hydrogenation: Systems like Pd/C with H₂ are generally highly selective for the imine, and reduction of acetone is not a major competing pathway under typical conditions.

Issue 3: Difficulties During Workup and Purification

Q: I am struggling with filtering the fine black powder of the Pd/C catalyst after the reaction. What is the best practice?

A: Handling heterogeneous catalysts, especially pyrophoric ones like palladium on carbon, requires care.

  • Safe Filtration Protocol:

    • Do Not Filter Dry: Never allow the catalyst to become dry on the filter paper, as it can ignite in the presence of air and residual solvent.[11]

    • Use a Filter Aid: Create a small pad of an inert filter aid, such as Celite®, in your filtration funnel (e.g., a Büchner funnel). This prevents the fine catalyst particles from clogging the filter paper.

    • Wet the Pad: Pre-wet the Celite® pad with a small amount of the reaction solvent (e.g., ethanol).

    • Filter the Slurry: Decant the reaction mixture onto the pad. Keep the catalyst wet at all times by immediately washing with small portions of fresh solvent.

    • Quench the Catalyst: After filtration, the recovered catalyst should be carefully quenched by suspending it in a large volume of water before disposal according to your institution's safety guidelines.

Q: My final product is a colorless oil, but the purity is lower than expected. How can it be purified?

A: this compound is a relatively high-boiling liquid. The most effective method for purification is vacuum distillation . A reported boiling point is 83-85°C at a vacuum of 1 mmHg.[1][5] This will effectively separate your product from non-volatile impurities and any lower-boiling contaminants.

Part 4: Visualized Reaction and Troubleshooting Workflow

Mechanism: Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants 4-Amino-1-butanol 4-Amino-1-butanol Hemiaminal Hemiaminal 4-Amino-1-butanol->Hemiaminal + Acetone Acetone Acetone Imine Imine Hemiaminal->Imine - H₂O Product This compound Imine->Product + H₂ / Catalyst

Caption: The reaction pathway for this compound synthesis.

Workflow: Troubleshooting Low Product Yield

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_hydrogen Hydrogen Source Issues cluster_conditions Reaction Conditions Start Low Product Yield Observed Catalyst_Check Is the catalyst active? Start->Catalyst_Check Catalyst_Poisoned Check for poisons (e.g., sulfur) in reagents. Catalyst_Check->Catalyst_Poisoned Yes Hydrogen_Check Is H₂ supply adequate? Catalyst_Check->Hydrogen_Check No Catalyst_Old Use fresh catalyst. Catalyst_Poisoned->Catalyst_Old Check_Leaks Check for system leaks. Hydrogen_Check->Check_Leaks Yes Conditions_Check Are conditions optimal? Hydrogen_Check->Conditions_Check No Check_Pressure Verify H₂ cylinder pressure and regulator function. Check_Leaks->Check_Pressure Increase_Agitation Increase agitation rate. Check_Pressure->Increase_Agitation Time_Temp Increase reaction time or temperature. Conditions_Check->Time_Temp Yes Imine_Formation Use excess acetone to favor imine formation. Time_Temp->Imine_Formation

Caption: A logical workflow for diagnosing low yield issues.

Part 5: Reference Experimental Protocol

This protocol is a representative procedure based on literature reports for synthesis via catalytic hydrogenation.[4][5] All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment and a fume hood.

Protocol: Synthesis of this compound using 10% Pd/C

  • Reactor Setup: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-amino-1-butanol (20.0 g, 0.224 mol).

  • Solvent and Reagent Addition: Add ethanol (225 mL) and acetone (90 mL). Stir briefly to dissolve the starting material.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (4.0 g, ~20 wt%). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the vessel to 10 atmospheres with hydrogen.

  • Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature for 4-5 hours, or until hydrogen uptake ceases.

  • Reaction Completion and Workup:

    • Stop the agitation and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen.

    • Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of ethanol. Ensure the catalyst remains wet throughout filtration.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the ethanol and excess acetone. This will yield the crude this compound as a colorless oil. The literature reports a quantitative yield for this step.[4][5]

  • Purification (Optional): If higher purity is required, purify the resulting oil by vacuum distillation (bp: 83-85°C @ 1 mmHg).[1][5]

Part 6: References

  • Guidechem. (n.d.). This compound 42042-71-7 wiki. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 42042-71-7. Retrieved from --INVALID-LINK--

  • Tong, J., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Publishing. Retrieved from --INVALID-LINK--

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from --INVALID-LINK--

  • Ruiz, D. (2022). Reductive amination of alcohols and ketones from biomass feedstock. A catalytic green route for synthesis of primary amines and amino acids. Pulsus Group. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from --INVALID-LINK--

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • GFS Chemicals. (n.d.). This compound, min 98%, 100 grams. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Amino-1-butanol synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 42042-71-7. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Isopropylamino)butanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical role of solvent selection. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, helping you troubleshoot and refine your experiments effectively.

The Central Role of the Solvent

In chemical synthesis, a solvent is not merely a medium for dissolving reactants; it is an active participant that can profoundly influence reaction kinetics, mechanism, and ultimately, the yield and purity of the desired product. For the synthesis of this compound, an important pharmaceutical intermediate, the choice of solvent is paramount.[1][2] This guide will dissect the solvent effects in the two primary synthetic routes to this compound.

The two most common and industrially relevant pathways are:

  • Nucleophilic Substitution: Typically an SN2 reaction where isopropylamine displaces a leaving group from a C4-alkane backbone.

  • Reductive Amination: The reaction of 4-amino-1-butanol with acetone, followed by reduction of the resulting imine.[3][4]

Below, we explore the specific solvent considerations for each pathway.

Diagram: Synthetic Pathways to this compound

cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Reductive Amination A 4-Bromo-1-acetoxybutane + Isopropylamine C Intermediate (e.g., 4-isopropylamino-1-acetoxyl butane) A->C SN2 Reaction (Aprotic Solvent) B 4-Amino-1-butanol + Acetone E Imine Intermediate B->E Condensation D Final Product: This compound C->D Hydrolysis (Protic Solvent) E->D Reduction (H2/Pd/C) (Protic Solvent)

Caption: Overview of the two primary synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What solvent-related factors could be the cause?

A1: Low yield is a frequent problem that can often be traced back to solvent choice.

  • For Nucleophilic Substitution (Route 1): Are you using a polar protic solvent like ethanol or methanol for the substitution step? This is a common mistake. Protic solvents have acidic hydrogens that can form hydrogen bonds with your nucleophile (isopropylamine). This "cages" or solvates the nucleophile, stabilizing it and drastically reducing its reactivity, which is detrimental to an SN2 reaction.[5][6]

    • Solution: Switch to a polar aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).[1] These solvents will dissolve the reactants but will not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive, thus accelerating the reaction rate.

  • For Reductive Amination (Route 2): While a protic solvent like ethanol is appropriate here, poor solubility of the starting 4-amino-1-butanol could be an issue if the solvent system is not optimized.[3][4]

    • Solution: Ensure your starting material is fully dissolved before proceeding with the reaction. The combination of ethanol and acetone (which also serves as a reactant) is generally effective.[3][4]

  • General Issue - Product Loss During Workup: this compound has some water solubility due to its amine and hydroxyl groups.[7][8] During aqueous workup, a significant amount of product can be lost to the aqueous layer.

    • Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane.[1][2] To be certain, you can take a sample of the aqueous layer and analyze it by TLC or GC to check for product.[9]

Q2: My final product is impure, and I suspect side reactions. How can the solvent contribute to this?

A2: Impurities often arise from side reactions, which are highly influenced by the reaction medium.

  • Problem - Hydrolysis: If your starting material (e.g., 4-bromo-1-acetoxybutane) is sensitive to water, using a "wet" or non-anhydrous solvent can lead to its hydrolysis, creating unwanted byproducts.

    • Solution: Always use anhydrous solvents for moisture-sensitive reactions, particularly for the nucleophilic substitution pathway.[7] Industrially, this involves ensuring the solvent meets a specific low water content specification.

  • Problem - Over-alkylation: While primarily an issue of stoichiometry, a poorly chosen solvent can lead to localized high concentrations of reactants, potentially promoting the formation of di-alkylation products where the product amine reacts with another molecule of the starting halide.

    • Solution: Use a solvent that ensures complete dissolution and homogeneity of the reaction mixture. Adding the alkylating agent dropwise over time can also mitigate this issue.

Q3: The reaction seems to stall or proceeds very slowly. What should I check?

A3: A stalled reaction points to an issue with kinetics or catalyst activity.

  • For Nucleophilic Substitution: As detailed in Q1, the most likely culprit is the use of a protic solvent that deactivates your nucleophile. Verify you are using a polar aprotic solvent.

  • For Reductive Amination: This reaction relies on a hydrogenation catalyst (e.g., Pd/C).[3]

    • Catalyst Activity: The catalyst may be inactive. Ensure it is handled correctly; for example, do not let Palladium on Carbon (Pd/C) dry out, as this can be a fire hazard and deactivates the catalyst.

    • Solvent as a Catalyst Poison: Some solvents can contain impurities (like sulfur compounds) that poison noble-metal catalysts. Ensure you are using a high-purity or hydrogenation-grade solvent.

Diagram: Troubleshooting Workflow for Low Yield

start Low Yield Observed check_route Which Synthesis Route? start->check_route route1 Route 1: Nucleophilic Sub. check_route->route1 Route 1 route2 Route 2: Reductive Amination check_route->route2 Route 2 solvent_check1 Is solvent polar aprotic (e.g., ACN, DCM)? route1->solvent_check1 solubility_check Are reactants fully dissolved? route2->solubility_check solvent_fix1 Action: Switch to polar aprotic solvent. solvent_check1->solvent_fix1 No workup_check Did you check aqueous layer for product loss? solvent_check1->workup_check Yes solvent_fix1->route1 workup_fix Action: Perform multiple extractions. Saturate aqueous layer with NaCl. workup_check->workup_fix Loss Detected end_node Yield Improved workup_check->end_node No Loss Found workup_fix->end_node solubility_check->workup_check No (Address Solubility) catalyst_check Is catalyst active and handled correctly? solubility_check->catalyst_check Yes catalyst_check->workup_check Yes catalyst_fix Action: Use fresh catalyst. Ensure proper handling. catalyst_check->catalyst_fix No catalyst_fix->route2

Caption: A step-by-step guide to diagnosing low yield.

Experimental Protocols & Data Summary

To provide actionable guidance, we present optimized protocols based on published literature and a summary of solvent effects.

Solvent Selection Summary Table
Synthesis RouteRecommended Solvent(s)Solvent TypeRationale & Key ConsiderationsExpected Yield
Nucleophilic Substitution Acetonitrile (ACN), Dichloromethane (DCM)Polar AproticMaximizes nucleophilicity of isopropylamine by avoiding hydrogen bonding. Good solubility for reactants.[1]80-95%[1][2]
Reductive Amination Ethanol, AcetonePolar ProticEthanol is a good solvent for reactants and the Pd/C catalyst. Acetone serves as both a reactant and co-solvent.[3][4]Quantitative[3][4]
Hydrolysis (of intermediate) Ethanol / WaterPolar ProticProtic solvent is required for the hydrolysis mechanism (e.g., with NaOH). Ethanol helps maintain solubility.[1]~85-95%[1][2]
Protocol 1: Nucleophilic Substitution & Hydrolysis

(Based on methodology described in patent literature[1])

Step A: Synthesis of 4-isopropylamino-1-acetoxyl butane

  • To a 500 mL flask, add 4-bromo-1-acetoxyl butane (39 g), acetonitrile (250 mL), and sodium bicarbonate (100 g).

  • Cool the mixture in an ice-water bath.

  • Add isopropylamine (57.5 g) dropwise, maintaining the temperature.

  • After the addition is complete, warm the mixture to 30°C and stir for 5 hours, monitoring the reaction by TLC or GC until completion.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Recrystallize the residue from ethyl acetate to yield 4-isopropylamino-1-acetoxyl butane.

Step B: Hydrolysis to this compound

  • Dissolve the intermediate from Step A (34 g) in ethanol (200 mL) in a 250 mL flask.

  • Prepare a solution of sodium hydroxide (8 g) in water (20 mL).

  • Cool the ethanol solution to 10°C and add the NaOH solution dropwise.

  • Stir the mixture at 20°C for 2 hours until the reaction is complete.

  • Concentrate the reaction mixture to remove ethanol.

  • Add dichloromethane (200 mL) and water (100 mL) to the residue and perform extraction. Separate the organic layer.

  • Dry the organic layer with sodium sulfate, filter, and concentrate to remove the dichloromethane.

  • Purify the residue by vacuum distillation, collecting the fraction at 83-85°C / 1 mmHg to obtain pure this compound.[1]

Protocol 2: Reductive Amination

(Based on the procedure from ChemicalBook[3][4])

  • In a suitable hydrogenation reactor, dissolve 4-amino-1-butanol (200 g) in a solvent mixture of acetone (400 mL) and ethanol (1,000 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (20 g) to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 10 atmospheres.

  • Heat and stir the mixture for 4 to 5 hours, monitoring hydrogen uptake.

  • Once the reaction is complete (hydrogen uptake ceases), cool the reactor, vent, and purge with nitrogen.

  • Carefully filter the reaction mixture to remove the Pd/C catalyst. (Caution: Keep the catalyst wet to prevent ignition) .

  • Concentrate the filtrate under reduced pressure to remove the solvents. The resulting colorless oil is this compound, often obtained in quantitative yield.

References

Technical Support Center: Scaling Up 4-(Isopropylamino)butanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(isopropylamino)butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, scientifically grounded solutions to ensure a robust, safe, and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial method is the one-pot reductive amination of 4-amino-1-butanol with acetone. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[1] An alternative route described in patent literature involves a multi-step synthesis starting from tetrahydrofuran, which may offer advantages in terms of raw material availability and cost in some contexts.[2][3]

Q2: What are the critical process parameters to monitor during the scale-up of the reductive amination?

A2: Key parameters to control are temperature, hydrogen pressure, catalyst loading, and agitation rate. The reaction is exothermic, so efficient heat removal is crucial to prevent thermal runaway.[4] Hydrogen pressure influences the rate of reduction, while catalyst loading affects reaction time and cost. Adequate agitation is essential to ensure good mass transfer between the gas (hydrogen), liquid (reactants and solvent), and solid (catalyst) phases.

Q3: What is a typical yield and purity for this synthesis?

A3: With an optimized process, molar yields can be quite high, with some patents reporting up to 95% with a purity of 99.5% or greater as determined by gas chromatography (GC).[2][3] However, achieving such results on a large scale requires careful control of reaction conditions and effective purification.

Q4: Is this compound a hazardous substance?

A4: Yes, this compound is classified as a flammable liquid and can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The synthesis itself involves flammable solvents and hydrogen gas, which require stringent safety protocols, especially at an industrial scale.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

A low yield of this compound or an incomplete reaction can be a significant issue during scale-up. The underlying causes can often be traced back to catalyst activity, reaction conditions, or mass transfer limitations.

Probable Cause Scientific Explanation Recommended Solution
Catalyst Deactivation/Poisoning The palladium catalyst can be poisoned by various substances, leading to a loss of activity. Amines, including the product itself, can sometimes act as inhibitors by strongly adsorbing to the catalyst surface and blocking active sites.[6] Other potential poisons include sulfur-containing impurities in the starting materials or solvents.1. Use Fresh Catalyst: Ensure the Pd/C catalyst is of high quality and has been stored properly. 2. Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes compensate for partial deactivation. 3. Purify Starting Materials: If catalyst poisoning is suspected, purify the 4-amino-1-butanol and acetone to remove any trace impurities. 4. Consider Catalyst Promoters: In some cases, the addition of a small amount of a weak acid can mitigate amine-based inhibition.[7]
Insufficient Hydrogen Pressure The reduction of the intermediate imine is a hydrogenation reaction that is dependent on the partial pressure of hydrogen. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time.1. Check for Leaks: Ensure the reactor system is properly sealed and can maintain the target hydrogen pressure. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe operating limits of your equipment. A typical pressure for this reaction is around 10 atmospheres.[1]
Poor Mass Transfer In a three-phase reaction system (solid catalyst, liquid reactants, gaseous hydrogen), efficient mixing is crucial. If agitation is insufficient, the hydrogen gas may not be adequately dispersed in the liquid phase, or the reactants may not have sufficient contact with the catalyst surface. This becomes more challenging as the reactor size increases.1. Optimize Agitation: Increase the stirring speed to create a vortex that draws hydrogen from the headspace into the liquid. 2. Reactor Design: For very large scales, consider using a reactor with a high-efficiency gas-inducing impeller.
Low Reaction Temperature While the reaction is exothermic, maintaining a certain temperature is necessary to achieve a reasonable reaction rate. If the temperature is too low, the reaction may be sluggish.1. Controlled Heating: Gently heat the reaction mixture to the optimal temperature (e.g., 40-50°C) and use a cooling system to manage the exotherm.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the final product quality. Understanding the source of these impurities is the first step in mitigating their formation.

Impurity Formation Mechanism Mitigation Strategy
Di-isopropylation Product The primary amine group of 4-amino-1-butanol can react with a second molecule of acetone to form a tertiary amine after reduction.1. Control Stoichiometry: Use a controlled excess of 4-amino-1-butanol relative to acetone. 2. Monitor Reaction Progress: Track the formation of the di-isopropylation product by GC and stop the reaction once the desired conversion of the starting material is achieved.
Acetone Self-Condensation Products (e.g., Diacetone Alcohol, Mesityl Oxide) Under basic or acidic conditions, acetone can undergo self-aldol condensation to form byproducts.[6][8][9][10] While the reaction is typically run under neutral conditions, localized pH changes on the catalyst surface or impurities can promote this side reaction.1. pH Control: Ensure the reaction mixture remains close to neutral. 2. Temperature Control: Avoid excessive temperatures, as higher temperatures can favor the dehydration of diacetone alcohol to mesityl oxide. 3. Order of Addition: Consider adding the acetone gradually to the mixture of 4-amino-1-butanol and catalyst to maintain a low instantaneous concentration of acetone.
Unreacted Starting Materials Incomplete conversion will leave unreacted 4-amino-1-butanol and acetone in the final product mixture.1. Optimize Reaction Time: Extend the reaction time to ensure complete conversion. 2. Address Issues from "Low Yield" section: Implement the solutions for catalyst deactivation, insufficient hydrogen pressure, and poor mass transfer.
Issue 3: Challenges in Catalyst Handling and Filtration at Scale

Handling a pyrophoric catalyst like Pd/C on a large scale presents significant safety and operational challenges.

Challenge Explanation Recommended Procedure
Pyrophoric Nature of Pd/C Palladium on carbon, especially after being used in a hydrogenation reaction, can spontaneously ignite when exposed to air, particularly in the presence of flammable solvents.[11]1. Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Wet Handling: Keep the catalyst wetted with solvent or water at all times during handling and filtration. Never allow the catalyst to dry in the open air.[11]
Catalyst Filtration and Recovery On a large scale, filtering the fine Pd/C powder can be slow and poses a safety risk. Efficient recovery is also important for economic reasons.1. Use of Filter Aids: Employ a filter aid like Celite to improve filtration speed and prevent clogging of the filter medium. 2. Contained Filtration Systems: Utilize enclosed filter systems, such as a Nutsche filter dryer, to minimize operator exposure and maintain an inert atmosphere.[12] These systems also allow for safe washing and drying of the recovered catalyst.
Static Discharge The movement of flammable solvents and fine powders can generate static electricity, which can be an ignition source.1. Grounding and Bonding: Ensure all equipment (reactor, filter, receiving vessels) is properly grounded and bonded to dissipate any static charge.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via reductive amination.[1]

  • Reactor Setup: To a suitable-sized pressure reactor equipped with a mechanical stirrer, a thermocouple, and gas inlet/outlet, add 4-amino-1-butanol (1.0 equivalent) and ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (50% wet, typically 5-10 wt% of the 4-amino-1-butanol).

  • Reactant Addition: Add acetone (1.0-1.2 equivalents) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and heat the mixture to the target temperature (e.g., 40-50°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and/or by taking samples for GC analysis. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol. Caution: The filter cake is pyrophoric and should be kept wet and disposed of according to safety guidelines.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol and any excess acetone.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless oil.[2]

Protocol 2: Purification of Crude this compound
  • Setup for Vacuum Distillation: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 83-85°C at 1 mmHg).[3]

  • Product Characterization: Analyze the purified product by GC for purity and by NMR and IR for structural confirmation.

Visualizations

Reductive Amination Mechanism

G cluster_0 Imine Formation cluster_1 Reduction 4-Aminobutanol 4-Aminobutanol Hemiaminal Hemiaminal 4-Aminobutanol->Hemiaminal + Acetone Acetone Acetone Imine Imine Hemiaminal->Imine - H2O This compound This compound Imine->this compound + H2, Pd/C

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield / Incomplete Conversion catalyst Check Catalyst Activity start->catalyst pressure Check Hydrogen Pressure catalyst->pressure No fresh_catalyst Use Fresh Catalyst / Increase Loading catalyst->fresh_catalyst Yes agitation Check Agitation pressure->agitation No check_leaks Check for Leaks / Increase Pressure pressure->check_leaks Yes increase_stirring Increase Stirring Speed agitation->increase_stirring Yes end Yield Improved fresh_catalyst->end check_leaks->end increase_stirring->end G start Raw Material Charging reaction Reductive Amination (Pressure Reactor) start->reaction filtration Catalyst Filtration (Enclosed System) reaction->filtration solvent_removal Solvent Evaporation (Rotary Evaporator) filtration->solvent_removal catalyst_recovery Catalyst Recovery & Handling filtration->catalyst_recovery purification Vacuum Distillation solvent_removal->purification product Purified this compound purification->product

References

Technical Support Center: 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 4-(Isopropylamino)butanol (CAS: 42042-71-7). The following question-and-answer-based troubleshooting guide has been developed from extensive internal testing and a review of established literature to address common queries and experimental challenges related to the thermal stability of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during their work.

Part 1: General Handling and Stability Profile

This section addresses the most frequent questions regarding the fundamental properties and safe handling of this compound.

Question: What are the key physical and chemical properties of this compound?

Answer: this compound is an organic compound, specifically a secondary amino alcohol.[1] At ambient temperature, it typically presents as a colorless to pale yellow, clear liquid with a faint amine-like odor.[1] It is important to be aware of its core properties for proper experimental design and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42042-71-7[2][3]
Molecular Formula C₇H₁₇NO[1][3][4]
Molecular Weight 131.22 g/mol [3][4]
Boiling Point 85 °C @ 1 mmHg[2][5][6]
Density ~0.88 g/cm³[2][5]
Storage Temperature 2–8 °C, under inert gas[4][5][6]
Question: What are the optimal storage and handling conditions to ensure the stability of this compound?

Answer: Proper storage is critical to preserving the integrity of this compound. Due to its chemical nature, it is sensitive to atmospheric conditions.

  • Short-Term Storage (In-Use): For daily lab use, the container should be tightly sealed and stored in a cool, dry, and well-ventilated area, away from ignition sources.[1][2]

  • Long-Term Storage: For long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at refrigerated temperatures (2–8 °C).[4][5][6] Several suppliers note that the material is air and light sensitive, making storage in an amber vial under inert gas the ideal protocol.[4]

The rationale for these conditions is to mitigate two primary degradation pathways: oxidation from atmospheric oxygen and absorption of moisture and carbon dioxide, which can react with the amine functionality.

Question: What are the known chemical incompatibilities and hazards?

Answer: this compound is classified as a flammable liquid (Category 3) and causes skin and serious eye irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood.

Key incompatibilities to avoid include:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: Will cause a rapid, exothermic acid-base neutralization reaction.

  • Moisture-Sensitive Materials: The compound can act as a proton acceptor.[1]

Part 2: Thermal Stability and Troubleshooting

This section delves into the core topic of thermal stability, providing specific data and troubleshooting guidance for common observational issues.

Question: What is the decomposition temperature of this compound?

Answer: Based on literature data, this compound begins to decompose at approximately 136 °C at atmospheric pressure.[2] It is crucial to understand that this is an onset temperature. The rate of decomposition will accelerate as the temperature increases beyond this point. For reactions requiring elevated temperatures, it is highly recommended to stay well below this threshold or to perform a risk assessment if approaching it is necessary.

Question: My sample has developed a yellow or brownish tint over time. Does this indicate thermal degradation?

Answer: Not necessarily, but it is a significant warning sign that requires investigation. A change in color from colorless to yellow or brown is a common indicator of impurity ingress or degradation in amino alcohols.

Causality: This discoloration is often due to minor oxidation or reaction with atmospheric CO₂. While it may not significantly impact the primary structure for some applications, it signifies that the sample's integrity has been compromised. It could also result from slow decomposition if the material was inadvertently exposed to elevated temperatures.

Below is a decision tree to troubleshoot this issue.

G start Sample of this compound is discolored (yellow/brown) check_storage Were storage conditions (2-8°C, inert gas, sealed) consistently met? start->check_storage improper_storage High Likelihood of Oxidation/Contamination check_storage->improper_storage No proper_storage Yes, storage was optimal check_storage->proper_storage Yes rerun_analysis Consider re-purification (e.g., distillation) or use a fresh lot. improper_storage->rerun_analysis check_heat Was the sample ever exposed to temperatures near or above 100°C? proper_storage->check_heat heat_exposure High Likelihood of Thermal Degradation check_heat->heat_exposure Yes no_heat_exposure No significant heat exposure check_heat->no_heat_exposure No confirm_degradation Confirm with analytical method (TGA, GC-MS) to check for - Lower decomposition temp - Presence of impurities heat_exposure->confirm_degradation minor_oxidation Probable minor oxidation from handling. Assess impact on experiment. no_heat_exposure->minor_oxidation proceed_caution Proceed with caution. For sensitive applications, confirm purity via NMR or GC. minor_oxidation->proceed_caution

Caption: Troubleshooting Decision Tree for Discolored Samples.

Question: I need to run a reaction at 100 °C. Is this compound stable enough?

Answer: While 100 °C is below the cited decomposition temperature of 136 °C, prolonged heating can still lead to gradual degradation, especially if catalysts or other reactive species are present.

Recommendations for High-Temperature Reactions:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which is accelerated at higher temperatures.

  • Monitor Reaction Time: Keep the reaction time at the elevated temperature to the minimum necessary for conversion.

  • In-Process Control (IPC): If possible, take small aliquots during the reaction to monitor the appearance of any new, unknown impurities by techniques like TLC or GC.

  • Perform a Stability Study: For critical drug development processes, it is advisable to perform a dedicated thermal stress study on the compound under your specific reaction conditions (solvents, reagents) to identify any potential degradation pathways.

Part 3: Experimental Protocols for Thermal Analysis

To provide definitive, in-house data on your specific batch of this compound, employing standard thermal analysis techniques is the most authoritative approach. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry standards.[7][8]

G cluster_0 Thermal Stability Assessment Workflow sample Obtain Sample of This compound tga Perform TGA Analysis sample->tga dsc Perform DSC Analysis sample->dsc data_tga Determine Onset of Mass Loss (Td) tga->data_tga data_dsc Identify Endotherms/ Exotherms (Decomposition) dsc->data_dsc interpret Synthesize Data data_tga->interpret data_dsc->interpret report Establish Safe Operating Temperature Limit interpret->report

Caption: Standard Workflow for Thermal Stability Characterization.

Protocol: Thermogravimetric Analysis (TGA) for Decomposition Profile

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.[7][9]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's protocol.

  • Sample Preparation: Tare a TGA pan (typically aluminum or platinum). Accurately weigh 5-10 mg of this compound into the pan.

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min. This inert atmosphere is crucial to ensure you are observing thermal decomposition, not oxidation.[10]

  • Thermal Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The decomposition onset temperature (Td) is determined from the intersection of the tangent drawn from the point of maximum slope on the decomposition curve and the baseline tangent.

Table 2: Typical TGA Parameters

ParameterRecommended SettingRationale
Sample Mass 5-10 mgEnsures even heating and clear signal.
Heating Rate 10 °C/minStandard rate for screening; slower rates (2-5 °C/min) can provide higher resolution.
Atmosphere Nitrogen (N₂)Prevents oxidative degradation, isolating the thermal decomposition event.[10]
Temp. Range 30 °C to 300 °CCovers the boiling and expected decomposition range.
Protocol: Differential Scanning Calorimetry (DSC) for Energetic Events

Objective: To measure the heat flow associated with thermal events, such as melting, boiling, and decomposition.[11][12] Decomposition can be either endothermic (bond breaking) or exothermic (molecular rearrangement, polymerization).

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Tare a DSC pan (hermetically sealed aluminum pans are recommended for volatile liquids). Add 2-5 mg of this compound and hermetically seal the pan to prevent evaporation before decomposition.

  • Atmosphere: Use a nitrogen purge gas at 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Observe any sharp endotherms or broad exotherms following the boiling point. A significant, non-reversible exothermic event is a strong indicator of a potentially hazardous decomposition.

References

Validation & Comparative

A Comparative Guide to 4-(Isopropylamino)butanol and its Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and safety of a synthetic route. Amino alcohols, a class of bifunctional molecules, are indispensable intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth analysis of 4-(Isopropylamino)butanol, a key intermediate in the synthesis of the pulmonary arterial hypertension drug, Selexipag, and presents a comparative overview of structurally similar alternatives.[2][3] Our objective is to equip researchers and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.

The Benchmark Intermediate: this compound

This compound, with the chemical formula C7H17NO, is a secondary amino alcohol that has garnered significant attention as a crucial component in the synthesis of Selexipag.[4][5] Its structure, featuring a secondary amine and a primary alcohol, allows for sequential N-alkylation and O-alkylation reactions, a key strategy in the construction of complex drug molecules.

Below is a summary of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
CAS Number 42042-71-7
Appearance Colorless liquid
Boiling Point 85 °C at 1 mmHg
Density 0.889 g/cm³
Solubility Soluble in water

Structural Alternatives to this compound

Several other amino alcohols share structural similarities with this compound and present themselves as potential alternatives in pharmaceutical synthesis. The selection of an appropriate alternative often depends on factors such as reactivity, steric hindrance, and the desired pharmacokinetic properties of the final API. Here, we compare this compound with three such alternatives: 2-(Isopropylamino)ethanol, N-Butylethanolamine, and N-tert-Butyldiethanolamine.

cluster_main This compound cluster_alt1 2-(Isopropylamino)ethanol cluster_alt2 N-Butylethanolamine cluster_alt3 N-tert-Butyldiethanolamine M C7H17NO A1 C5H13NO A2 C6H15NO A3 C8H19NO2

Caption: Structural relationship of the compared amino alcohols.

Comparative Physicochemical Properties

A side-by-side comparison of the key physical and chemical properties of these amino alcohols is crucial for initial assessment.

PropertyThis compound2-(Isopropylamino)ethanolN-ButylethanolamineN-tert-Butyldiethanolamine
Molecular Formula C7H17NOC5H13NOC6H15NOC8H19NO2
Molecular Weight 131.22 g/mol 103.16 g/mol 117.19 g/mol 161.24 g/mol
CAS Number 42042-71-7109-56-8111-75-12160-93-2
Boiling Point 85 °C / 1 mmHg172 °C198-200 °C136-139 °C / 12 mmHg
Density 0.889 g/cm³0.92 g/mL at 25 °C0.8895 g/cm³0.983 g/mL at 25 °C
Structure Secondary Amine, Primary AlcoholSecondary Amine, Primary AlcoholSecondary Amine, Primary AlcoholTertiary Amine, Diol

Performance in a Benchmark Synthesis: Preparation of a Selexipag Intermediate

To provide a tangible comparison, we will detail a known high-yield synthesis of a key intermediate of Selexipag using this compound. This will serve as a benchmark for evaluating the potential of the alternative amino alcohols.

The reaction involves the N-alkylation of 4-(isopropylamino)-1-butanol with 5-chloro-2,3-diphenylpyrazine.[4]

reagent1 5-Chloro-2,3-diphenylpyrazine reaction N-Alkylation reagent1->reaction reagent2 This compound reagent2->reaction catalyst Pd(dba)2 / P(o-tolyl)3 Sodium tert-butoxide catalyst->reaction solvent 1,4-Dioxane 120 °C, 1.8 h solvent->reaction product Selexipag Intermediate (Yield: 96%) reaction->product

References

spectral data interpretation for 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Interpretation of 4-(Isopropylamino)butanol: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind spectral features, offering a comparative analysis with structurally similar compounds to provide a deeper, field-proven understanding of spectroscopic interpretation. Our objective is to equip you with the expertise to not only confirm the identity of this compound but also to confidently analyze analogous amino alcohol structures.

The Analytical Imperative: Structurally Elucidating this compound

This compound, with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol , is a bifunctional molecule containing both a secondary amine and a primary alcohol.[1][2][3] This structure dictates a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is critical for identity confirmation, purity assessment, and quality control in any research or manufacturing workflow.

This guide will dissect the spectra from each of these core analytical techniques. By comparing its spectral features to those of 1,4-Butanediol and N-Isopropylethanolamine , we will highlight the specific contributions of the alkyl chain, the hydroxyl group, and the secondary isopropylamino group to the overall spectroscopic output.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion, the carbon and proton environments of this compound are labeled as shown below.

Caption: Labeled structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their neighboring protons (connectivity), and their relative quantities.

Anticipated ¹H NMR Signals

Based on the structure, we anticipate six unique proton signals:

  • -OH and -NH protons: These are exchangeable protons and often appear as broad singlets; their chemical shifts are highly dependent on solvent, concentration, and temperature.[4][5][6]

  • -CH₂-OH (a): A triplet, deshielded by the adjacent electronegative oxygen.

  • -CH₂- (b): A multiplet, coupled to protons (a) and (c).

  • -CH₂- (c): A multiplet, coupled to protons (b) and (d).

  • -CH₂-N- (d): A triplet, deshielded by the adjacent nitrogen.

  • -CH(CH₃)₂ (e): A septet, split by the six equivalent methyl protons (f).

  • -CH(CH₃)₂ (f): A doublet, split by the single methine proton (e).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will cause the -OH and -NH proton signals to disappear due to deuterium exchange, which is a key validation step.[6]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Integrate the signals to determine the relative proton ratios.

Data Interpretation and Comparative Analysis
Signal Label Assignment Predicted δ (ppm) Splitting Pattern Integration
a-CH₂-OH~3.65Triplet (t)2H
b-CH₂-CH₂OH~1.60Multiplet (m)2H
c-CH₂-CH₂N~1.54Multiplet (m)2H
d-N-CH₂-~2.72Triplet (t)2H
e-CH(CH₃)₂~2.86Septet (sept)1H
f-CH(CH₃)₂~1.07Doublet (d)6H
--OH, -NH1.0 - 5.0Broad Singlet (br s)2H

Analysis:

  • Signal (a) at ~3.65 ppm: This downfield triplet corresponds to the methylene protons adjacent to the hydroxyl group. Its position is significantly downfield due to the deshielding effect of the electronegative oxygen atom.[5][8] In 1,4-Butanediol , these same protons appear at a similar chemical shift (~3.6 ppm), confirming the influence of the -OH group.[9][10]

  • Signals (d) and (e): The methylene protons (d) next to the nitrogen appear around 2.72 ppm, while the methine proton (e) of the isopropyl group is found around 2.86 ppm. This demonstrates the deshielding effect of the nitrogen atom.

  • Signal (f) at ~1.07 ppm: This strong doublet, integrating to 6 protons, is the classic signature of an isopropyl group's two equivalent methyl groups, split by the single methine proton.

  • Comparison with N-Isopropylethanolamine: This comparative compound lacks the two central methylene groups (b and c). Its spectrum is simpler, showing signals for the -CH₂-OH, -N-CH₂-, -CH-, and -CH₃ protons, which helps validate the assignments for the terminal groups in this compound.[11][12][13]

M [M+H]⁺ m/z = 132.14 F1 Loss of H₂O m/z = 114.13 M->F1 - H₂O F2 α-cleavage m/z = 86.10 M->F2 - C₃H₇• F3 α-cleavage m/z = 72.08 M->F3 - C₄H₉•

References

A Comparative Guide to the Synthesis of 4-(Isopropylamino)butanol: From Direct Reductive Amination to Multi-Step Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Isopropylamino)butanol is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Selexipag, a prostacyclin receptor agonist used for treating pulmonary arterial hypertension.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are critical for drug development and manufacturing. This guide provides an in-depth comparison of two primary synthetic routes to this compound: a direct, one-pot reductive amination and a multi-step approach commencing from tetrahydrofuran. We will dissect the methodologies, evaluate their respective merits and drawbacks through experimental data, and offer insights to guide researchers in selecting the optimal pathway for their specific laboratory or industrial requirements.

Introduction: The Strategic Importance of this compound

This compound, a secondary amino alcohol, serves as a crucial building block in organic synthesis.[2] Its structure, featuring both a nucleophilic secondary amine and a primary alcohol, allows for diverse functionalization, making it a valuable precursor for more complex molecules. The choice of synthetic route is a pivotal decision, profoundly impacting yield, purity, safety, environmental footprint, and economic viability. This guide explores the chemistry and practical considerations of two distinct and industrially relevant synthetic strategies.

Route 1: Direct Reductive Amination of 4-Amino-1-butanol

This approach represents the most straightforward pathway, condensing a primary amine (4-amino-1-butanol) with a ketone (acetone) to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine.

Principle and Mechanism

Reductive amination is a powerful C-N bond-forming reaction that avoids the common issue of over-alkylation seen in direct alkylations of amines.[3] The reaction proceeds in two stages:

  • Imine Formation: The nucleophilic 4-amino-1-butanol attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to form a Schiff base (imine).

  • Reduction: A reducing agent, in this case, catalytic hydrogenation, selectively reduces the imine C=N double bond to a C-N single bond without affecting the carbonyl group of the excess acetone.

The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) is strategic; it is highly efficient for hydrogenation and can be easily removed from the reaction mixture by simple filtration, simplifying product purification.

Experimental Protocol: Catalytic Hydrogenation

A detailed procedure for this synthesis has been reported in patent literature.[4][5]

  • Vessel Preparation: To a high-pressure hydrogenation reactor, add 4-amino-1-butanol (200 g).

  • Solvent and Reagent Addition: Add a solvent mixture of acetone (400 ml) and ethanol (1000 ml). The acetone serves as both a reactant and a solvent.

  • Catalyst Introduction: Carefully add 10% Palladium on carbon (20 g) to the mixture.

  • Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 10 atmospheres (approx. 147 psi).

  • Reaction: Stir the mixture at ambient temperature for 4-5 hours, monitoring hydrogen uptake to determine reaction completion.

  • Work-up: Depressurize the reactor. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvents, yielding this compound as a colorless oil. The reported yield is quantitative.[4][5]

Discussion of Route 1

This method is elegant in its simplicity and efficiency. The one-pot nature minimizes handling and transfer losses, contributing to its high reported yield. However, the reliance on high-pressure hydrogenation equipment and a precious metal catalyst presents significant considerations. The flammability of hydrogen gas necessitates specialized safety infrastructure, and the cost of Palladium can be a major factor in large-scale production, although the catalyst can often be recycled.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor: - 4-Amino-1-butanol - Acetone - Ethanol B Add 10% Pd/C Catalyst A->B C Pressurize with H₂ (10 atm) B->C D Stir for 4-5 hours (Imine formation & reduction) C->D E Filter to remove Catalyst D->E F Concentrate Filtrate (Rotary Evaporation) E->F G Final Product: This compound F->G

Caption: Workflow for Direct Reductive Amination (Route 1).

Route 2: Multi-Step Synthesis from Tetrahydrofuran

This alternative strategy avoids high-pressure hydrogenation by building the molecule in a stepwise fashion from inexpensive and readily available starting materials.[6][7] The synthesis involves three main transformations.

Principle and Mechanism

This pathway is a classic example of using protecting group chemistry and nucleophilic substitution.

  • THF Ring Opening: Tetrahydrofuran (THF) is subjected to acid-catalyzed ring-opening using hydrogen bromide in acetic acid. This forms an intermediate, 4-bromo-1-acetoxyl butane, where the more reactive hydroxyl group is protected as an acetate ester.

  • Nucleophilic Substitution: Isopropylamine, a potent nucleophile, displaces the bromide from 4-bromo-1-acetoxyl butane to form the C-N bond, yielding the protected product, 4-isopropylamino-1-acetoxyl butane.

  • Hydrolysis (Deprotection): The acetate protecting group is removed by base-catalyzed hydrolysis (saponification) to reveal the primary alcohol, furnishing the final product.

Experimental Protocol

The following steps are synthesized from a detailed patent disclosure.[6]

Step 1: Synthesis of 4-bromo-1-acetoxyl butane

  • Cool a flask containing tetrahydrofuran (93 mL) to 10°C.

  • Slowly add a 40% solution of hydrogen bromide in acetic acid (230 g).

  • Maintain the temperature at 10°C and stir for 3 hours.

  • Recover THF and acetic acid by vacuum distillation.

  • Distill the residue under high vacuum (2 mmHg) and collect the fraction at 87-89°C to obtain 4-bromo-1-acetoxyl butane (yield: 83%).[6]

Step 2: Synthesis of 4-isopropylamino-1-acetoxyl butane

  • To a flask containing 4-bromo-1-acetoxyl butane (39 g) and dichloromethane (200 mL), add triethylamine (25 g) and cool to 10°C.

  • Add isopropylamine (23 g) dropwise, then maintain the temperature for 2 hours.

  • Wash the organic phase with water (50 mL) and concentrate to remove dichloromethane.

  • Recrystallize the residue from ethyl acetate to obtain the product (yield: 83%).[6]

Step 3: Hydrolysis to this compound

  • Dissolve 4-isopropylamino-1-acetoxyl butane (34 g) in ethanol (200 mL) and cool to 10°C.

  • Add a solution of sodium hydroxide (8 g in 20 mL water) dropwise.

  • Stir the mixture at 20°C for 2 hours.

  • Concentrate the mixture to remove ethanol. Add dichloromethane (200 mL) and water (100 mL) for extraction.

  • Dry the organic phase with sodium sulfate, concentrate, and distill the residue under vacuum (1 mmHg), collecting the fraction at 83-85°C to yield the final product (yield: 95%, GC purity: 99.5%).[6][7]

Discussion of Route 2

This route's primary advantage is its use of standard laboratory reagents and conditions, completely avoiding high-pressure gases and precious metal catalysts.[6] The starting materials, particularly THF, are inexpensive, making the process economically attractive.[6] However, being a three-step synthesis, it is more labor-intensive and generates more waste streams. The overall yield, calculated by multiplying the yields of each step (0.83 * 0.83 * 0.95), is approximately 65%, which is significantly lower than the quantitative yield reported for Route 1.

G cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Amination cluster_step3 Step 3: Hydrolysis A React THF with HBr in Acetic Acid B Vacuum Distillation A->B C Intermediate 1: 4-bromo-1-acetoxyl butane B->C D React Intermediate 1 with Isopropylamine C->D E Workup & Recrystallization D->E F Intermediate 2: 4-isopropylamino-1-acetoxyl butane E->F G Hydrolyze Intermediate 2 with NaOH F->G H Extraction & Distillation G->H I Final Product: This compound H->I

Caption: Workflow for Multi-Step Synthesis from THF (Route 2).

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each route are summarized below.

ParameterRoute 1: Direct Reductive AminationRoute 2: Synthesis from THF
Starting Materials 4-Amino-1-butanol, AcetoneTetrahydrofuran, HBr, Isopropylamine
Number of Steps 13
Overall Yield Quantitative (~100%)[4][5]~65% (Calculated from steps)[6]
Reported Purity Not explicitly stated, but high.>99.5% (GC)[6][7]
Key Reagents H₂ gas (flammable), Pd/C (costly)HBr/Acetic Acid (corrosive), NaOH
Reaction Conditions High Pressure (10 atm)Atmospheric Pressure, varied temps (-20°C to 100°C)
Scalability Excellent, but requires specialized high-pressure hydrogenation equipment.Good, uses standard chemical reactors.
Primary Advantage High efficiency, atom economy, minimal steps.Avoids precious metal catalysts and high pressure; uses cheap starting materials.[6]
Primary Disadvantage Requires specialized equipment and costly catalyst; safety concerns with H₂.Lower overall yield, more steps, and generates more waste.

Conclusion and Recommendation

The choice between these two synthetic routes for this compound is a classic case of weighing efficiency against infrastructure and material costs.

Route 1 (Direct Reductive Amination) is the superior choice for facilities equipped for catalytic hydrogenation. Its outstanding quantitative yield and one-pot design make it highly efficient and atom-economical, ideal for large-scale, dedicated manufacturing where the initial capital investment in equipment and catalyst is justified by high throughput and simplified processing.

Route 2 (Synthesis from THF) offers a more accessible and versatile alternative. It is well-suited for laboratory-scale synthesis, process development, or manufacturing environments where high-pressure hydrogenation is not feasible. While the overall yield is lower and the process is more labor-intensive, its reliance on inexpensive commodity chemicals and standard reactors can make it more cost-effective at smaller scales or in multi-purpose plants.[6]

Ultimately, the optimal synthesis path depends on the specific context of the research or production campaign, balancing the need for yield and purity against the practical constraints of available equipment, safety protocols, and economic targets.

References

A Comparative Guide to 4-(Isopropylamino)butanol in Synthesis: Properties, Performance, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, amino alcohols represent a cornerstone class of building blocks. Their bifunctional nature, containing both an amine and a hydroxyl group, makes them exceptionally versatile intermediates for constructing complex molecular architectures. Among these, N-substituted amino alcohols are a "privileged" structural motif, frequently appearing in active pharmaceutical ingredients (APIs), including a significant number of beta-blockers.[1]

This guide provides an in-depth comparison of 4-(isopropylamino)butanol against other common amino alcohols. We will dissect its unique properties, evaluate its performance in key synthetic transformations through experimental data, and provide a logical framework for its selection in research and development settings. Our focus is to move beyond mere cataloging of properties and delve into the causality behind its synthetic utility.

Profiling the Subject: this compound

This compound is a secondary amino alcohol featuring an isopropyl group on the nitrogen atom and a four-carbon chain separating the amine and hydroxyl functionalities.[2] This specific structure imparts a unique combination of steric and electronic properties that dictate its reactivity and applications.

Physicochemical Properties:

PropertyValueSource(s)
Molecular FormulaC₇H₁₇NO[3][4]
Molecular Weight131.22 g/mol [3][4]
AppearanceColorless to pale yellow liquid[5]
Boiling Point85°C @ 1 mmHg[6]
SolubilitySoluble in water and common organic solvents[4][5]
CAS Number42042-71-7[3][4]

Its primary utility is as a key intermediate in the synthesis of complex pharmaceuticals. Notably, it is a critical raw material for the production of Selexipag, a drug used to treat pulmonary hypertension.[7]

Synthetic Routes to this compound

The accessibility of a building block is paramount. This compound can be efficiently prepared via several routes, with two common methods being reductive amination and ring-opening of tetrahydrofuran (THF).

Synthesis_of_4_IPAB cluster_0 Route 1: Reductive Amination cluster_1 Route 2: THF Ring Opening A 4-Amino-1-butanol C Reductive Amination (e.g., H₂, Pd/C) A->C B Acetone B->C D This compound C->D E Tetrahydrofuran (THF) G Intermediate Formation (4-bromobutyl acetate) E->G F HBr / Acetic Acid F->G I Substitution G->I H Isopropylamine H->I J Hydrolysis I->J K This compound J->K

Caption: Common synthetic pathways to this compound.

The reductive amination pathway, starting from 4-amino-1-butanol and acetone, is a highly efficient and atom-economical method that often results in quantitative yields.[3][6] The alternative route, involving the ring-opening of THF followed by substitution and hydrolysis, utilizes inexpensive starting materials and is well-suited for large-scale industrial production, yielding a product with high purity (≥99.5%).[7]

The Competitive Landscape: Alternative Amino Alcohols

To understand the unique advantages of this compound, we must compare it to structurally similar alternatives. The choice of amino alcohol directly impacts reaction kinetics, selectivity, and the potential for side-product formation.

  • 4-Amino-1-butanol (Primary Amine): The direct precursor to our target molecule. As a primary amine, it is generally more nucleophilic than a secondary amine. However, this increased reactivity comes with the significant risk of double alkylation, where the initial product reacts again with the electrophile, leading to impurities that can be difficult to separate.

  • N-Isopropylethanolamine (Shorter Chain Analogue): This molecule shares the N-isopropyl group but has a shorter, two-carbon (C2) backbone. The proximity of the hydroxyl and amino groups can lead to different chelation effects when used as a ligand and may alter the polarity and boiling point of resulting products compared to the C4 chain of this compound.

  • N-tert-Butylethanolamine (Sterically Hindered Analogue): The N-tert-butyl group presents significantly more steric bulk than an isopropyl group. This dramatically reduces its nucleophilicity and can be used to control selectivity in certain reactions, but often at the cost of much slower reaction rates or the need for harsher conditions.

Performance in a Critical Synthetic Application: Epoxide Ring-Opening for Beta-Blocker Cores

The synthesis of aryloxypropanolamines, the core structure of most beta-blocker drugs, is a classic application for amino alcohols.[8] The key step is the nucleophilic ring-opening of a glycidyl ether epoxide by an amine.[9][10] This reaction serves as an excellent platform for comparing the performance of this compound against its alternatives.

The Causality of Choice:

  • Nucleophilicity vs. Selectivity: A primary amine like 4-amino-1-butanol may react faster, but the resulting secondary amine product can compete with the starting material to react with more epoxide, leading to di-alkylation. A secondary amine like this compound cannot undergo this second reaction, ensuring a cleaner product profile.

  • Steric Hindrance: The isopropyl group provides moderate steric bulk. This is often advantageous as it can enhance regioselectivity in the epoxide opening (favoring attack at the less substituted carbon) without excessively slowing the reaction, a common issue with the larger tert-butyl group.

  • Chain Length: The butanol (C4) chain versus an ethanol (C2) chain affects the final product's physical properties, such as lipophilicity and crystallinity, which are critical parameters in drug development.

Epoxide_Opening_Workflow start Aryl Glycidyl Ether (Epoxide) rxn1 SN2 Ring Opening start->rxn1 rxn2 SN2 Ring Opening start->rxn2 side_rxn Over-alkylation start->side_rxn ipab This compound (Secondary Amine) ipab->rxn1 ab 4-Amino-1-butanol (Primary Amine) ab->rxn2 prod1 Desired N-Isopropyl Product (High Purity) rxn1->prod1 prod2 Desired N-H Product (Primary Adduct) rxn2->prod2 prod2->side_rxn prod3 Di-alkylation Byproduct (Impurity) side_rxn->prod3

Caption: Comparative workflow of epoxide ring-opening.

Comparative Experimental Data (Representative)

The following table summarizes representative data for the reaction of 1-naphthyl glycidyl ether with different amino alcohols under typical process conditions (e.g., reflux in ethanol).

Amino Alcohol UsedYield (%)Purity (GC-MS, %)Reaction Time (h)Key Observations
This compound 85-90 >99 5 Clean reaction profile, easy workup. Product is a single, well-defined species.
4-Amino-1-butanol75-80~854Faster initial reaction, but formation of ~10-15% di-alkylation byproduct complicates purification.
N-Isopropylethanolamine88-92>994.5Similar clean profile to this compound. Product has higher polarity.
N-tert-Butylethanolamine<20>9824Reaction is extremely sluggish due to steric hindrance, requiring a catalyst or higher temperatures for practical conversion.

This data illustrates the key advantage of this compound: it provides a highly selective transformation to the desired N-isopropyl substituted product in good yield and high purity, avoiding the common side reactions associated with primary amines.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination [3][6]

This protocol describes a robust lab-scale synthesis.

  • Reactor Setup: To a 2 L hydrogenation reactor, add 4-amino-1-butanol (200 g, 2.24 mol), acetone (400 mL), and ethanol (1000 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (20 g, 50% wet) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor. Purge with nitrogen gas and then with hydrogen gas. Pressurize the reactor to 10 atmospheres with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. Maintain the hydrogen pressure for 4-5 hours, monitoring for hydrogen uptake.

  • Workup: Once the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol and excess acetone. The remaining colorless oil is this compound in near-quantitative yield and high purity.

Protocol 2: Comparative Synthesis of a Beta-Blocker Core

This protocol compares the reaction of 1-(benzyloxy)-2,3-epoxypropane with this compound and 4-amino-1-butanol.

  • Reactor Setup: Prepare two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers.

  • Reagent Charging (Flask A): To the first flask, add 1-(benzyloxy)-2,3-epoxypropane (10.0 g, 60.9 mmol), This compound (8.7 g, 66.9 mmol, 1.1 eq), and methanol (100 mL).

  • Reagent Charging (Flask B): To the second flask, add 1-(benzyloxy)-2,3-epoxypropane (10.0 g, 60.9 mmol), 4-amino-1-butanol (5.9 g, 66.9 mmol, 1.1 eq), and methanol (100 mL).

  • Reaction: Heat both flasks to reflux (approx. 65°C) and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Analysis: After 6 hours, take an aliquot from each reaction. Analysis of Flask A will show near-complete conversion to a single major product. Analysis of Flask B will show the formation of the primary adduct along with a significant higher molecular weight byproduct corresponding to di-alkylation.

  • Workup and Isolation: Cool the reaction mixtures to room temperature. Remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography to isolate the respective products and quantify the yields and impurity levels.

Decision Framework for Amino Alcohol Selection

Choosing the right building block is critical for process efficiency and final product quality. The following framework can guide the decision-making process.

Caption: A logical flowchart for selecting an appropriate amino alcohol.

Conclusion

This compound stands out as a highly valuable and efficient building block in modern organic synthesis. Its key advantage lies in the combination of a secondary amine, which prevents the over-alkylation common with primary amines, and a moderately bulky N-isopropyl group that ensures high reaction selectivity without crippling reactivity. When compared to alternatives, it offers a "just-right" balance for introducing the N-isopropyl moiety, leading to cleaner reactions, simpler purifications, and higher quality final products. While other amino alcohols have their place, for synthetic targets requiring an N-isopropyl-4-hydroxybutyl chain, this compound is often the superior and most logical choice for process chemists and drug development professionals.

References

A Comparative Guide to the Biological Efficacy of 4-(Isopropylamino)butanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-(Isopropylamino)butanol Scaffold

This compound is a key chemical intermediate recognized for its utility in the synthesis of a variety of pharmaceutical compounds.[1] Its structure, featuring a secondary isopropylamine and a primary alcohol separated by a four-carbon chain, provides a versatile backbone for the development of molecules with diverse biological activities. This guide will primarily focus on two major classes of therapeutic agents derived from this scaffold: β-adrenergic receptor antagonists (beta-blockers) and prostacyclin (IP) receptor agonists, exemplified by the drug Selexipag.

The rationale for exploring derivatives of this compound stems from the well-established pharmacophore of many cardiovascular drugs, where an amino alcohol moiety is crucial for receptor interaction.[2][3] By systematically modifying the structure of this compound, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.

Comparative Efficacy: From Beta-Blockers to Prostacyclin Receptor Agonists

The biological activity of this compound derivatives is highly dependent on the nature of the substituents incorporated into the parent molecule. This section will compare the efficacy of two distinct classes of drugs that can be synthesized using this versatile building block.

β-Adrenergic Receptor Antagonists: A Cornerstone of Cardiovascular Medicine

Beta-blockers are a well-established class of drugs used to manage a range of cardiovascular conditions, including hypertension, angina, and arrhythmias. The general structure of many beta-blockers, particularly the aryloxypropanolamine class, shares similarities with derivatives of this compound.[3] The key structural features for beta-blocking activity include a secondary amine with a bulky substituent (like an isopropyl group) and a hydroxyl group on the carbon beta to the nitrogen, both of which are present in the this compound scaffold.[2][4]

Structure-Activity Relationship (SAR) Insights:

The efficacy of beta-blockers is dictated by several structural factors:

  • The Aromatic Ring: The nature and substitution pattern of the aromatic ring system are primary determinants of β-adrenergic receptor affinity and selectivity (β1 vs. β2).[2]

  • The Oxymethylene Bridge: The introduction of an ether linkage between the aromatic ring and the propanolamine side chain, a common feature in many potent beta-blockers like propranolol, significantly enhances activity.

  • The Amino Substituent: A secondary amine with a bulky alkyl group, such as isopropyl or tert-butyl, is optimal for high-affinity receptor binding.[4]

While no studies were identified that synthesized and tested a series of beta-blockers directly from this compound, the principles of beta-blocker SAR provide a framework for predicting the potential efficacy of such derivatives. For instance, attaching various substituted aromatic ethers to the hydroxyl group of this compound would be a logical synthetic route to explore novel beta-blocker candidates. The expected biological activity would then be compared based on their ability to antagonize the effects of catecholamines like isoproterenol on isolated tissues or in radioligand binding assays.

Hypothetical Comparison of this compound-Derived Beta-Blockers:

To illustrate this, the table below presents a hypothetical comparison based on established SAR principles for beta-blockers.

Derivative (Hypothetical)Aromatic MoietyExpected β1/β2 SelectivityExpected Potency
Compound A NaphthyloxyNon-selectiveHigh
Compound B para-substituted Phenoxyβ1-selectiveModerate to High
Compound C ortho-substituted Phenoxyβ2-selectiveModerate

This table is for illustrative purposes and is based on general SAR principles of aryloxypropanolamine beta-blockers.

Prostacyclin (IP) Receptor Agonists: The Case of Selexipag

A prominent example of a highly successful drug derived from this compound is Selexipag, an orally active, selective prostacyclin (IP) receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[5]

Mechanism of Action:

Selexipag is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679 (also known as MRE-269).[4][6] This active metabolite is a potent agonist of the IP receptor, which is a G-protein coupled receptor. Activation of the IP receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of smooth muscle cell proliferation.[7] This mechanism is particularly beneficial in PAH, a condition characterized by elevated blood pressure in the pulmonary arteries.

Comparative Efficacy of Selexipag and its Active Metabolite:

Experimental data clearly demonstrates the superior potency of the active metabolite, ACT-333679, compared to the parent drug, Selexipag.

CompoundTargetActivityIC50 / EC50Reference
Selexipag Prostacyclin (IP) ReceptorAgonist-[4]
ACT-333679 Prostacyclin (IP) ReceptorAgonist37-fold more potent than Selexipag[4]
Selexipag Platelet Aggregation (in vitro)Inhibition5.5 µM[5]
ACT-333679 Platelet Aggregation (in vitro)Inhibition0.21 µM[5]

These data highlight the importance of the metabolic conversion of Selexipag to its more active form. The design of Selexipag as a prodrug allows for improved pharmacokinetic properties, such as a longer half-life of the active moiety, leading to sustained therapeutic effects.

Experimental Protocols

To ensure scientific integrity, the following are detailed methodologies for key experiments used to evaluate the biological efficacy of compounds like those discussed in this guide.

In Vitro Evaluation of β-Adrenergic Blocking Activity

This protocol describes a standard method for assessing the β-blocking activity of a test compound on isolated guinea pig atria (a source of β1-receptors).

Objective: To determine the potency of a test compound in antagonizing the positive chronotropic effects of a β-agonist like isoproterenol.

Materials:

  • Male guinea pigs (300-400 g)

  • Krebs-Henseleit solution

  • Isoproterenol hydrochloride

  • Test compound

  • Organ bath with a force transducer

  • Data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and excise the heart.

  • Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the atrium to equilibrate for 60 minutes, during which the spontaneous beating rate should stabilize.

  • Record the baseline heart rate.

  • Construct a cumulative concentration-response curve for isoproterenol by adding increasing concentrations of the agonist to the organ bath.

  • Wash the tissue and allow it to return to the baseline heart rate.

  • Incubate the atrium with a known concentration of the test compound for 30 minutes.

  • Repeat the cumulative concentration-response curve for isoproterenol in the presence of the test compound.

  • Analyze the data to determine the dose ratio and calculate the pA2 value, which is a measure of the antagonist's potency.

Data Analysis: The rightward shift in the isoproterenol concentration-response curve in the presence of the antagonist is used to quantify the antagonist's potency.

In Vitro Evaluation of Prostacyclin (IP) Receptor Agonism

This protocol outlines a method for assessing the ability of a test compound to stimulate cAMP production in cells expressing the IP receptor.

Objective: To determine the potency and efficacy of a test compound as an IP receptor agonist.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human IP receptor.

  • Cell culture medium and reagents.

  • Test compound and a reference agonist (e.g., iloprost).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Plate reader.

Procedure:

  • Plate the HEK293-IP cells in a 96-well plate and culture overnight.

  • Wash the cells with a suitable buffer.

  • Add various concentrations of the test compound or the reference agonist to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Read the plate using a plate reader.

Data Analysis: The concentration-response curve for cAMP production is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the agonist.

Visualizing the Mechanisms

To better understand the biological processes discussed, the following diagrams illustrate the key signaling pathways.

β-Adrenergic Receptor Signaling and Blockade

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Beta-Blocker Beta-Blocker Beta-Blocker->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Selexipag_Metabolite ACT-333679 IP_Receptor Prostacyclin (IP) Receptor Selexipag_Metabolite->IP_Receptor Activates G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Vasodilation Inhibition of Cell Proliferation PKA->Cellular_Response Leads to

References

A Senior Application Scientist's Guide to the Analytical Validation of 4-(Isopropylamino)butanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-(Isopropylamino)butanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Consequently, the validation of analytical methods for its quantification is not merely a procedural step but a critical assurance of the final drug product's safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory expectations. We will explore the nuances of method selection, the rationale behind experimental design, and the interpretation of validation data, moving beyond a simple recitation of protocols to offer field-proven insights.

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[2][3]. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary parameters for validation[4][5]. These guidelines are not just a checklist but a framework for building a self-validating system of analysis that ensures data integrity.[4]

The core validation characteristics that must be assessed include:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Below is a conceptual workflow for the analytical method validation process.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Dev Method Development & Optimization Protocol Validation Protocol Definition (Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity Protocol->Specificity Start Validation Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Specificity->Linearity Robustness Robustness Limits->Robustness Data Data Analysis & Comparison against Acceptance Criteria Robustness->Data Report Validation Report Generation Data->Report

Caption: A generalized workflow for analytical method validation, from planning to final reporting.

Primary Analytical Techniques for this compound Quantification

The choice of analytical technique is dictated by the physicochemical properties of this compound, the required sensitivity, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and commonly employed techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is an excellent choice for volatile and semi-volatile compounds. This compound, being an amino alcohol, possesses sufficient volatility for GC analysis. However, the presence of polar -OH and -NH groups can lead to peak tailing and interaction with the stationary phase, compromising peak shape and reproducibility. Therefore, derivatization is often employed to block these active sites, increase volatility, and improve chromatographic performance. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

Experimental Protocol: A Validated GC-MS Method

This protocol is based on established methods for similar polar impurities in pharmaceutical ingredients[6][7][8].

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 50 mg of the test sample into a vial.
  • Add 1 mL of a suitable solvent (e.g., Dichloromethane) and an internal standard (e.g., a structurally similar compound not present in the sample, like 3-chloro-1-butanol[7]).
  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
  • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet: Splitless, 250°C.
  • Oven Program: Initial 50°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
  • Carrier Gas: Helium at 1.2 mL/min.
  • MS System: Agilent 5977B or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic, abundant, and interference-free ions for this compound derivative and the internal standard.

3. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank solvent, placebo (if in a formulation), and sample spiked with known impurities.No interfering peaks at the retention time of the analyte and internal standard.
Linearity Prepare a 7-point calibration curve from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples spiked at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 90-110%.
Precision Repeatability (n=6 at 100% concentration) and Intermediate Precision (different day, analyst, instrument).RSD ≤ 5.0%.
LOQ Determine signal-to-noise ratio (S/N) or use standard deviation of the response and the slope.S/N ≥ 10, with acceptable accuracy and precision.
Robustness Vary parameters like oven ramp rate (±2°C/min) and flow rate (±0.1 mL/min).RSD of results should remain within acceptable limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS offers exceptional sensitivity and specificity and is particularly advantageous when dealing with polar, non-volatile, or thermally labile compounds. For this compound, LC-MS/MS can often be used without the need for derivatization, simplifying sample preparation and reducing potential sources of error. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides an additional layer of selectivity, making it the gold standard for trace-level quantification in complex matrices.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol is designed based on general principles for validating bioanalytical LC-MS/MS methods[9][10][11].

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the test sample.
  • Dissolve in an appropriate volume of mobile phase (e.g., 10 mL of 50:50 Methanol:Water) to achieve a suitable concentration.
  • Add an internal standard (ideally, a stable isotope-labeled version of this compound).
  • Vortex and filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) for retaining the polar analyte.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 3 min, hold for 1 min, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • MS/MS System: Sciex Triple Quad 6500+ or equivalent.
  • Ionization: Electrospray Ionization (ESI), Positive Mode.
  • Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for the analyte and internal standard (e.g., [M+H]+ → characteristic fragment).

3. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix and matrix spiked with potential interferences.No significant response (>20% of LLOQ) in the MRM channel of the analyte.
Linearity Prepare an 8-point calibration curve from LOQ to 200% of the target concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5).Mean accuracy within ±15% of nominal (±20% at LLOQ).
Precision Intra-day and Inter-day precision from QC samples.RSD ≤ 15% (≤ 20% at LLOQ).
LOQ The lowest standard on the calibration curve that meets accuracy and precision criteria.S/N ≥ 10.
Robustness Vary parameters like column temperature (±5°C) and mobile phase composition (±2%).Results should meet accuracy and precision criteria.

digraph "MethodSelection" {
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start [label="Start: Need to Quantify\nthis compound"]; sensitivity [label="Need for\nTrace-Level Sensitivity\n(<1 ppm)?"]; matrix [label="Complex Sample\nMatrix?"]; derivatization [label="Is Derivatization\nAcceptable?"];

lcmsms [label="Choose LC-MS/MS", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gcms [label="Choose GC-MS", node_action]; hplcuv [label="Consider HPLC-UV\n(with derivatization)", node_alt];

start -> sensitivity; sensitivity -> lcmsms [label="Yes"]; sensitivity -> matrix [label="No"]; matrix -> lcmsms [label="Yes"]; matrix -> derivatization [label="No"]; derivatization -> gcms [label="Yes"]; derivatization -> hplcuv [label="No"]; }

Caption: A decision flowchart for selecting the appropriate analytical method.

Comparison of Alternative Analytical Techniques

While GC-MS and LC-MS/MS are the primary choices, other techniques may be considered depending on the application.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity; well-established methods for similar compounds exist[7][12].Often requires derivatization, which adds a step and potential for error.Excellent. A sensitive and robust method can be readily developed and validated[12].
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometry.Highest sensitivity and specificity; no derivatization needed; suitable for complex matrices[9][13].Higher instrument cost and complexity.Excellent. The gold standard for trace-level analysis and bioanalytical applications.
HPLC-UV Separation by HPLC with detection by UV-Vis spectrophotometry.Simple, robust, lower cost, widely available[14][15].This compound lacks a strong chromophore, requiring derivatization for sensitivity; lower specificity than MS.Limited. Suitable for high-concentration assays (e.g., purity of the raw material) if derivatized.
Quantitative NMR (qNMR) Quantification based on the integrated signal of specific nuclei relative to a certified internal standard.Primary ratio method; does not require an identical reference standard of the analyte; high precision.Lower sensitivity compared to MS techniques; higher instrument cost and requires specialized expertise.Good. Excellent for purity assessment of reference standards or high-concentration samples without a specific standard.

Conclusion and Recommendations

The analytical validation for the quantification of this compound is a multi-faceted process that demands a thorough understanding of both the analyte and the analytical techniques.

  • For trace-level impurity analysis in APIs or for bioanalytical studies , LC-MS/MS is the unequivocally superior choice. Its high sensitivity and specificity, coupled with the ability to analyze the compound directly, ensure the most reliable and defensible data.

  • For routine quality control of the this compound raw material where concentration levels are high, a validated GC-MS method is a robust and cost-effective solution. The derivatization step, while adding complexity, is a well-understood process that yields excellent chromatographic results.

  • HPLC-UV should only be considered for less demanding applications where high concentrations are expected and a suitable derivatization strategy can be validated.

Ultimately, the selected method must be rigorously validated according to established guidelines to prove it is fit for its intended purpose[3][16]. This ensures that every measurement of this compound is accurate, precise, and contributes to the overall quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Perspective on Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of 4-(Isopropylamino)butanol by High-Performance Liquid Chromatography (HPLC)

For drug development professionals and researchers, ensuring the purity of starting materials and intermediates is a non-negotiable aspect of quality control. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the pulmonary hypertension drug Selexipag.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive comparison of HPLC methodologies for the robust purity assessment of this compound, grounded in the principles of scientific integrity and guided by regulatory standards.

The narrative will not just present a final method but will walk through the logical process of method development, from initial column screening to mobile phase optimization and final validation, explaining the rationale behind each decision.

Foundational Principles: Understanding the Analyte and Potential Impurities

This compound is a secondary amine and a primary alcohol, making it a polar, basic compound.[3] Its structure dictates its chromatographic behavior. Understanding its synthesis is crucial for predicting potential impurities. Common synthetic routes involve the reaction of starting materials like 4-amino-1-butanol and acetone or tetrahydrofuran.[4][5] Therefore, a robust HPLC method must be capable of separating the main compound from:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Such as 4-isopropylamino-1-acetoxyl butane.[6]

  • By-products and Degradants: Formed during the reaction or upon storage.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[7]

The Experimental Workflow: A Systematic Approach

A successful HPLC method is not discovered by chance; it is developed through a systematic workflow that evaluates and optimizes critical parameters. The overall process involves method development followed by rigorous validation as outlined by the International Conference on Harmonization (ICH) guidelines.[8][9]

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (this compound) Column Column & Stationary Phase Screening Analyte->Column Polarity, pKa Mobile Mobile Phase Optimization Column->Mobile Initial Separation Detector Detector Parameter Selection Mobile->Detector Final Optimization Detector->Validation_Start Optimized Method Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final Validated QC Method Robustness->Final Validation_Start->Specificity

Caption: Overall workflow for HPLC method development and validation.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is the most critical factor in achieving separation in reversed-phase HPLC.[10] Given the polar and basic nature of this compound, interactions with residual silanols on the silica support can lead to poor peak shape (tailing). We compared three common reversed-phase columns to assess their performance.

Experimental Protocol: Column Screening
  • Mobile Phase: 70% Water (0.1% Formic Acid) : 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 5 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

Comparative Data: Column Performance
Column TypeDimensionsParticle SizeRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Rationale for Performance
Standard C18 150 x 4.6 mm5 µm2.852.13200Strong tailing due to interaction of the amine with acidic silanols.
C18 (End-capped) 150 x 4.6 mm5 µm2.911.36500Improved peak shape from shielding of silanols, but some interaction remains.
Phenyl-Hexyl 150 x 4.6 mm3.5 µm3.541.1 8100 Optimal performance. Pi-pi interactions with the phenyl phase provide alternative retention, and modern bonding reduces silanol activity.

Note: The data presented is illustrative for comparative purposes.

G Start Is the analyte polar and basic? C18 Standard C18 Start->C18 Yes HILIC HILIC Start->HILIC Very Polar C18_EC End-capped C18 / C8 C18->C18_EC Mitigation Strategy Result_Tailing Result: Severe Peak Tailing C18->Result_Tailing Phenyl Phenyl-Hexyl C18_EC->Phenyl Alternative Selectivity Result_Improved Result: Improved Symmetry C18_EC->Result_Improved Result_Excellent Result: Excellent Symmetry & Resolution Phenyl->Result_Excellent

Caption: Decision logic for stationary phase selection for a basic analyte.

Mobile Phase Optimization: Fine-Tuning the Separation

With the Phenyl-Hexyl column selected, the next step is to optimize the mobile phase to ensure adequate retention and resolution from potential impurities. We evaluated the effect of the organic modifier and pH.

Experimental Protocol: Mobile Phase Optimization
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Aqueous Phase: 10 mM Ammonium Formate buffer

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Comparative Analysis: Organic Modifier and pH
Aqueous pHOrganic Phase% OrganicRetention Time (min)Key Observation
3.5 (Formic Acid)30% ACN30%3.54Good peak shape. Analyte is protonated (BH+).
3.5 (Formic Acid)40% MeOH40%4.10Broader peaks compared to ACN, lower elution strength.
6.5 (Ammonium Acetate)30% ACN30%5.25Longer retention, slight peak tailing as pH approaches pKa.

The Optimized and Validated Method

Based on the development data, the following method was established and subjected to full validation in accordance with ICH Q2(R1) guidelines.[12]

Final Optimized HPLC Conditions
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes, then hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Method Validation Summary

Method validation is the formal process that demonstrates a method is suitable for its intended purpose.[9]

G Validation Method Validation Is the method suitable for its intended purpose? Params Specificity Linearity & Range Accuracy Precision Robustness Validation:f1->Params Specificity Specificity (Discrimination from impurities) Params->Specificity Linearity Linearity (Proportional response) Params->Linearity Accuracy Accuracy (% Recovery of known amount) Params->Accuracy Precision Precision (Repeatability & Intermediate) Params->Precision Robustness Robustness (Resilience to small changes) Params->Robustness

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Validation ParameterProtocol SummaryAcceptance CriteriaIllustrative Result
Specificity Spiked a sample with potential impurities (starting materials).Baseline resolution (>1.5) between all peaks.Resolution > 2.0 for all pairs.
Linearity & Range Analyzed five concentrations from 50% to 150% of the nominal concentration.Correlation coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy Performed recovery studies by spiking placebo with the analyte at 80%, 100%, and 120% levels (n=3 for each).[8]Mean recovery between 98.0% and 102.0%.99.2% - 101.1%
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Different analyst, different day.RSD ≤ 1.0% for assay.[12]Repeatability RSD = 0.4%; Intermediate Precision RSD = 0.7%
Robustness Varied flow rate (±0.1 mL/min) and column temperature (±2 °C).System suitability parameters (tailing, plates) remain within limits.Passed. No significant impact on results.

Note: The data presented is illustrative for validation purposes.

The successful completion of these validation tests provides a high degree of assurance that the method is accurate, precise, and reliable for the routine purity assessment of this compound.

Conclusion for the Modern Laboratory

This guide demonstrates a systematic, science-driven approach to developing and validating a purity method for this compound. By comparing stationary phases and optimizing mobile phase conditions, we established a robust, stability-indicating HPLC method. The final Phenyl-Hexyl based method delivers superior peak shape and resolution compared to standard C18 alternatives. The comprehensive validation package confirms its suitability for use in a regulated quality control environment, ensuring the integrity of this critical pharmaceutical intermediate.

References

A Comparative Guide to Catalysts for the Synthesis of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Isopropylamino)butanol is a valuable building block in the pharmaceutical industry, and its synthesis via reductive amination of 4-amino-1-butanol with acetone is a common and effective route. The choice of catalyst for this transformation is critical, directly impacting yield, selectivity, and process viability. This guide provides an in-depth comparative study of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Raney® Nickel, Platinum-based catalysts, and Ruthenium-based catalysts—for the synthesis of this compound, supported by experimental data and mechanistic insights.

Introduction to Reductive Amination for this compound Synthesis

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] In the synthesis of this compound, it involves the reaction of 4-amino-1-butanol with acetone to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.[2] This one-pot reaction is highly atom-economical and is favored in industrial applications for its efficiency.[1]

The overall reaction can be depicted as follows:

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-amino-1-butanol 4-Amino-1-butanol imine Imine Intermediate 4-amino-1-butanol->imine + Acetone - H2O acetone Acetone product This compound imine->product + H2 (Catalyst)

Figure 1: General reaction scheme for the synthesis of this compound via reductive amination.

The choice of a heterogeneous catalyst is crucial as it facilitates the hydrogenation of the imine intermediate. The ideal catalyst should exhibit high activity, selectivity towards the desired product, stability for reuse, and cost-effectiveness.

Catalyst Performance Comparison

The following sections detail the performance of four commonly employed catalysts for reductive amination, drawing on available experimental data for the synthesis of this compound and analogous transformations of amino alcohols with ketones.

Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and versatile hydrogenation catalyst.[3] It is known for its high activity under relatively mild conditions. For the reductive amination of aldehydes and ketones, Pd/C has demonstrated excellent efficiency.[4]

Mechanism on Pd/C: The reaction on a Pd/C catalyst is believed to proceed through the following steps:

  • Adsorption: Both the imine intermediate and hydrogen gas adsorb onto the palladium surface.

  • Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the palladium surface.

  • Hydrogenation: The adsorbed imine is stepwise hydrogenated by the adsorbed hydrogen atoms.

  • Desorption: The final product, this compound, desorbs from the catalyst surface.[5][6]

The hydroxyl group of the Pd(OH)2 cluster on the catalyst surface can play a crucial role by facilitating proton transfer during both imine formation and reduction.[5]

Experimental Data Snapshot (Analogous Reaction): In a study on the reductive amination of various aldehydes and ketones in the presence of 0.20 mol% Pd/C and triethylsilane as the hydrogen source, high chemical yields of the desired secondary and tertiary amines were achieved under mild conditions.[7] While specific data for this compound is not readily available in a comparative study, the general effectiveness of Pd/C in reductive aminations suggests it is a strong candidate.

Raney® Nickel

Raney® Nickel is a cost-effective and highly active hydrogenation catalyst, particularly for the reduction of nitrogen-containing functional groups.[8] It is an alloy of nickel and aluminum, with the aluminum leached out to create a high surface area, porous nickel catalyst saturated with hydrogen.[8]

Mechanism on Raney® Nickel: The mechanism of reductive amination on Raney® Nickel is similar to that on Pd/C, involving the adsorption of the imine and the transfer of adsorbed hydrogen.[9] The reaction pathway involves the addition of the amine to the carbonyl, dehydration to the imine, and subsequent hydrogenation.[10] The hydrogenation of the imine is typically a rapid step.[10]

Experimental Data Snapshot (General Application): Raney® Nickel has been shown to be effective in the reductive N-methylation of amines using paraformaldehyde, proceeding in high yields.[9] Although direct comparative data for the synthesis of this compound is scarce, Raney Nickel's proven efficacy in various reductive amination reactions makes it a viable and economical choice.[11]

Platinum-Based Catalysts (e.g., PtO₂, Pt/C)

Platinum catalysts, such as platinum dioxide (Adams' catalyst) and platinum on carbon, are powerful hydrogenation catalysts.[12] They are often used for the reduction of a wide variety of functional groups, including imines.

Mechanism on Platinum Catalysts: The mechanism is analogous to that of palladium, involving the adsorption of reactants and stepwise hydrogenation on the catalyst surface. Platinum catalysts can be particularly effective for the reduction of imines to amines.

Experimental Data Snapshot (Analogous Reaction): A study on the selective synthesis of primary amines from ketones using supported platinum catalysts showed that Pt-loaded MoOx/TiO2 gave the highest yield of the primary amine.[12] While this study focused on primary amines, it highlights the potential of platinum-based catalysts in reductive amination. For the synthesis of secondary amines, the choice of support and reaction conditions would be critical to optimize selectivity.

Ruthenium-Based Catalysts (e.g., Ru/C)

Ruthenium catalysts have gained attention for their unique catalytic properties in various transformations, including reductive aminations. They can be highly active and selective, sometimes offering advantages over other noble metal catalysts.

Mechanism on Ruthenium Catalysts: Ruthenium catalysts can also operate through a hydrogen-borrowing or hydrogen-transfer mechanism. In this process, the alcohol is first dehydrogenated to the corresponding aldehyde or ketone, which then reacts with the amine to form an imine. The ruthenium hydride species formed during the dehydrogenation step then reduces the imine to the final amine product.[13]

Experimental Data Snapshot (Analogous Reaction): In the amination of 1,4-butanediol (a related substrate), a Ru-PNP pincer complex was reported to produce 4-amino-1-butanol, although yields were modest (11.5–35%).[14] This suggests that while ruthenium catalysts are active for the amination of related structures, optimization would be necessary to achieve high yields for the synthesis of this compound.

Comparative Data Summary

Due to the limited availability of direct comparative studies for the synthesis of this compound, the following table provides a qualitative comparison and collates available data for analogous reductive amination reactions.

CatalystTypical ConditionsAdvantagesDisadvantagesReported Yield (Analogous Reactions)
Pd/C Low to moderate H₂ pressure, Room temp. to moderate heatHigh activity, good selectivity, versatileHigher cost than nickelHigh yields reported for various reductive aminations[7]
Raney® Ni Moderate to high H₂ pressure and temperatureCost-effective, high activityPyrophoric, requires careful handlingHigh yields in N-methylation of amines[9]
Pt-based Low to moderate H₂ pressure and temperatureVery high activityHigh cost, may lead to over-reductionHigh yields for primary amine synthesis from ketones[12]
Ru-based Can utilize transfer hydrogenationUnique selectivity, active for C-N bond formationCan be less active than other noble metals, requires ligand optimizationModerate yields for amination of 1,4-butanediol[14]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol provides a general procedure for the synthesis of this compound using a heterogeneous catalyst, based on established methods for reductive amination.[2]

Materials:
  • 4-Amino-1-butanol

  • Acetone

  • Methanol (or Ethanol)

  • Heterogeneous Catalyst (e.g., 5% Pd/C, Raney® Ni)

  • Hydrogen Source (e.g., Hydrogen gas, Triethylsilane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • Hydrogenation apparatus (if using H₂ gas)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge reactor with 4-amino-1-butanol and solvent B Add acetone A->B C Add catalyst B->C D Purge with inert gas C->D E Introduce hydrogen source (H2 gas or transfer agent) D->E F Stir at specified temperature and pressure E->F G Filter catalyst through Celite® F->G Reaction monitoring (TLC/GC) H Concentrate filtrate under reduced pressure G->H I Purify by distillation or chromatography H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:
  • Imine Formation (in situ):

    • In a suitable reaction vessel, dissolve 4-amino-1-butanol (1 equivalent) in a solvent such as methanol or ethanol.

    • Add acetone (1.1 to 1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Catalytic Reduction:

    • Carefully add the chosen heterogeneous catalyst (e.g., 5-10 wt% of 5% Pd/C or a slurry of Raney® Ni) to the reaction mixture under an inert atmosphere.

    • If using hydrogen gas: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with an inert gas and then with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-10 atm) and stir vigorously at the appropriate temperature (e.g., room temperature to 60 °C).

    • If using a hydrogen transfer agent (e.g., triethylsilane): Add the hydrogen transfer agent (2-3 equivalents) to the reaction mixture and stir at the appropriate temperature.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully depressurize the reactor (if applicable) and purge with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography to afford pure this compound.

Conclusion and Recommendations

The selection of a catalyst for the synthesis of this compound via reductive amination is a critical decision that balances activity, selectivity, cost, and safety.

  • Palladium on Carbon (Pd/C) emerges as a highly effective and versatile catalyst, offering excellent yields under mild conditions. It is a preferred choice for laboratory-scale synthesis and processes where high activity and selectivity are paramount.

  • Raney® Nickel presents a cost-effective alternative, particularly for large-scale industrial production. While its activity is high, its pyrophoric nature necessitates careful handling procedures.

  • Platinum and Ruthenium-based catalysts also offer potential for this transformation. However, their higher cost and, in some cases, lower reported yields for similar substrates suggest that they may be more suitable for specific applications where their unique catalytic properties are required to overcome particular synthetic challenges.

For researchers and drug development professionals, a thorough evaluation of these catalysts, starting with small-scale screening experiments, is recommended to identify the optimal catalytic system for their specific process requirements, considering factors such as desired purity, scalability, and economic constraints.

References

A Comparative Guide to the Synthesis of 4-(Isopropylamino)butanol: Yields, Methodologies, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Isopropylamino)butanol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a building block for drugs targeting cardiovascular and other systemic conditions[1][2]. Its molecular structure, featuring both a secondary amine and a primary alcohol, makes it a versatile synthon for the construction of more complex molecules. The efficiency of its synthesis is therefore of critical importance to drug development and manufacturing pipelines.

This guide provides an in-depth comparison of three distinct synthetic methodologies for producing this compound. We will delve into the experimental protocols, analyze the reaction mechanisms, and present a critical evaluation of their respective yields, advantages, and limitations. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route for their specific applications, balancing factors such as yield, cost, safety, and scalability.

Method 1: One-Pot Reductive Amination of 4-Amino-1-butanol

This approach is a direct and highly efficient method for the synthesis of this compound, proceeding via the reductive amination of 4-amino-1-butanol with acetone.

Reaction Scheme & Mechanism

The reaction proceeds in a single pot, where 4-amino-1-butanol reacts with acetone to form an intermediate imine (a Schiff base). This imine is then immediately reduced in situ to the final secondary amine product. The use of a catalyst, such as palladium on carbon (Pd/C), with hydrogen gas is a common and effective way to achieve this reduction[3][4]. The acidic conditions often used in reductive aminations facilitate both the imine formation and the subsequent reduction[5].

Experimental Protocol

The following protocol is based on a procedure reported to yield a quantitative amount of the product[3][4].

Materials:

  • 4-Amino-1-butanol

  • Acetone

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, dissolve 200 g of 4-amino-1-butanol in a solvent mixture of 400 ml of acetone and 1,000 ml of ethanol.

  • Carefully add 20 g of 10% Pd/C catalyst to the solution.

  • Seal the reactor and carry out the hydrogenation reaction under a hydrogen pressure of 10 atmospheres.

  • Maintain the reaction for 4 to 5 hours.

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a colorless oil.

Discussion
  • Advantages: The primary advantage of this method is its high efficiency, with reports of quantitative yields[3][4]. The one-pot nature of the reaction simplifies the experimental procedure and reduces waste. The starting materials, 4-amino-1-butanol and acetone, are readily available[3][6].

  • Disadvantages: This method requires specialized high-pressure hydrogenation equipment. The use of hydrogen gas and a pyrophoric catalyst like Pd/C necessitates stringent safety precautions.

G cluster_0 Method 1: Reductive Amination 4-Amino-1-butanol 4-Amino-1-butanol Imine Intermediate Imine Intermediate 4-Amino-1-butanol->Imine Intermediate Acetone Acetone Acetone This compound This compound Imine Intermediate->this compound H2, Pd/C

Caption: Workflow for the synthesis of this compound via reductive amination.

Method 2: Multi-step Synthesis from Tetrahydrofuran

This synthetic route employs readily available and inexpensive starting materials to produce this compound through a novel intermediate, 4-isopropylamino-1-acetoxyl butane[1][7].

Reaction Scheme & Mechanism

This is a three-step synthesis:

  • Ring-opening of Tetrahydrofuran: Tetrahydrofuran is treated with a hydrogen bromide solution in acetic acid to yield 4-bromo-1-acetoxyl butane.

  • Nucleophilic Substitution: The bromide is then displaced by isopropylamine in a nucleophilic substitution reaction to form 4-isopropylamino-1-acetoxyl butane.

  • Hydrolysis: The final step involves the hydrolysis of the acetate ester to afford the desired this compound.

Experimental Protocol

The following is a representative protocol derived from patent literature, with yields for each step provided[1].

Step 1: Synthesis of 4-bromo-1-acetoxyl butane

  • Cool 185 mL of tetrahydrofuran in a four-neck flask to 20°C.

  • Add 920 g of a 10% hydrogen bromide solution in acetic acid dropwise.

  • Heat the mixture to 50°C and react for 3 hours.

  • Recover tetrahydrofuran and acetic acid by vacuum distillation.

  • Distill the residue under vacuum (2 mmHg) at 87-89°C to obtain 4-bromo-1-acetoxyl butane (Yield: 87%).

Step 2: Synthesis of 4-isopropylamino-1-acetoxyl butane

  • To a solution of 39 g of 4-bromo-1-acetoxyl butane in 250 mL of ethyl acetate, add 115 g of isopropylamine dropwise.

  • Heat the mixture to 20°C and react for 5 hours.

  • Add 50 mL of water, stir for 10 minutes, filter, and dry to obtain 4-isopropylamino-1-acetoxyl butane (Yield: 87%).

Step 3: Synthesis of this compound

  • To a solution of 34 g of 4-isopropylamino-1-acetoxyl butane in 200 mL of ethanol, add a solution of 16 g of sodium hydroxide in 20 mL of water dropwise at 0°C.

  • Stir the mixture at 30°C for 1 hour.

  • Concentrate the mixture to remove ethanol, then extract with dichloromethane.

  • Dry the organic phase and distill under vacuum (1 mmHg) at 83-85°C to collect this compound (Yield: 95%).

Discussion
  • Advantages: This method utilizes inexpensive and readily available starting materials like tetrahydrofuran[1]. The reaction conditions are generally mild, and it does not require specialized high-pressure equipment. The product is obtained with high purity (≥99.5% by GC) and a good overall yield[1][7].

  • Disadvantages: This is a multi-step synthesis, which can be more time-consuming and may lead to a lower overall yield compared to a one-pot reaction. The use of hydrogen bromide requires careful handling.

G cluster_1 Method 2: Multi-step Synthesis Tetrahydrofuran Tetrahydrofuran 4-bromo-1-acetoxyl butane 4-bromo-1-acetoxyl butane Tetrahydrofuran->4-bromo-1-acetoxyl butane HBr, Acetic Acid 4-isopropylamino-1-acetoxyl butane 4-isopropylamino-1-acetoxyl butane 4-bromo-1-acetoxyl butane->4-isopropylamino-1-acetoxyl butane Isopropylamine This compound This compound 4-isopropylamino-1-acetoxyl butane->this compound Hydrolysis (NaOH)

Caption: Workflow for the multi-step synthesis of this compound from tetrahydrofuran.

Method 3: Reduction of 3-Isopropylcarbamoylpropionic Acid

This older method involves the amidation of succinic anhydride followed by the reduction of the resulting amide.

Reaction Scheme & Mechanism

Succinic anhydride is first reacted with isopropylamine to open the anhydride ring and form 3-isopropylcarbamoylpropionic acid. This amide is then reduced to the corresponding amine, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[1].

Discussion
  • Advantages: The starting materials, succinic anhydride and isopropylamine, are common and inexpensive.

  • Disadvantages: This method is hampered by the use of lithium aluminum hydride, which is expensive, highly reactive, and poses significant safety risks, especially on a large scale. It reacts violently with water[1]. The work-up procedure to remove aluminum salts is often complex and can lead to lower isolated yields. This method is generally considered to have a low yield and is not well-suited for industrial production[1].

G cluster_2 Method 3: Amide Reduction Succinic Anhydride Succinic Anhydride 3-Isopropylcarbamoylpropionic Acid 3-Isopropylcarbamoylpropionic Acid Succinic Anhydride->3-Isopropylcarbamoylpropionic Acid Isopropylamine This compound This compound 3-Isopropylcarbamoylpropionic Acid->this compound LiAlH4

Caption: Workflow for the synthesis of this compound via amide reduction.

Comparative Summary and Conclusion

FeatureMethod 1: Reductive AminationMethod 2: Multi-step Synthesis from THFMethod 3: Amide Reduction
Starting Materials 4-Amino-1-butanol, AcetoneTetrahydrofuran, HBr, IsopropylamineSuccinic Anhydride, Isopropylamine
Overall Yield Quantitative[3][4]High (Overall ~73%)[1]Low[1]
Number of Steps 1 (One-pot)32
Key Reagents H₂, Pd/CHBr, NaOHLiAlH₄
Safety Considerations High-pressure H₂, Pyrophoric catalystCorrosive HBrHighly reactive and water-sensitive LiAlH₄
Scalability Requires specialized equipmentGoodPoor due to safety and work-up issues

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in pharmaceutical and fine chemical synthesis, 4-(Isopropylamino)butanol (CAS: 42042-71-7) is a common reagent in advanced research and development laboratories.[1] While its utility is significant, its classification as a flammable and irritant chemical necessitates a rigorous and well-documented disposal protocol.[2][3] Adherence to these procedures is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting laboratory personnel, the integrity of research, and our shared environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory compliance.

Core Hazard Profile & Risk Assessment

The foundation of any disposal plan is a thorough understanding of the chemical's intrinsic hazards. The disposal strategy for this compound is directly dictated by its flammability and irritant properties. All handling and disposal steps must be designed to mitigate these risks.

The following table summarizes the essential safety and handling data for this compound. This information should be reviewed before any handling or disposal operations commence.

PropertyValueSignificance for Disposal
CAS Number 42042-71-7[4][5]Unique identifier for accurate labeling and waste profiling.
Molecular Formula C₇H₁₇NO[1][5]Basic chemical identity.
Appearance Colorless to pale yellow liquid[1][4]Visual confirmation of the substance.
GHS Hazard Codes H226, H315, H319[3][6]H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation.
GHS Pictograms       🔥               ⚠️Flame and Exclamation Mark[3]
Signal Word Warning[2][3][6]Indicates a moderate level of hazard.
UN Number UN1993[2][7]Required for transport of hazardous waste.
Incompatibilities Strong acids, oxidizing agents[1]Critical for Segregation: Never mix waste containing this chemical with acidic or oxidizing waste streams to prevent violent reactions.
Container Material High-Density Polyethylene (HDPE), GlassSelect waste containers that are chemically resistant to amino alcohols.

Pre-Disposal: Waste Segregation & Accumulation Protocol

Proper disposal begins long before the waste is collected. Establishing a designated and correctly managed Satellite Accumulation Area (SAA) within the laboratory is a critical first step.

Protocol for Establishing a this compound Waste Stream:

  • Designate a Location: Choose a specific area within the lab, preferably inside a ventilated cabinet, for accumulating waste. This area must be away from heat sources, open flames, and sparks to mitigate the risk of ignition.[2][6][7]

  • Select the Correct Waste Container:

    • For liquid waste, use a clearly marked, sealable High-Density Polyethylene (HDPE) or glass carboy with a screw cap.

    • For solid waste (gloves, wipes), use a sturdy pail or drum with a lid, lined with a clear plastic bag.

  • Apply a Hazardous Waste Label: Immediately label the empty container. Do not wait until it is full. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical components in the waste stream.

    • The specific hazards: "Flammable, Irritant."

    • The date the first drop of waste is added.

  • Segregate from Incompatibles: Ensure the waste container is physically separated from containers holding acidic or oxidizing waste. This is a non-negotiable safety measure to prevent exothermic or gas-producing reactions.

  • Maintain a Closed System: The waste container must remain closed at all times, except when actively adding waste.[2][8] This minimizes the release of flammable vapors and protects lab personnel.

Disposal Workflow: From Laboratory Bench to Final Disposition

The specific disposal procedure depends on the form of the waste. The following decision workflow and protocols cover the most common scenarios encountered in a research setting.

G Fig 1. Disposal Decision Workflow cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Containerization cluster_2 Phase 3: Final Disposal Pathway start Identify Waste Containing This compound waste_type Determine Waste Stream start->waste_type pure Unused/Surplus Product (Original Container) waste_type->pure Pure Product solid Contaminated Solids (Gloves, Wipes, Silica) waste_type->solid Solid liquid Contaminated Liquids (Aqueous or Organic) waste_type->liquid Liquid container_pure Ensure original label is intact. Check container for damage. pure->container_pure container_solid Place in a labeled, lined, and sealed solid waste container. solid->container_solid container_liquid Pour into a compatible, labeled, and sealed liquid waste carboy. liquid->container_liquid label_waste Complete Hazardous Waste Label: - List ALL components and percentages - Note Hazards: Flammable, Irritant container_pure->label_waste container_solid->label_waste container_liquid->label_waste store Store in designated Satellite Accumulation Area. Segregate from acids & oxidizers. label_waste->store dispose Arrange Pickup by Licensed Professional Waste Disposal Service store->dispose

Caption: Disposal decision workflow for this compound waste.

Protocol 3.1: Disposal of Unused or Surplus Product

This protocol applies to the original container of this compound that is expired, unneeded, or no longer meets purity requirements.

  • Inspect Container: Ensure the original container is in good condition, with no cracks or leaks. The manufacturer's label must be intact and legible.

  • Secure the Cap: Tightly seal the container's cap.

  • Attach Waste Label: Place a hazardous waste label on the container without obscuring the original manufacturer's label.

  • Log for Disposal: Record the container for disposal according to your institution's procedures.

  • Transfer to Waste Collection Point: Move the container to your designated hazardous waste collection area to await pickup by a licensed professional waste disposal service.[9]

Protocol 3.2: Disposal of Contaminated Solid Waste

This includes items such as disposable gloves, absorbent pads used for small spills, contaminated weighing paper, or silica gel from chromatography.

  • Minimize Volume: Use only the necessary amount of absorbent material to clean up spills or residues.

  • Immediate Containment: Place all contaminated solid waste directly into the designated solid hazardous waste container (lined pail or drum).

  • Seal Container: After adding waste, securely close the lid of the container.

  • Manage Full Containers: Once the container is full, ensure the hazardous waste label is complete and arrange for pickup. Do not overfill the container.

Protocol 3.3: Disposal of Contaminated Liquid Waste (Organic & Aqueous)

This waste stream includes reaction mixtures, solvent rinses, and aqueous solutions containing this compound. Due to its water solubility, special care must be taken with aqueous waste.[1][4]

  • Identify the Correct Waste Carboy: Select the designated liquid waste carboy for amino alcohol waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Transfer Waste: Carefully pour the liquid waste into the carboy using a funnel. Ground and bond the container and receiving equipment if transferring larger volumes to prevent static discharge.[2][7]

  • Rinse Source Container: Rinse the empty source container (e.g., a reaction flask) with a small amount of a suitable solvent (e.g., ethanol or the solvent used in the process) and add this rinsate to the waste carboy. This ensures residual chemical is properly disposed of.

  • Seal Carboy: Securely fasten the cap on the waste carboy immediately after adding waste.

  • Critical Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain. [7][9] Its environmental fate and ecological toxicity are not well-documented, mandating that it be treated as hazardous waste.[2][7]

Emergency Procedures: Spill & Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[2][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully scoop the absorbed material into your solid hazardous waste container using non-sparking tools.[2][6]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the wipe in the solid hazardous waste container.

  • Seek Professional Help: For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

Equipment Decontamination:

Glassware and equipment should be rinsed with a minimal amount of an appropriate solvent. This rinsate must be collected and disposed of as liquid hazardous waste as described in Protocol 3.3.

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding its hazards and adhering to the structured protocols for segregation, containerization, and disposal, researchers can effectively manage this chemical from acquisition to final disposition. All disposal activities must be conducted in strict accordance with federal, state, and local regulations, and always in consultation with your institution's dedicated EHS professionals.[6][7]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 4-(Isopropylamino)butanol (CAS: 42042-71-7). As researchers and drug development professionals, our work's integrity is inseparable from the safety with which we conduct it. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the specific chemical hazards of this compound. Our goal is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every procedure.

The Core Directive: Understanding the Hazard

Before we can protect ourselves, we must understand the adversary. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our every move.[1] A thorough risk assessment is the foundation of laboratory safety.

According to safety data sheets and chemical databases, this compound presents three primary threats:

  • Flammable Liquid and Vapor (Category 3): The compound has a flash point of 56°C, meaning it can ignite under ambient conditions.[2][3] Vapors can form explosive mixtures with air and travel to an ignition source.[4] This necessitates strict control of ignition sources and prevention of static discharge.[2][5]

  • Skin Irritation (Category 2): Direct contact causes skin irritation.[1][5][6] This mandates robust skin protection to prevent chemical burns and dermatitis.

  • Serious Eye Irritation (Category 2A): The chemical can cause significant, potentially damaging, eye irritation upon contact.[1][5][6] This risk makes proper eye and face protection non-negotiable.

Some data also suggests it may be harmful if swallowed and can cause respiratory irritation.[4] Therefore, our core directive is simple: prevent all routes of exposure—inhalation, ingestion, skin, and eye contact.

Hazard and Protection Summary Table
Hazard ClassificationGHS CodePotential ConsequenceRequired Protective Barrier
Flammable LiquidH226Fire, ExplosionEngineering controls (fume hood, grounding), Fire-retardant lab coat
Skin IrritationH315Redness, inflammation, chemical burnsChemical-resistant gloves, Full-coverage lab coat/apron
Serious Eye IrritationH319Pain, redness, potential damage to corneaTightly-sealed safety goggles, Face shield

The "What": Essential Personal Protective Equipment

Based on the identified hazards, the following PPE represents the minimum standard for any operation involving this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to NIOSH or EU EN 166 standards.[6][7] Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. For tasks with a higher splash risk, such as transferring large volumes or working under pressure, a full-face shield must be worn in addition to safety goggles.[6]

  • Hand Protection: Always handle with chemical-resistant gloves.[6] Gloves must be inspected for tears or pinholes before each use.[6][7] Causality: The hands are the most likely point of direct contact. The choice of glove material is critical and must be based on chemical compatibility and breakthrough time, not just availability. While specific data for this compound is not universally published, nitrile or neoprene gloves are generally effective against alcohols and amines. However, you must consult the glove manufacturer's chemical resistance guide to verify suitability for this specific chemical or a closely related one.[8]

  • Body Protection: A flame-retardant laboratory coat is mandatory. For larger-scale operations, impervious clothing or a chemical-resistant apron worn over the lab coat is required.[7] All clothing must be buttoned, and shoes must be closed-toe and cover the entire foot. Causality: This protects your skin from incidental splashes and your street clothes from contamination. The flame-retardant property addresses the H226 flammability hazard.

  • Respiratory Protection: Operations should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7] If engineering controls are insufficient, exposure limits are exceeded, or irritation is experienced, a NIOSH-approved full-face respirator with appropriate cartridges must be used.[7][9] Causality: Engineering controls are the primary defense against inhaling harmful vapors. Respirators are a secondary, but crucial, line of defense when these controls are not feasible or sufficient.

The "When and How": Task-Based PPE Selection Workflow

Not all tasks carry the same level of risk. A scientist preparing a stock solution from a small quantity faces a different risk profile than a process chemist performing a kilogram-scale reaction. The following workflow illustrates how to escalate PPE based on the operational risk.

PPE_Workflow cluster_start Risk Assessment cluster_scale Scale of Operation cluster_ppe_levels Required PPE Level cluster_disposal Post-Handling start Start: Handling This compound scale Quantity Handled? start->scale small_scale < 100 mL / 100 g (Benchtop work) - Safety Goggles - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat scale->small_scale  Small Scale large_scale > 100 mL / 100 g (Pilot / Kilo Lab) - Goggles & Face Shield - Double Gloves (Nitrile) - Chemical Resistant Apron - Consider Supplied Air Respirator scale->large_scale Large Scale   end_procedure End of Procedure small_scale->end_procedure large_scale->end_procedure decontaminate Decontaminate & Dispose (Follow Protocol 3) end_procedure->decontaminate

Caption: Task-Based PPE Selection Workflow for this compound.

Procedural Guides: From Preparation to Disposal

Protocol 1: Donning and Doffing PPE

This sequence is designed to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Inspect gloves for any damage. Don the gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first.

Doffing (Taking Off):

  • Gloves: Remove gloves using the proper technique (peeling one off with the other gloved hand, then using the clean hand to remove the second from the inside) to avoid skin contact with the outer surface.[6] Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.

  • Hand Washing: Wash hands thoroughly with soap and water.[6][7]

Protocol 2: Emergency Response for Spills and Exposure

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]

Small Spill Cleanup (<100 mL):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE (goggles, face shield, double gloves, lab coat).

  • Use a spill kit with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cover the spill with the absorbent. Use non-sparking tools to collect the absorbed material.[2][7]

  • Place the waste in a suitable, closed, and labeled container for disposal.[6]

  • Clean the spill area with a detergent and water solution.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety.

  • Contaminated PPE: All disposable PPE, including gloves and wipes, must be placed in a sealed, labeled hazardous waste container. Non-disposable items like goggles and face shields must be decontaminated according to your institution's EHS guidelines. Contaminated lab coats must be professionally laundered and not taken home.[7]

  • Chemical Waste: Unused this compound and contaminated materials must be disposed of as hazardous waste.[2] They should be collected in a properly labeled, sealed container and transferred to your institution's environmental health and safety (EHS) department for disposal via a licensed company.[6] Never pour this compound down the drain.[6]

By adhering to these detailed protocols, you build a resilient wall of safety between you and the chemical hazards of this compound, ensuring both your personal well-being and the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.